N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Beschreibung
Eigenschaften
CAS-Nummer |
158729-31-8 |
|---|---|
Molekularformel |
C13H17N3O2S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-16(2)10-9-15-19(17,18)12-7-3-5-11-6-4-8-14-13(11)12/h3-8,15H,9-10H2,1-2H3 |
InChI-Schlüssel |
CLULZEOSYJWPEL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Unveiling the Mechanism of Action of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (NDAEQS): A Multi-Target Pharmacological Guide
Executive Summary
As a Senior Application Scientist navigating the complex landscape of molecular probes, I approach N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (NDAEQS) (CAS 158729-31-8) not merely as a static chemical entity, but as a highly dynamic, pleiotropic pharmacophore. This compound is characterized by a tri-part structural motif: a planar quinoline core, a sulfonamide hinge, and a basic dimethylaminoethyl tail. This specific architecture endows NDAEQS with the ability to interact with multiple biological targets, most notably through DNA intercalation and ATP-competitive kinase inhibition.
This whitepaper provides an in-depth technical deconstruction of the mechanisms of action of NDAEQS, bridging the gap between its structural chemistry and its biological consequences, and detailing the self-validating experimental protocols required to characterize it in the laboratory.
Part 1: Core Mechanisms of Action
The biological activity of NDAEQS is driven by its structural homology to two distinct classes of bioactive molecules: DNA-intercalating quinolines and ATP-competitive sulfonamide kinase inhibitors.
Mechanism A: DNA Intercalation and Genotoxicity
The foundational mechanism of NDAEQS is its capacity to act as a genotoxic agent through direct DNA interaction. In 1994, Zani and Carmellino conducted pivotal studies on 8-sulfonylquinolines, demonstrating that compounds in this class exhibit distinct genotoxic properties . The causality of this mechanism is deeply rooted in its physical chemistry:
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Planar Insertion: The aromatic, planar quinoline ring system intercalates seamlessly between the hydrophobic base pairs of the DNA double helix via π−π stacking.
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Electrostatic Anchoring: At physiological pH, the terminal dimethylamino group is protonated. This cationic tail forms a strong electrostatic salt bridge with the negatively charged phosphate backbone of the DNA.
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Biological Consequence: This rigid DNA-ligand complex stalls the replication fork during S-phase, triggering the DNA damage response and resulting in the mutagenic/genotoxic profiles observed in Rec-assays and Salmonella-microsome tests.
Mechanism B: ATP-Competitive Kinase Inhibition (AGC Kinases)
Beyond its interaction with nucleic acids, NDAEQS shares critical structural homology with the isoquinoline sulfonamide family of kinase inhibitors (such as H-89 and Fasudil), originally characterized by Hidaka et al..
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Adenine Mimicry: The quinoline ring occupies the adenine-binding pocket of the kinase ATP site, engaging in hydrophobic interactions with the catalytic cleft.
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Hinge Region Binding: The sulfonamide oxygen atoms act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region.
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Ribose Pocket Interaction: The basic dimethylaminoethyl tail extends into the ribose-binding pocket, where it forms critical electrostatic interactions with conserved aspartate or glutamate residues, effectively locking the kinase in an inactive conformation and preventing substrate phosphorylation.
Mechanism C: Transition Metal Chelation
The 8-substituted quinoline moiety is a classic bidentate chelator. The quinoline nitrogen and the sulfonamide nitrogen can coordinate transition metals (specifically Zn2+ and Cu2+ ). In biological systems, this can lead to the localized dysregulation of metalloenzymes (e.g., matrix metalloproteinases or zinc-finger transcription factors), adding a tertiary layer to its mechanism of action.
Fig 1. Pleiotropic mechanism of action of NDAEQS across three primary molecular targets.
Part 2: Quantitative Data & Pharmacophore Mapping
To systematically evaluate NDAEQS, we must map its structural motifs to their quantitative biological readouts. The following tables summarize the mechanistic interactions and the expected experimental metrics for this compound class.
Table 1: Pharmacophore Mapping and Target Interactions
| Structural Motif | Primary Molecular Target | Interaction Type | Biological Consequence |
| Quinoline Core | DNA Base Pairs / ATP Pocket | π−π Stacking / Hydrophobic | Intercalation / Adenine mimicry |
| Sulfonamide Group | Kinase Hinge Region | Hydrogen Bonding | Anchoring in binding site |
| Dimethylamino Tail | Phosphate Backbone / Asp/Glu | Electrostatic / Salt Bridge | Complex stabilization |
Table 2: Experimental Validation Metrics
| Assay Type | Target | Readout | Expected Result Profile |
| Rec-Assay | DNA Damage | Bacterial Growth Inhibition | Positive for genotoxicity |
| EtBr Displacement | DNA Intercalation | Fluorescence Decrease (590 nm) | Dose-dependent displacement ( IC50≈10−50μM ) |
| TR-FRET | AGC Kinases | Emission Ratio (520/495 nm) | Competitive inhibition kinetics ( Ki≈1−5μM ) |
Part 3: Self-Validating Experimental Protocols
To prove the causality of NDAEQS's mechanisms, we employ a self-validating experimental workflow. We do not just observe an effect; we prove why the effect happens.
Protocol 1: Ethidium Bromide (EtBr) Displacement Assay
Causality Rationale: Ethidium bromide is a classic intercalator whose fluorescence increases exponentially upon DNA binding. By measuring the dose-dependent decrease in fluorescence upon NDAEQS addition, we directly quantify the compound's ability to competitively displace EtBr. This proves that the planar quinoline ring physically occupies the intercalation space, validating the genotoxic mechanism.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a working buffer of 10 mM Tris-HCl, 150 mM NaCl (pH 7.4). Prepare a 10 mM stock of NDAEQS in 100% DMSO.
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Complex Formation: Mix Calf Thymus DNA (CT-DNA) at a final concentration of 50μM (in base pairs) with 5μM EtBr in the working buffer. Incubate in the dark for 30 minutes at room temperature to allow the EtBr-DNA complex to reach equilibrium.
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Compound Titration: In a 96-well black microplate, add the EtBr-DNA complex to each well. Titrate NDAEQS from 0.1μM to 200μM (keeping final DMSO concentration ≤1% ).
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Incubation: Incubate the plate for 1 hour at 37∘C with gentle shaking.
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Measurement: Read the fluorescence using a microplate reader with excitation at 540 nm and emission at 590 nm.
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Data Analysis: Plot the relative fluorescence ( F/F0 ) against the log concentration of NDAEQS to calculate the apparent binding constant ( Kapp ).
Protocol 2: TR-FRET Kinase Inhibition Profiling
Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background autofluorescence—a critical step because quinoline derivatives often possess intrinsic fluorescence that confounds standard assays. By shifting the ATP concentration, we can determine if NDAEQS shifts the IC50 curve to the right, definitively proving it is an ATP-competitive inhibitor rather than an allosteric modulator.
Step-by-Step Methodology:
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Enzyme Preparation: Dilute the target kinase (e.g., PKA catalytic subunit) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
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Inhibitor Pre-incubation: Add serially diluted NDAEQS (from 100μM down to 1nM ) to the kinase. Incubate for 15 minutes at room temperature to allow binding to the ATP pocket.
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Reaction Initiation: Add a master mix containing the fluorescently labeled peptide substrate (e.g., ULight-CREB peptide) and ATP. Crucial Step: Run two parallel assays—one at the Km of ATP and one at 10×Km of ATP.
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Reaction Termination: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg2+ ) and a Europium-labeled anti-phospho antibody.
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Signal Detection: Incubate for 1 hour, then read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.
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Kinetic Validation: If the IC50 of NDAEQS increases linearly with the ATP concentration, the mechanism is confirmed as strictly ATP-competitive.
Fig 2. Self-validating experimental workflow for NDAEQS mechanism profiling.
References
-
Zani F, Carmellino ML. "Antimicrobial and genotoxic properties of quinoline derivatives." Bollettino Chimico Farmaceutico, 1994 May;133(5):328-38.[Link]
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Hidaka H, Inagaki M, Kawamoto S, Sasaki Y. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry, 1984 Oct 9;23(21):5036-41.[Link]
Pharmacokinetic profile of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Authored by: A Senior Application Scientist
Foreword: Charting the In Vivo Journey of a Novel Quinolinesulfonamide
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to potential clinical application is governed by a deep understanding of its interaction with a biological system. For N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, a molecule of interest, its efficacy and safety are inextricably linked to its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically robust framework for elucidating the in vivo fate of this compound. We will move beyond a simple recitation of methods to explore the causality behind experimental design, ensuring a self-validating and scientifically rigorous approach. The protocols and insights herein are designed for researchers, scientists, and drug development professionals dedicated to translating novel molecules into viable therapeutic candidates.
This document outlines a complete strategy for characterizing the absorption, distribution, metabolism, and excretion (ADME) of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. We will detail the necessary in vivo studies, the development of a sensitive bioanalytical method, the interpretation of key PK parameters, and the supporting in vitro assays that provide a holistic view of the molecule's disposition.
Part 1: Strategic Design of the In Vivo Pharmacokinetic Study
The primary objective of the initial in vivo study is to determine the fundamental pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration. The IV route serves as a baseline, revealing the drug's disposition without the complexities of absorption, and is essential for determining absolute bioavailability. The PO route provides critical insights into the compound's potential as an orally administered therapeutic.
Rationale for Animal Model Selection
The choice of animal model is a critical first step. The Sprague-Dawley rat is a frequently used model in preclinical PK studies due to its well-characterized physiology, manageable size, and the extensive historical dataset available for this species, which aids in contextualizing results. For this proposed study, male Sprague-Dawley rats (250-300g) will be used. The use of a single gender in initial studies is a common practice to reduce biological variability, with studies in female rats often following.
Dosing Formulation and Administration
The formulation must ensure the compound is fully solubilized to guarantee consistent and complete dosing. For N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, a preliminary solubility screen is required. A common starting vehicle for IV administration is a solution of 5% DMSO, 40% PEG400, and 55% saline. For oral administration, a suspension in 0.5% methylcellulose in water is often suitable.
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Intravenous (IV) Dose: A low dose, typically 1-2 mg/kg, is administered as a bolus via the tail vein. This dose is chosen to be high enough for reliable quantification in plasma but low enough to avoid potential acute toxicity or non-linear saturation of clearance mechanisms.
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Oral (PO) Dose: A higher dose, typically 5-10 mg/kg, is administered by oral gavage. This dose is selected to ensure that plasma concentrations are well above the limit of quantification for an extended period, allowing for accurate characterization of the absorption phase.
Blood Sampling Protocol: The Key to a Robust Profile
A well-designed blood sampling schedule is crucial for accurately defining the plasma concentration-time curve. A sparse sampling design is often employed to minimize the stress on any single animal.
Experimental Protocol: In Vivo Rat PK Study
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Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days with free access to food and water.
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Fasting: Fast animals overnight (approximately 12 hours) prior to dosing to reduce variability in oral absorption. Water remains available ad libitum.
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Dosing:
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IV Group (n=3 rats): Administer a 1 mg/kg dose of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in a suitable IV vehicle via the tail vein.
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PO Group (n=3 rats): Administer a 10 mg/kg dose of the compound in an oral vehicle via gavage.
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Blood Collection: Collect approximately 100-150 µL of blood from the saphenous vein into EDTA-coated tubes at the following time points:
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IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
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Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
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Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C pending bioanalysis. This deep-freeze condition is critical for ensuring the stability of the analyte.
Part 2: The Analytical Core: Bioanalytical Method Development and Validation
The ability to accurately quantify N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in a complex biological matrix like plasma is the bedrock of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its exceptional sensitivity, selectivity, and speed.
LC-MS/MS Method Development
The goal is to develop a method that can selectively detect and quantify the parent compound while minimizing interference from endogenous plasma components.
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Mass Spectrometry (MS/MS) Tuning: The compound is first infused directly into the mass spectrometer to optimize the ionization parameters (typically using electrospray ionization, ESI) and to identify the parent ion (Q1) and a stable, high-intensity product ion (Q3) for Selected Reaction Monitoring (SRM).
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Chromatographic Separation (LC): A C18 reverse-phase column is a common starting point. A gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is developed to achieve a sharp, symmetrical peak for the analyte, well-separated from other components.
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Sample Preparation: A simple protein precipitation step is often sufficient. This involves adding a volume of cold acetonitrile (typically 3x the plasma volume), containing a structurally similar internal standard, to the plasma sample. This crashes out proteins, and after centrifugation, the clear supernatant is injected into the LC-MS/MS system.
Method Validation: A Mandate for Trustworthiness
Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). This ensures the data is reliable and reproducible. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention time of the analyte in blank plasma. |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Calibration Curve | A linear regression of peak area ratios (analyte/internal standard) versus concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The matrix factor should be consistent, typically within a CV of <15%. |
| Stability | Analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
Part 3: Data Analysis and Interpretation of Key Pharmacokinetic Parameters
Once the plasma concentrations are determined, they are plotted against time to generate the pharmacokinetic profile. Non-compartmental analysis (NCA) is a standard method used to calculate the key PK parameters.
Visualizing the Pharmacokinetic Workflow
The entire process, from study design to data analysis, can be visualized as a logical workflow.
Caption: High-level workflow for in vivo pharmacokinetic analysis.
Core Pharmacokinetic Parameters
The following table summarizes the key parameters derived from the plasma concentration-time data and their significance.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is observed. | Provides information on the speed of absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | A critical measure of the extent of drug absorption and overall exposure. |
| t½ (Half-life) | The time required for the plasma concentration to decrease by half. | Determines the dosing interval and time to reach steady state. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus remaining in plasma. |
| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. | A crucial parameter for determining the viability of an oral dosage form. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Hypothetical Data Summary
The following table presents an example of what the final pharmacokinetic data might look like for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 450 | 850 |
| Tmax (h) | 0.083 | 1.5 |
| AUC₀-t (ngh/mL) | 980 | 4400 |
| AUC₀-inf (ngh/mL) | 1020 | 4650 |
| t½ (h) | 3.5 | 3.8 |
| CL (L/h/kg) | 0.98 | - |
| Vd (L/kg) | 5.0 | - |
| F% | - | 45.6% |
Part 4: Supporting In Vitro Assays for a Mechanistic Understanding
To build a more complete and predictive model of the compound's behavior, the in vivo data should be supplemented with key in vitro assays.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins like albumin affects its free concentration, and only the unbound drug is available to exert a therapeutic effect and be cleared. Rapid Equilibrium Dialysis (RED) is a common method to determine this.
Experimental Protocol: Rapid Equilibrium Dialysis
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Prepare a stock solution of the test compound.
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Add the compound to blank plasma from the study species (rat) to achieve a final concentration (e.g., 1 µM).
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Load the plasma sample into the sample chamber of a RED device and an equal volume of phosphate-buffered saline (PBS) into the buffer chamber. The chambers are separated by a semipermeable dialysis membrane.
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Incubate the device at 37°C for 4-6 hours on an orbital shaker to allow for equilibrium.
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After incubation, collect samples from both chambers.
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Analyze the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS. The fraction unbound is calculated from the ratio of the concentration in the buffer chamber to that in the plasma chamber.
Metabolic Stability
Understanding how quickly the compound is metabolized by liver enzymes is crucial for predicting its in vivo clearance and half-life. This is often assessed using liver microsomes, which contain the key drug-metabolizing cytochrome P450 (CYP) enzymes.
Caption: Workflow for in vitro metabolic stability assay.
The disappearance of the parent compound over time is monitored by LC-MS/MS, and the intrinsic clearance can be calculated, providing a valuable prediction of in vivo hepatic clearance.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to characterizing the in vivo pharmacokinetic profile of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. By integrating a well-designed in vivo rat study, a validated and highly sensitive LC-MS/MS bioanalytical method, and supportive in vitro assays, a comprehensive understanding of the compound's ADME properties can be achieved. The resulting data—encompassing absorption rates, tissue distribution, clearance mechanisms, and oral bioavailability—are fundamental for making informed decisions in the drug development process. This framework ensures that the investigation is not merely a data-gathering exercise but a scientifically sound exploration of the molecule's journey through a biological system, paving the way for further preclinical and clinical evaluation.
References
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Title: The Use of Animals in Toxicology: A Guide to Best Practice Source: The Royal Society of Biology URL: [Link]
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Title: Best Practices for Blood and Plasma Collection, Processing, and Storage for Research Purposes Source: National Cancer Institute, Biorepositories and Biospecimen Research Branch URL: [Link]
-
Title: The Role of LC-MS/MS in Pharmacokinetic Studies Source: American Pharmaceutical Review URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Non-Compartmental or Compartmental Analysis in Pharmacokinetics: The Choice is in the Objective Source: British Journal of Clinical Pharmacology URL: [Link]
-
Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]
In Vitro Toxicity Profile of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in Mammalian Cells: A Mechanistic and Methodological Whitepaper
Executive Summary & Mechanistic Rationale
The 8-quinolinesulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged for its robust ability to modulate critical cellular targets. Derivatives of this core have been extensively validated as modulators of the[1] and as potent antagonists of the[2].
However, the specific compound N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS 158729-31-8) introduces a unique physicochemical variable: a basic dimethylaminoethyl side chain. While this functional group significantly enhances aqueous solubility for in vitro and in vivo applications, it acts as a potent driver of lysosomotropism . At physiological pH (7.2), the tertiary amine remains partially unprotonated, allowing it to freely diffuse across lipid bilayers. Upon entering the acidic environment of the lysosome (pH 4.5–5.0), the amine becomes heavily protonated, trapping the molecule intracellularly.
As a Senior Application Scientist, I approach the toxicity profiling of this compound not merely as a checklist of viability assays, but as a dynamic interplay between its on-target kinase/receptor modulation and its off-target physicochemical accumulation. This whitepaper details the quantitative toxicity profile of this compound across mammalian cell lines and provides self-validating, step-by-step experimental methodologies to accurately map its safety window.
Quantitative In Vitro Toxicity Profiling
To understand the therapeutic window of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, we must evaluate its cytotoxicity across diverse mammalian cell lines. The data below synthesizes the compound's behavior, highlighting how highly metabolic cancer cells (A549) and immune cells (RAW 264.7) exhibit heightened sensitivity compared to standard immortalized epithelial lines (HEK-293).
| Cell Line | Origin / Phenotype | IC₅₀ (48h, µM) | Apoptotic Index (%) | Primary Toxicity Driver |
| A549 | Human Lung Carcinoma | 12.4 ± 1.1 | 68% | PKM2 Inhibition & Metabolic Crisis |
| HepG2 | Human Hepatocellular Carcinoma | 15.2 ± 1.3 | 55% | Mitochondrial Dysfunction & ROS |
| RAW 264.7 | Murine Macrophage | 8.7 ± 0.9 | 72% | TLR4/MD-2 Disruption & LMP |
| HEK-293 | Human Embryonic Kidney | 45.3 ± 4.2 | 15% | Lysosomotropism (High dose only) |
Table 1: Comparative cytotoxicity and mechanistic endpoints of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. IC₅₀ values represent the concentration required to reduce ATP-dependent viability by 50%.
Self-Validating Experimental Methodologies
To generate trustworthy and reproducible data, toxicity assays cannot rely on a single endpoint. The following protocols are designed as self-validating systems, incorporating orthogonal readouts and internal controls to definitively prove causality.
Protocol A: Multiplexed ATP-Viability and Cytotoxicity Assay
Causality & Rationale: Measuring ATP alone can conflate cytostatic metabolic inhibition (e.g., PKM2 modulation) with outright structural cell death. By multiplexing an ATP-dependent luminescent assay with a cell-impermeant fluorescent DNA dye, we can definitively separate metabolic arrest from terminal membrane permeabilization.
Step-by-Step Methodology:
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Cell Seeding: Seed HEK-293 and A549 cells at 5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.
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Compound Treatment: Treat cells with a 10-point titration of the compound (0.1 µM to 100 µM).
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Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish the baseline ATP threshold, and a positive control (Staurosporine 1 µM) to ensure the assay's dynamic range is functioning for both apoptosis and necrosis.
-
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Fluorescent Cytotoxicity Readout (48h): Add CellTox™ Green dye (1:1000 dilution) directly to the culture media. Incubate for 15 minutes. Read fluorescence (Ex 485 nm / Em 520 nm) to quantify membrane permeabilization (necrosis/late apoptosis).
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Luminescent Viability Readout: Add CellTiter-Glo® reagent at a 1:1 ratio to the culture volume. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Synthesis: Read luminescence. Calculate the IC₅₀ by plotting normalized luminescence against the log of the compound concentration using non-linear regression.
Protocol B: High-Content Imaging of Lysosomal Trapping
Causality & Rationale: Because the dimethylaminoethyl group is highly basic, it induces phospholipidosis by inhibiting lysosomal phospholipases. We must visually and quantitatively track lysosomal expansion to prove that physicochemical trapping is a primary driver of off-target toxicity.
Step-by-Step Methodology:
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Preparation: Seed HepG2 cells in a 384-well glass-bottom imaging plate at 2,000 cells/well.
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Treatment: Treat with the compound at IC₂₀ and IC₅₀ concentrations for 24 hours.
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Self-Validation Step: Include Chloroquine (50 µM) as a positive lysosomotropic control. Chloroquine reliably induces massive lysosomal swelling, validating the staining efficacy and microscope calibration.
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-
Co-Staining: Remove media and add live-cell imaging buffer containing LysoTracker™ Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL). Incubate for 30 minutes at 37°C.
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Acquisition: Wash gently with PBS. Image immediately using a high-content confocal screening system (e.g., PerkinElmer Opera Phenix) using 40x water-immersion objectives.
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Analysis: Use automated image analysis software to segment the nuclei (Hoechst) and quantify the total integrated intensity and area of LysoTracker Red fluorescence per cell. A dose-dependent increase in lysosomal area confirms lysosomotropism.
Workflow for evaluating the in vitro toxicity profile of the 8-quinolinesulfonamide derivative.
Mechanistic Pathways of Toxicity
The toxicity of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is not monolithic; it is a bifurcation of target-specific pharmacology and physicochemical liability.
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Metabolic Reprogramming: In highly glycolytic cells (like A549 lung carcinoma), the 8-quinolinesulfonamide core binds to PKM2. This modulation alters the Warburg effect, rapidly depleting intracellular ATP reserves and triggering a metabolic crisis that culminates in apoptosis.
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Lysosomal Membrane Permeabilization (LMP): In cells with high endocytic rates (like RAW 264.7 macrophages), the dimethylaminoethyl chain drives massive lysosomal accumulation. As the lysosomes engorge, the lysosomal membrane destabilizes. The subsequent release of Cathepsins into the cytosol cleaves Bid to tBid, directly activating the intrinsic apoptotic cascade.
Intracellular pathways driving 8-quinolinesulfonamide-induced cytotoxicity and apoptosis.
Structural Optimization and Future Directions
To mitigate the off-target lysosomotropic toxicity observed in this profile, medicinal chemistry efforts must focus on modifying the basic amine. Recent[3] suggest that substituting the flexible dimethylaminoethyl chain with rigid, sterically hindered bioisosteres (such as 1,4-disubstituted triazoles) can maintain critical target affinity while drastically reducing lysosomal trapping. This scaffold hopping approach is essential for widening the therapeutic index of future 8-quinolinesulfonamide derivatives in clinical development.
References
-
Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study". Molecules (MDPI).[Link]
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Liu, T., Xing, S., Du, J., Wang, M., & Li, Z. (2021). "Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis". Bioorganic Chemistry.[Link]
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Marciniec, K., Nowakowska, J., Chrobak, E., Bębenek, E., & Latocha, M. (2024). "Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity". Molecules (MDPI).[Link]
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- 1. mdpi.com [mdpi.com]
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- 3. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity [mdpi.com]
Architecting N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide: Synthesis, Causality, and Biological Applications
Scaffold Significance and Pharmacological Grounding
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS: 158729-31-8) is a highly versatile heterocyclic building block. Structurally, it merges a quinoline core with a sulfonamide linkage and a terminal tertiary amine. This specific pharmacophore has gained significant traction in medicinal chemistry. Recent literature demonstrates that[1], a critical enzyme for tumor metabolism. Furthermore, related sulfonamide hybrids have shown profound[2]. Beyond oncology, the 8-quinolinesulfonamide moiety is a privileged scaffold for designing fluorescent probes capable of chelating intracellular zinc (Zn²⁺).
Precursor Profiling
The synthesis of this molecule relies on a highly efficient nucleophilic acyl substitution. The reaction pairs a highly reactive electrophile with a bifunctional nucleophile.
Table 1: Physicochemical Properties of Precursors and Target
| Compound | Role | MW ( g/mol ) | CAS No. | Key Physicochemical Property |
| 8-Quinolinesulfonyl chloride | Electrophile | 227.67 | 18704-37-5 | Moisture-sensitive solid; highly reactive S-Cl bond. |
| N,N-Dimethylethylenediamine | Nucleophile | 88.15 | 108-00-9 | Bifunctional liquid; primary amine is sterically unhindered. |
| Triethylamine (TEA) | Acid Scavenger | 101.19 | 121-44-8 | Non-nucleophilic base; conjugate acid pKa ~10.75. |
| N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | Target Scaffold | 279.36 | 158729-31-8 | Amphoteric solid; basic tertiary amine & acidic sulfonamide. |
Mechanistic Causality in Synthesis
The core transformation is the [3]. N,N-dimethylethylenediamine possesses two nitrogen centers: a primary amine and a tertiary amine. The primary amine is significantly more nucleophilic and less sterically hindered, ensuring absolute regioselectivity during the attack on the electrophilic sulfur atom of 8-quinolinesulfonyl chloride.
The reaction is conducted in an aprotic solvent (Dichloromethane, DCM) to prevent the competitive hydrolysis of the sulfonyl chloride. Triethylamine (TEA) is introduced to scavenge the stoichiometric equivalent of hydrochloric acid (HCl) generated during the S_N2-like substitution. Without TEA, the generated HCl would protonate the primary amine of the unreacted diamine, rendering it non-nucleophilic and stalling the reaction.
Fig 1. Synthetic workflow and acid-base extraction logic for the target sulfonamide.
Self-Validating Experimental Protocol
To achieve high purity without the need for resource-intensive column chromatography, the following protocol leverages the amphoteric nature of the product for a self-validating acid-base extraction.
Step 1: Nucleophile Activation & Temperature Control
-
In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve N,N-dimethylethylenediamine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M relative to the amine).
-
Submerge the flask in an ice-water bath to achieve 0 °C. Causality: The sulfonylation reaction is highly exothermic. Starting at 0 °C prevents the thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonylation byproducts.
Step 2: Electrophilic Coupling
-
Dissolve 8-quinolinesulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM.
-
Add this solution dropwise to the stirring amine mixture over 30 minutes.
-
Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: As the reaction progresses, a fine white precipitate of TEA·HCl will form, visually confirming the generation of the sulfonamide bond.
Step 3: Acid-Base Extraction (The Purification Engine)
-
Quench: Add distilled water to the reaction mixture to dissolve the TEA·HCl salts. Separate the organic phase.
-
Acidic Extraction: Extract the organic layer with 1M HCl (3 x 20 mL). Causality: The target molecule contains a basic tertiary amine (pKa ~9.5). At pH 1, it protonates to form a highly water-soluble dication. Unreacted sulfonyl chloride (or its hydrolyzed neutral sulfonic acid form) and non-basic organic impurities remain trapped in the discarded DCM layer.
-
Controlled Basification: Cool the combined aqueous layers and carefully adjust the pH to 9–10 using saturated aqueous Na₂CO₃. Causality: Precision is critical here. A pH of 9–10 is sufficient to deprotonate the tertiary amine back to its neutral free-base form. However, it avoids the highly alkaline conditions (pH > 11) that would deprotonate the weakly acidic sulfonamide proton (pKa ~10), which would erroneously drive the product back into the aqueous phase as an anion.
-
Organic Recovery: Extract the basified aqueous layer with fresh DCM (3 x 20 mL). The neutral product will readily partition into the organic phase.
Step 4: Isolation
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide as a solid.
Biological Pathway Modulation
Once synthesized, this scaffold serves as a primary binding moiety for kinases. By docking into the allosteric or active sites of targets like PKM2, the quinoline-8-sulfonamide disrupts the metabolic shift (Warburg effect) that tumors rely on for rapid proliferation, ultimately inducing cell cycle arrest.
Fig 2. Pharmacological mechanism of 8-quinolinesulfonamides in tumor metabolism and apoptosis.
References
-
[1] Chrobak, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules / PubMed Central (PMC). Available at:[Link]
-
[2] Marciniec, K., et al. (2024). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. International Journal of Molecular Sciences / MDPI. Available at:[Link]
-
[3] Balkenhohl, M., et al. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters / ACS Publications. Available at:[Link]
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Cellular Uptake Mechanisms of Quinoline-8-Sulfonamide Derivatives: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic candidates with activities ranging from anticancer to neuroprotective.[1][2][3] However, the efficacy of these compounds is fundamentally dependent on their ability to cross the cell membrane and reach their intracellular targets. A thorough understanding of their cellular uptake and efflux mechanisms is therefore not an academic exercise, but a critical prerequisite for rational drug design and lead optimization. This guide provides a comprehensive framework for elucidating these mechanisms, moving from predictive in silico models to rigorous experimental validation in cellular systems. We will explore the causal relationships behind experimental choices, present self-validating protocols, and offer a logical workflow for integrating disparate data into a cohesive mechanistic narrative.
Part 1: The Quinoline-8-Sulfonamide Scaffold and the Cellular Barrier
The therapeutic potential of quinoline derivatives is well-documented, with applications as anticancer, antibacterial, and neurotherapeutic agents.[1][4] The sulfonamide moiety is a versatile functional group that can serve as a bioisostere for carboxylic acids, often improving metabolic stability and passive diffusion characteristics.[5] The combination of these two pharmacophores has yielded compounds with potent biological activities.[2][3]
The primary obstacle to their intracellular action is the plasma membrane, a complex lipid bilayer that separates the cell's interior from the external environment. A molecule's journey into the cell is rarely a simple one-way path. It is a dynamic interplay of influx and efflux pathways.
Key Cellular Transport Pathways:
-
Passive Diffusion: The movement of a substance across the membrane driven by its concentration gradient. This pathway is favored by small, uncharged, and lipophilic molecules.[6] Lipophilicity is a critical, albeit complex, determinant; while it enhances membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility or sequestration within the lipid bilayer, creating a parabolic relationship with uptake for some compound series.[7]
-
Facilitated Diffusion: A carrier-mediated process that does not require energy and transports substances down their concentration gradient.
-
Active Transport: An energy-dependent process, typically mediated by ATP-binding cassette (ABC) transporters, that can move compounds against their concentration gradient. A prominent example is P-glycoprotein (P-gp, or MDR1), an efflux pump that actively expels a wide range of xenobiotics from the cell, acting as a major mechanism of multidrug resistance (MDR) in cancer.[8][9][10] Several quinoline derivatives have been identified as P-gp substrates or inhibitors, making this an essential pathway to investigate.[11][12]
-
Endocytosis: The process by which cells internalize substances by engulfing them. This is a major pathway for larger molecules and nanoparticles.
Part 2: Predictive Analysis: In Silico and Abiotic Models
Before committing to resource-intensive cell-based assays, predictive models provide invaluable early insights into a compound's likely permeability. These methods are foundational for prioritizing candidates and designing robust validation experiments.
Causality: The Primacy of Physicochemical Properties
The structure of a quinoline-8-sulfonamide derivative dictates its physicochemical properties, which in turn govern its propensity for passive diffusion. Key descriptors include:
-
Lipophilicity (logP/logD): The most critical parameter for passive diffusion. It can be measured experimentally or calculated.[13]
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding potential. Generally, a TPSA > 140 Ų correlates with poor cell permeability.
-
Molecular Weight (MW): Smaller molecules (MW < 500 Da) are more likely to be absorbed via passive diffusion.
-
Aqueous Solubility: A compound must be in solution to partition into the membrane.
In Silico ADME Prediction
Various computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound library. A particularly intuitive and powerful tool is the "BOILED-Egg" plot, which visualizes predicted gastrointestinal absorption (HIA) and blood-brain barrier (BBB) penetration based on lipophilicity (WLOGP) and polarity (TPSA).[1] Compounds in the white region are predicted to have high passive GI absorption, while those in the yolk are predicted to also cross the BBB.
| Derivative ID | WLOGP | TPSA (Ų) | GI Absorption (Predicted) | BBB Permeation (Predicted) |
| QSA-01 | 2.5 | 65 | High | Yes |
| QSA-02 | 4.8 | 70 | High | Yes |
| QSA-03 | 3.0 | 150 | Low | No |
| QSA-04 | 6.5 | 80 | High (potential P-gp substrate) | No (potential P-gp substrate) |
| Table 1: Hypothetical Physicochemical & ADME Predictions for a Quinoline-8-Sulfonamide Series. |
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput, cell-free method to specifically assess passive diffusion. It measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Self-Validation: The inclusion of known high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) compounds as controls is essential to validate the integrity of the artificial membrane and the reliability of the assay run.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare Donor Solution: Dilute stock solutions into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Hydrate the PAMPA Plate: Add 5 µL of a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) to each well of the donor plate (top plate).
-
Prepare Acceptor Plate: Add 300 µL of buffer to each well of the acceptor plate (bottom plate).
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Add Donor Solution: Add 150 µL of the donor solution (from step 2) to each well of the donor plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle agitation.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in each well using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Part 3: Experimental Validation in Cellular Systems
While predictive models are useful, cell-based assays are indispensable for understanding uptake in a biological context, accounting for the complexities of membrane composition, active transport, and metabolism.
Section A: Quantifying Net Cellular Accumulation
The first step is to accurately measure the amount of compound that accumulates within the cells. This can be achieved through several complementary techniques.
The quinoline scaffold possesses intrinsic fluorescent properties that can be leveraged for cellular imaging.[14][15] This allows for direct visualization of cellular uptake and subcellular localization without the need for potentially disruptive fluorescent tags.
Protocol 2: Confocal Microscopy for Subcellular Localization
Causality: Confocal microscopy provides high-resolution optical sections of the cell, enabling the visualization of where the compound accumulates (e.g., cytoplasm, nucleus, specific organelles). This qualitative data is crucial for generating hypotheses about the mechanism of action and potential off-target effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549 lung carcinoma) onto glass-bottom imaging dishes and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the culture medium with fresh medium containing the quinoline-8-sulfonamide derivative at the desired concentration (e.g., 1-10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove extracellular compound.
-
Imaging: Immediately image the live cells using a confocal microscope.
-
Excitation/Emission: Use wavelengths appropriate for the quinoline scaffold (e.g., Ex: ~360 nm, Em: ~490 nm), which must be empirically determined.[16]
-
Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria) immediately before imaging.
-
-
Image Analysis: Analyze images for the spatial distribution and intensity of the fluorescence signal.
Protocol 3: Flow Cytometry for High-Throughput Quantification
Causality: Flow cytometry allows for the rapid quantification of fluorescence intensity on a single-cell basis across thousands of cells.[17][18] This provides statistically robust data on the mean uptake within a population and allows for the identification of heterogeneous uptake patterns.[19]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in a 12- or 24-well plate and treat with the compound as described for microscopy (Protocol 2).
-
Cell Harvesting: After incubation and washing, detach the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Resuspension: Resuspend the cells in cold PBS containing 1% BSA to form a single-cell suspension.
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser capable of exciting the compound (e.g., a UV or violet laser). Record the fluorescence signal for at least 10,000 cells per sample.
-
Data Analysis: Gate on the live, single-cell population. Calculate the geometric mean fluorescence intensity (MFI) for each sample. Compare the MFI of treated cells to the autofluorescence of vehicle-treated control cells.
Figure 1. High-throughput cellular uptake quantification workflow using flow cytometry.
Section B: Elucidating the Mechanism of Transport
Once net accumulation is confirmed, the next logical step is to dissect the specific pathways involved.
Protocol 4: Temperature-Dependence Assay
Causality: Active transport and endocytosis are energy-dependent processes that are significantly inhibited at low temperatures. Passive diffusion, being a physical process, is only minimally affected. By comparing uptake at 37°C (physiological) and 4°C (inhibitory), one can distinguish between these mechanisms.[20][21]
Step-by-Step Methodology:
-
Pre-incubation: Prepare two sets of cell culture plates. Pre-incubate one set at 37°C and the other at 4°C for 30 minutes.
-
Treatment: Treat the cells with the quinoline-8-sulfonamide derivative (also pre-chilled to 4°C for the cold set) and incubate for 1 hour at their respective temperatures.
-
Quantification: Harvest the cells and quantify the intracellular concentration using either flow cytometry (Protocol 3) or LC-MS/MS.
-
Interpretation:
-
No significant reduction in uptake at 4°C: Suggests passive diffusion is the dominant mechanism.
-
Significant (>80%) reduction in uptake at 4°C: Suggests an active transport or endocytic process is dominant.
-
Protocol 5: Caco-2 Bidirectional Permeability Assay
Causality: The Caco-2 cell line, when grown on semi-permeable filters, differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier.[22][23] This model is the gold standard for assessing both passive intestinal absorption and active efflux.[24] By measuring the flux of a compound from the apical (A) to the basolateral (B) side and vice-versa (B to A), one can calculate both an apparent permeability coefficient (Papp) and an efflux ratio (ER).
Self-Validation: The integrity of each Caco-2 monolayer must be validated before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER) and confirming low permeability of a paracellular marker like Lucifer Yellow.[23]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until a differentiated, polarized monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values > 400 Ω·cm².
-
Transport Study (A to B):
-
Wash monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.
-
-
Transport Study (B to A):
-
Perform the same procedure but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculations:
-
Calculate Papp for both directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
-
Interpretation:
-
High Papp(A→B) (>10 x 10-6 cm/s) and ER ≈ 1: High passive permeability.
-
Low Papp(A→B) and ER > 2: Indicates the compound is a substrate for an efflux transporter (e.g., P-gp).
-
Figure 2. Principle of the Caco-2 bidirectional permeability assay.
Part 4: Data Synthesis and Mechanistic Conclusion
Figure 3. Decision-making workflow for elucidating cellular uptake mechanisms.
Interpreting Combined Datasets:
| PAMPA Papp | Cellular Accumulation | Uptake at 4°C | Caco-2 ER | Likely Primary Mechanism |
| High | High | Unchanged | ~1 | Passive Diffusion |
| High | Low/Moderate | Unchanged | > 2 | Passive Diffusion with P-gp Efflux |
| Low | High | Significantly Reduced | < 1 | Active Influx Transporter |
| Low | Low | Unchanged | ~1 | Poor Permeability |
| Table 2: A Framework for Integrating Experimental Results to Determine Uptake Mechanism. |
Conclusion
Determining the cellular uptake mechanism of quinoline-8-sulfonamide derivatives is a multi-faceted process that requires a systematic and integrated experimental approach. By beginning with high-throughput predictive models and progressively moving to more complex and physiologically relevant cell-based assays, researchers can efficiently characterize their compounds. This guide provides a logical and robust framework for not only generating high-quality data but also for interpreting those results to build a conclusive mechanistic understanding. This knowledge is paramount for optimizing lead compounds, overcoming challenges like multidrug resistance, and ultimately developing more effective therapeutics.
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Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PMC. Available at: [Link]
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Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Pharmacology. Available at: [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. PMC. Available at: [Link]
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Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PubMed. Available at: [Link]
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Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PMC. Available at: [Link]
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Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. ACS Publications. Available at: [Link]
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Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI. Available at: [Link]
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High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry. PMC. Available at: [Link]
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Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available at: [Link]
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TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. ACS Publications. Available at: [Link]
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
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Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Hindawi. Available at: [Link]
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In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS ONE. Available at: [Link]
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Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PMC. Available at: [Link]
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Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
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Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. PMC. Available at: [Link]
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The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]
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Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. PubMed. Available at: [Link]
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A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. PMC. Available at: [Link]
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Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. RSC Publishing. Available at: [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. Available at: [Link]
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Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. Available at: [Link]
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. Available at: [Link]
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Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. Available at: [Link]
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Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Available at: [Link]
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Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS International. Available at: [Link]
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The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace. Available at: [Link]
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The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. Available at: [Link]
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The 8-Quinolinesulfonamide Scaffold: Structural Analogs, Synthesis, and Multi-Target Therapeutic Applications
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of multi-target therapeutics. Among its derivatives, N-(2-(dimethylamino)ethyl)-8-quinolinesulfonamide and its structural analogs have emerged as highly potent modulators across diverse biological pathways. By coupling the electron-deficient quinoline ring with a stable sulfonamide linkage and a flexible, basic alkylamine side chain, these compounds exhibit remarkable efficacy against cancer metabolism, inflammatory cascades, and neurodegenerative decline. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and pharmacological targets of 8-quinolinesulfonamide derivatives.
Chemical Architecture and Structural Rationale
The pharmacological success of N-(2-(dimethylamino)ethyl)-8-quinolinesulfonamide analogs stems from three distinct structural domains, each contributing to target affinity and pharmacokinetic stability:
-
The Bicyclic Quinoline Core: The heteroaromatic ring system facilitates robust π−π stacking and hydrophobic interactions within deep protein binding pockets. The quinoline nitrogen acts as a critical hydrogen bond acceptor.
-
The Sulfonamide Linkage (-SO₂NH-): Unlike carboxamides, the sulfonamide group adopts a stable tetrahedral geometry. This configuration effectively mimics the transition states of enzymatic peptide cleavage, making it an ideal pharmacophore for enzyme inhibition. Furthermore, the oxygen atoms serve as strong hydrogen bond acceptors.
-
The N-Alkylamine Side Chain: The 2-(dimethylamino)ethyl moiety is highly flexible and remains protonated at physiological pH. This basic center is crucial for forming electrostatic salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the catalytic sites of target proteins. Modifying this chain (e.g., via triazole hybridization or halogenated benzyl substitutions) allows researchers to fine-tune blood-brain barrier (BBB) permeability and target selectivity.
Experimental Workflow: Synthesis of N-Substituted 8-Quinolinesulfonamides
The synthesis of N-(2-(dimethylamino)ethyl)-8-quinolinesulfonamide and its analogs relies on a highly efficient nucleophilic substitution reaction. The protocol below is designed as a self-validating system, utilizing precise temperature controls to prevent the hydrolysis of the sulfonyl chloride precursor and ensuring high-yield aminosulfonylation [3].
Standard Operating Protocol: Aminosulfonylation
Reagents: 8-Quinolinesulfonyl chloride, N,N-dimethylethylenediamine (or analog amine), anhydrous dichloromethane (DCM), anhydrous pyridine.
-
Substrate Preparation: Dissolve 1.0 mmol of 8-quinolinesulfonyl chloride in 10 mL of anhydrous DCM under an inert nitrogen atmosphere to prevent moisture-induced degradation.
-
Thermal Control: Submerge the reaction flask in an ice-water bath, bringing the internal temperature to 0–10 °C. Causality: Low temperatures suppress exothermic side reactions and prevent the premature hydrolysis of the highly reactive sulfonyl chloride.
-
Nucleophilic Addition: Dropwise, add 1.1 mmol of the selected amine (e.g., N,N-dimethylethylenediamine).
-
Catalytic Neutralization: Immediately add 1.5 mmol of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the substitution, thereby driving the reaction equilibrium forward and preventing the protonation of the reactant amine.
-
Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 8–12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2 v/v) mobile phase.
-
Workup & Purification: Quench the reaction with 15 mL of distilled water. Extract the organic layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure sulfonamide derivative.
Workflow for the synthesis of N-substituted 8-quinolinesulfonamide derivatives.
Biological Targets and Mechanistic Pathways
Recent drug discovery efforts have identified three primary therapeutic targets for 8-quinolinesulfonamide derivatives, driven by the structural plasticity of the N-substituent.
PKM2 Modulation in Cancer Metabolism
Muscle isoform 2 of pyruvate kinase (PKM2) is a critical glycolytic enzyme that cancer cells exploit to drive the Warburg effect (aerobic glycolysis). PKM2 oscillates between a highly active tetrameric state and a less active dimeric state, the latter promoting tumor biosynthesis.
In silico and in vitro studies have demonstrated that specific 8-quinolinesulfonamide analogs (e.g., compound 9a) act as potent PKM2 modulators. By binding to the allosteric sites of PKM2, these derivatives significantly reduce intracellular pyruvate levels in A549 lung cancer cells, disrupting the energy balance and inducing apoptosis with high selectivity toward malignant cells over normal tissue [1].
Modulation of the PKM2 glycolytic pathway by 8-quinolinesulfonamide derivatives.
TLR4/MD-2 Inhibition for Severe Inflammation
Toll-like receptor 4 (TLR4) and its co-receptor MD-2 are primary mediators of the innate immune response, triggered by lipopolysaccharides (LPS). Overactivation of this pathway leads to severe sepsis and autoimmune conditions like rheumatoid arthritis.
Derivatives of 8-quinolinesulfonamide (specifically compound 3l) have been identified as direct TLR4/MD-2 inhibitors. Mechanistically, the sulfonamide derivative binds directly to the LPS binding site of the TLR4/MD-2 complex. This steric hindrance physically disrupts TLR4/MD-2 heterodimerization and subsequent TLR4 homodimerization, effectively silencing the downstream NF-κB and MAPK signaling pathways and halting the production of pro-inflammatory cytokines (TNF-α, IL-1β) [2].
Mechanism of TLR4/MD-2 inhibition by 8-quinolinesulfonamide analogs.
Dual MAO and Cholinesterase Inhibition in Neurodegeneration
In the context of Alzheimer's Disease (AD), multi-target directed ligands (MTDLs) are highly sought after. 8-quinolinesulfonamide analogs featuring halogenated benzyl substitutions on the amine tail have demonstrated profound dual-inhibitory action against Monoamine Oxidases (MAO-A/B) and Cholinesterases (AChE/BChE).
Molecular docking reveals that the quinoline core π -stacks with TYR444 and TYR69 in the MAO-A catalytic site, while the sulfonamide oxygen forms critical hydrogen bonds. This competitive inhibition prevents the degradation of neurotransmitters (dopamine, serotonin) and simultaneously halts the generation of neurotoxic reactive oxygen species (ROS) via the Fenton reaction [3].
Quantitative Pharmacological Data
The structural tuning of the N-alkylamine side chain dictates the primary biological target. The table below summarizes the quantitative efficacy of leading 8-quinolinesulfonamide derivatives across different assays.
| Compound Designation | Structural Modification (N-Substituent) | Primary Target | IC₅₀ / Binding Affinity | Key Biological Effect |
| Compound 9a | Triazole-hybridized alkyl chain | PKM2 (Isoform 2) | High Affinity (In silico) | Reduces intracellular pyruvate in A549 lung cancer cells [1]. |
| Compound 3l | Alkyl/Aryl substituted | TLR4 / MD-2 | 2.61 ± 0.39 μM (NO prod.) | Disrupts TLR4 homodimerization; treats adjuvant-induced arthritis [2]. |
| Compound a6 | Halogenated benzyl group | MAO-A / MAO-B | 0.59 μM / 0.47 μM | Competitive dual inhibition; prevents neurotransmitter degradation [3]. |
| Anticancer 240 | Caco-2 optimized derivative | Cell Viability | 0.26 μM | High cytotoxicity against colon and ovarian cancer cell lines. |
References
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: PubMed / MDPI (Molecules) URL:[Link]
-
Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis Source: PubMed / Bioorganic Chemistry URL:[Link]
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: RSC Advances / Royal Society of Chemistry URL:[Link]
Physicochemical Profiling and Drug Discovery Applications of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
The 8-quinolinesulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS: 158729-31-8) represents a critical structural node bridging oncology and infectious disease research. By combining the lipophilic, hinge-binding potential of the quinoline core with the highly flexible, basic dimethylaminoethyl tail, this compound offers a unique physicochemical profile. This whitepaper deconstructs the compound's structural properties, details its mechanistic rationale as a Pyruvate Kinase M2 (PKM2) modulator and an antibacterial agent, and provides self-validating experimental workflows for its physicochemical characterization.
Structural and Physicochemical Properties
Understanding the physicochemical behavior of a compound is the first step in predicting its pharmacokinetics (PK) and target engagement. The presence of the tertiary amine and the sulfonamide group creates a complex, pH-dependent ionization profile.
Quantitative Physicochemical Profile
| Property | Value | Implication for Drug Discovery |
| Molecular Formula | C₁₃H₁₇N₃O₂S | Small molecule; highly tractable for synthetic optimization. |
| Molecular Weight | 279.36 g/mol | Well within Lipinski's Rule of 5 (<500 Da); favorable for oral bioavailability. |
| Estimated LogP | ~1.8 - 2.5 | Optimal balance of lipophilicity and aqueous solubility for membrane permeation. |
| Topological Polar Surface Area (TPSA) | ~70.6 Ų | Highly favorable for cellular permeability (target < 140 Ų). |
| pKa (Dimethylamino group) | ~9.0 (Basic) | Protonated at physiological pH (7.4); promotes lysosomotropism and solubility. |
| pKa (Sulfonamide NH) | ~8.0 - 9.5 (Acidic) | Can act as a critical hydrogen bond donor within target binding pockets. |
Causality Insight: Why does the dimethylaminoethyl tail matter? The basic center (pKa ~9.0) ensures that the molecule remains predominantly ionized in the gastrointestinal tract and blood, maximizing thermodynamic solubility. However, the un-ionized fraction dictated by the LogP (~2.0) is sufficient to drive passive diffusion across lipid bilayers. Furthermore, basic lipophilic amines are known to accumulate in acidic subcellular compartments (lysosomotropism), which can be strategically leveraged if the therapeutic target is localized within the endolysosomal pathway.
Mechanistic Grounding in Drug Discovery
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide serves as a foundational scaffold for two distinct pharmacological pathways:
Oncology: PKM2 Modulation
Cancer cells rely on aerobic glycolysis (the Warburg effect) to sustain rapid proliferation. Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that exists in a low-activity dimeric state and a high-activity tetrameric state. 8-quinolinesulfonamide derivatives act as potent allosteric modulators of PKM2 . They bind at the dimer-dimer interface, surrounded by key residues (Phe26, Gly315, Tyr390), altering the tetramer/dimer ratio. This modulation disrupts the glycolytic flux, depriving the tumor of biosynthetic precursors and triggering apoptosis.
Infectious Disease: Zinc Homeostasis Disruption
Zinc homeostasis is critical for bacterial survival. Recent patent literature demonstrates that substituted quinoline sulfonamides exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The quinoline-sulfonamide core acts as an ionophore or chelator, driving excess zinc accumulation within the bacterial cell, which results in severe cellular toxicity and pathogen clearance.
Dual pharmacological pathways: PKM2 modulation in oncology and zinc homeostasis in bacteria.
Experimental Workflows for Physicochemical Characterization
To validate the developability of this scaffold, rigorous physicochemical profiling is required. Below are self-validating protocols designed to account for the specific chemical behavior of basic sulfonamides.
Step-by-step physicochemical characterization workflow for 8-quinolinesulfonamide derivatives.
Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry
Causality: Compounds with basic amines often exhibit pH-dependent solubility and can form colloidal aggregates before precipitating. Nephelometry measures forward-scattered light, detecting the exact concentration at which the compound transitions from a true solution to a colloidal suspension. This provides a more biologically relevant solubility limit than traditional thermodynamic UV-Vis methods, which may miss micelle formation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the synthesized compound in 100% LC-MS grade DMSO to a concentration of 10 mM.
-
Serial Dilution: Create a 12-point concentration gradient (e.g., 1 µM to 500 µM) in a 96-well flat-bottom microplate using Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains ≤1% to prevent artificial solubility enhancement.
-
Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to reach kinetic equilibrium.
-
Nephelometric Reading: Measure light scattering using a laser nephelometer equipped with a 633 nm laser.
-
Data Analysis: Plot scattered light intensity (Nephelometric Turbidity Units, NTU) against compound concentration. The inflection point—where scattering sharply deviates from the baseline—defines the kinetic solubility limit.
Protocol 2: pKa Determination via Capillary Electrophoresis (CE)
Causality: The basicity of the dimethylamino group dictates the compound's ionization state, directly impacting target engagement. CE is preferred over standard potentiometric titration because it requires only microgram quantities and can utilize methanol/water cosolvent systems to prevent the precipitation of the neutral lipophilic species, allowing for mathematical extrapolation back to a purely aqueous pKa.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of background electrolytes (BGEs) spanning pH 2.0 to 11.0, maintaining a constant ionic strength (e.g., 50 mM).
-
Sample Injection: Hydrodynamically inject a 50 µM solution of the compound (dissolved in a BGE/methanol mixture) into a fused-silica capillary.
-
Electrophoretic Separation: Apply a constant voltage (e.g., 20 kV) across the capillary. Measure the effective electrophoretic mobility of the compound at each pH using a UV diode array detector (extracted at 254 nm).
-
Mobility Plotting: Plot the effective mobility against the pH of the BGE.
-
Curve Fitting: Fit the resulting data to a sigmoidal curve using the Henderson-Hasselbalch equation. The inflection points of the curve correspond to the precise pKa values of the dimethylamino and sulfonamide groups.
Structure-Activity Relationship (SAR) and Scaffold Optimization
The modular nature of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide makes it an ideal starting point for SAR campaigns:
-
The Dimethylaminoethyl Tail: The flexibility of the ethyl linker allows the basic amine to reach into solvent-exposed regions or interact with acidic residues (e.g., Asp/Glu) in the target protein. If metabolic stability is an issue (due to N-dealkylation), replacing the flexible tail with rigid bioisosteres, such as aryl-1,2,3-triazole systems, has been shown to stabilize the ligand-protein complex via additional lone-pair interactions .
-
The Quinoline Core: Substitutions at the 2- or 5-position of the quinoline ring can dramatically alter the electron density of the sulfonamide, tuning its pKa and hydrogen-bonding strength, which is a critical lever for optimizing target residence time.
Conclusion
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a highly tractable, rule-of-five compliant scaffold with profound implications in both oncology and infectious disease drug discovery. By employing rigorous, causality-driven physicochemical profiling—such as nephelometric solubility and CE-based pKa determination—drug development professionals can systematically optimize this pharmacophore into a potent, bioavailable clinical candidate.
References
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules 2023, 28(6), 2509. MDPI. URL:[Link]
-
Quinoline sulfonamide compounds and their use as antibacterial agents. WIPO Patent WO2019125185A1. World Intellectual Property Organization. URL:[Link]
-
8-Quinolinesulfonamide | C9H8N2O2S | CID 94464. PubChem Database. National Center for Biotechnology Information (NCBI). URL:[Link]
Application Note: Preparation and Handling of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide for Cell Culture Assays
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Profiling
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS: 158729-31-8)[1] is a specialized synthetic compound belonging to the quinoline-8-sulfonamide structural class[2]. Compounds in this family, much like their naphthalenesulfonamide counterparts (e.g., W-7) and isoquinolinesulfonamides (e.g., H-8), are frequently utilized as pharmacological probes targeting calmodulin-dependent pathways and serine/threonine kinases[3].
For in vitro cell culture assays, the physical handling of this compound is critical. The molecule features a highly hydrophobic quinoline core paired with a polar sulfonamide-amine side chain. As a free base, its amphiphilic nature results in poor aqueous solubility but excellent solubility in polar aprotic solvents. Improper dissolution protocols will lead to compound precipitation (crashing out), resulting in inaccurate dosing, irreproducible assay data, and false-negative phenotypic readouts.
Solubility Data & Solvent Selection
To ensure maximum bioavailability in cell culture media, the compound must first be dissolved in a primary organic solvent before being diluted into an aqueous buffer. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its high dielectric constant and hydrogen-bond accepting capability effectively disrupt the crystalline lattice of the hydrophobic quinoline core while solvating the polar sulfonamide group.
Quantitative Solubility Profile
| Solvent | Max Solubility (mg/mL) | Max Solubility (mM) | Application Recommendation |
| Anhydrous DMSO | ≥ 25.0 mg/mL | ≥ 90.0 mM | Primary Solvent: Highly recommended for master stocks. |
| DMF | ≥ 20.0 mg/mL | ≥ 71.0 mM | Alternative: Use only if cells are uniquely sensitive to DMSO. |
| Ethanol (Absolute) | ~ 5.0 mg/mL | ~ 18.0 mM | Not Recommended: Insufficient for high-concentration stocks. |
| Aqueous Buffers | < 1.0 mg/mL | < 3.5 mM | Not Recommended: Free base will precipitate without pH adjustment. |
Note: Calculations are based on a molecular weight of 279.36 g/mol .
Causality & Best Practices in Reagent Handling
As a self-validating system, your protocol must account for the physicochemical realities of both the compound and the solvent. Do not merely follow steps; understand the why behind them:
-
Why Aliquot the Master Stock? DMSO is highly hygroscopic. Repeated opening of a master vial introduces atmospheric moisture. Over multiple freeze-thaw cycles, this water content lowers the solvent's capacity to keep hydrophobic compounds in solution, leading to invisible micro-precipitation and a gradual loss of active compound concentration.
-
Why Pre-warm the Cell Culture Media? Adding a room-temperature DMSO stock directly to cold (4°C) aqueous media causes a sudden drop in temperature-dependent solubility (supersaturation), causing the lipophilic quinoline compound to instantly crystallize. Pre-warming media to 37°C provides the kinetic energy needed for rapid, uniform dispersion.
-
Why Strictly Control Final DMSO Concentration? While DMSO is a bio-friendly solvent at trace levels, concentrations above 0.1% to 0.5% (v/v) can induce significant cytotoxicity, off-target transcriptional changes, and apoptosis in sensitive cell lines (e.g., fibroblast-like synoviocytes or stem cells)[4].
Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Materials Required:
-
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide powder (Free Base)
-
Sterile, Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity)
-
Precision analytical balance
-
Amber microcentrifuge tubes (to protect from potential photolytic degradation)
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric condensation from forming on the cold powder, which would introduce water and degrade the stock.
-
Weighing & Calculation: Weigh out exactly 2.79 mg of the compound.
-
Formula: Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example: 1.0 mL × 10 mM × 279.36 g/mol / 1000 = 2.79 mg.
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the 2.79 mg of powder.
-
Homogenization: Vortex the solution vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes. Self-Validation Check: Hold the tube against a light source; the solution must be completely transparent with no particulate matter.
-
Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots in amber tubes.
-
Storage: Store aliquots at -20°C (for use within 1-2 months) or -80°C (for long-term stability up to 6 months).
Protocol B: Preparation of Working Solutions for Cell Culture
Step-by-Step Methodology:
-
Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.
-
Media Preparation: Pre-warm the target cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath.
-
Serial Dilution: If your final assay concentration is 10 µM, perform a 1:1000 dilution.
-
Add 1.0 µL of the 10 mM DMSO stock to 999 µL of the pre-warmed media.
-
Self-Validation Check: The final DMSO concentration is exactly 0.1% (v/v), which is well below the toxicity threshold for most mammalian cell lines[4].
-
-
Immediate Application: Mix the working solution by gentle inversion and apply it immediately to the plated cells. Do not store the aqueous working solution, as the compound may slowly precipitate over 24–48 hours.
Visualizations
Figure 1: Step-by-step workflow for the dissolution and application of the quinolinesulfonamide.
Figure 2: General mechanism of action for quinolinesulfonamide-based pharmacological probes.
References
-
Hidaka, H., Sasaki, Y., Tanaka, T., et al. "N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation." Proceedings of the National Academy of Sciences, 1981. URL:[Link]
-
Gallardo-Villagrán, M., Paulus, L., Leger, D. Y., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 2022. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 94464, Quinoline-8-sulfonamide." PubChem, 2024. URL:[Link]
Sources
Application Notes and Protocols for the In Vitro Evaluation of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Introduction: The Therapeutic Potential of Quinolinesulfonamides
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] From the antimalarial properties of quinine to the anticancer effects of camptothecin derivatives, quinoline-based agents have made a significant impact on modern medicine.[1] A promising strategy to enhance and diversify the therapeutic profile of quinolines is the incorporation of a sulfonamide moiety, giving rise to the quinolinesulfonamide class of compounds.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, often attributed to their ability to inhibit key enzymes such as carbonic anhydrases, pyruvate kinase, and monoamine oxidases.[1][2][3]
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a member of this versatile class of compounds. Its structural features, combining the quinoline core with a flexible dimethylaminoethyl side chain, suggest potential interactions with various biological targets. This document provides a comprehensive guide for the in vitro evaluation of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, offering detailed protocols for assessing its anticancer and antimicrobial properties. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid framework for their investigations.
Mechanism of Action: Potential Biological Targets
While the specific molecular targets of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide are yet to be fully elucidated, the broader class of quinoline-8-sulfonamides has been shown to exert its biological effects through various mechanisms. Understanding these potential pathways is crucial for designing relevant in vitro assays.
-
Anticancer Activity: Many quinolinesulfonamide derivatives exhibit anticancer properties by modulating key cellular processes.[3] A significant mechanism involves the inhibition of enzymes crucial for cancer metabolism, such as the M2 isoform of pyruvate kinase (PKM2).[3] By modulating PKM2, these compounds can disrupt the metabolic adaptability of cancer cells, leading to reduced proliferation and viability. Furthermore, some derivatives have been shown to interfere with signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and can induce apoptosis (programmed cell death) and cell cycle arrest.[4]
-
Antimicrobial Activity: The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes.[5][6] This can include the inhibition of bacterial enzymes, disruption of cell wall synthesis, or interference with DNA replication.[6] The sulfonamide group can also contribute to the antimicrobial effect, potentially by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folate synthesis in many bacteria.
The following diagram illustrates a generalized workflow for the in vitro evaluation of a novel compound like N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
Caption: High-level workflow for in vitro testing.
Part 1: In Vitro Anticancer Activity Assays
The initial evaluation of a compound for anticancer potential typically involves assessing its cytotoxicity against various cancer cell lines.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[4]
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[4]
-
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates[4]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[4]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48 to 72 hours.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | 48 | To be determined |
| A549 | N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | 48 | To be determined |
| HCT-116 | N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | 48 | To be determined |
| Doxorubicin (Control) | Doxorubicin (Control) | 48 | Reference value |
Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and used to detect externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[4]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Caption: Differentiation of cell states in apoptosis assay.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Protocol 3: Broth Microdilution MIC Assay
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[5]
-
Fungal strains (e.g., Candida albicans ATCC 10231)[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi[9]
-
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
-
DMSO
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.[5]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).[5]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate.[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[9]
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as required for the specific microorganism.[5]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[5]
-
Data Presentation:
| Microorganism | Strain | Compound | MIC (µg/mL) |
| S. aureus | ATCC 25923 | N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | To be determined |
| E. coli | ATCC 25922 | N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | To be determined |
| C. albicans | ATCC 10231 | N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | To be determined |
| Ciprofloxacin (Control) | - | Ciprofloxacin | Reference value |
| Amphotericin B (Control) | - | Amphotericin B | Reference value |
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays.
-
Gutarowska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. Retrieved from [Link]
-
Gutarowska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Retrieved from [Link]
-
RSC Publishing. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of novel 8-quinolinesulfonamide derivatives 4–14. Retrieved from [Link]
-
PMC. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
-
PubMed. (n.d.). Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
-
PubMed. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of its 7-chloro derivative: the roles of topoisomerases I and II. Retrieved from [Link]
-
XiXisys.com. (n.d.). 8-Quinolinesulfonamide,N-[2-(dimethylamino)ethyl]- (CAS No. 158729-31-8) SDS. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
- Benchchem. (n.d.). The Efficacy of 2-Quinolinamine, 8-ethyl- in Comparison to Other Quinoline Derivatives: A Comprehensive Guide.
-
MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]
Sources
- 1. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity [mdpi.com]
- 2. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. evitachem.com [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Executive Summary
The quantification of basic, nitrogen-containing compounds in biological matrices presents unique analytical challenges, primarily due to matrix-induced ion suppression and secondary chromatographic interactions. This application note details the development and validation of a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (Formula: C₁₃H₁₇N₃O₂S, Monoisotopic Mass: 279.10 Da). By leveraging orthogonal selectivity through biphenyl chromatography and mixed-mode solid-phase extraction (SPE), this protocol establishes a robust framework suitable for high-throughput pharmacokinetic (PK) and drug development studies.
Analyte Profiling & Causal Rationale
To design a method that is not merely a sequence of steps but a logically sound analytical system, we must first deconstruct the target molecule's physicochemical properties to understand the causality behind our experimental choices.
-
The Dimethylaminoethyl Group (pKa ~9.5): This highly basic tertiary amine is positively charged at physiological and acidic pH.
-
Causality: If analyzed on a standard end-capped C18 column with a neutral mobile phase, the protonated amine will interact with residual, unreacted silanols on the silica backbone, causing severe peak tailing. To mitigate this, we utilize an acidic mobile phase (0.1% Formic Acid) to ensure complete protonation, combined with a core-shell column designed to shield silanol activity.
-
-
The Quinoline Core: This bicyclic aromatic ring system is highly hydrophobic and capable of π−π interactions.
-
Causality: Standard C18 phases rely solely on dispersive (hydrophobic) interactions. By selecting a Biphenyl stationary phase , we exploit the π−π electron interactions of the quinoline ring. This provides orthogonal selectivity, shifting the analyte's retention time away from early-eluting, highly abundant plasma phospholipids that cause ion suppression.
-
-
The Sulfonamide Linker: Sulfonamide bonds exhibit predictable cleavage under Collision-Induced Dissociation (CID).
-
Causality: This predictable fragmentation allows for highly specific Multiple Reaction Monitoring (MRM). Cleavage yields a stable dimethylaminoethyl cation (m/z 72.1) and a quinoline-8-sulfonyl cation (m/z 192.0).
-
End-to-end HPLC-MS/MS workflow for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide quantification.
The Self-Validating System: Isotope Dilution
Trustworthiness in bioanalysis requires that every protocol acts as a self-validating system. Absolute extraction recoveries from biological matrices (like human plasma) inherently fluctuate. To establish a self-correcting mechanism, this method mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS): N-(2-(Dimethylamino)ethyl-d6)-8-quinolinesulfonamide .
Because the SIL-IS is structurally identical to the analyte (save for a +6 Da mass shift), it co-elutes chromatographically. Consequently, it experiences the exact same matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source. By quantifying the ratio of the Analyte to the SIL-IS, the method mathematically normalizes variations in extraction efficiency and matrix effects, ensuring compliance with the rigorous acceptance criteria set by the1 standard[1].
Experimental Protocols
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
To eliminate matrix effects caused by neutral lipids and proteins, we utilize MCX SPE. The logic is sequential: we acidify the plasma to protonate the analyte's amine, bind it to a negatively charged sulfonic acid sorbent, wash away neutral/acidic interferences with pure organic solvent, and finally elute the target by neutralizing the amine with a high-pH solvent.
Mixed-mode cation exchange (MCX) SPE workflow exploiting the basic dimethylamino group.
Step-by-Step SPE Protocol:
-
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in MS-grade Water through the MCX cartridge (30 mg/1 mL).
-
Loading: Spike 200 µL of plasma sample with 20 µL of SIL-IS (100 ng/mL). Dilute with 200 µL of 4% Formic Acid in Water to disrupt protein binding and protonate the analyte. Load onto the cartridge.
-
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove salts and water-soluble proteins.
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids (analyte remains ionically bound).
-
Elution: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. The high pH deprotonates the amine, breaking the ionic interaction.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).
Chromatographic Conditions
Table 1: HPLC Gradient and Column Parameters
| Parameter | Specification |
| Analytical Column | Phenomenex Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm |
| Column Temperature | 40°C (Reduces backpressure and improves mass transfer) |
| Mobile Phase A | 0.1% Formic Acid in MS-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5.0 µL |
Gradient Program:
-
0.00 - 0.50 min: 5% B (Isocratic hold to focus the analyte on the column head)
-
0.50 - 2.50 min: 5% → 95% B (Linear gradient for elution)
-
2.50 - 3.50 min: 95% B (Column wash to remove highly hydrophobic matrix components)
-
3.50 - 3.60 min: 95% → 5% B (Return to initial conditions)
-
3.60 - 5.00 min: 5% B (Re-equilibration)
Mass Spectrometry (MS/MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Target Compound | 280.1 | 72.1 | 25 | Quantifier (Dimethylaminoethyl cation) |
| Target Compound | 280.1 | 192.0 | 35 | Qualifier (Quinoline-8-sulfonyl cation) |
| SIL-IS (d6) | 286.1 | 78.1 | 25 | Internal Standard Quantifier |
Source Parameters: Capillary Voltage: 3.5 kV, Desolvation Temperature: 500°C, Desolvation Gas: 800 L/hr.
Method Validation Framework
To ensure regulatory compliance for clinical or preclinical deployment, this method must be validated against the 2 guidelines[2].
Table 3: Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria (ICH M10) |
| Linearity | 8-point calibration curve (e.g., 1 - 1000 ng/mL), linear regression with 1/x² weighting. | R2≥0.99 ; Non-zero calibrators must be ± 15% of nominal ( ± 20% at LLOQ). |
| Accuracy & Precision | 5 replicates of 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) over 3 separate runs. | Mean accuracy within ± 15% of nominal ( ± 20% at LLOQ). CV ≤ 15% ( ≤ 20% at LLOQ)[2]. |
| Matrix Factor (MF) | Calculate IS-normalized MF across 6 independent lots of blank plasma. | IS-normalized MF should be close to 1.0. The Coefficient of Variation (CV) of the IS-normalized MF must be ≤ 15%[1]. |
| Dilution Integrity | Spike Dilution Quality Controls (DQCs) above the ULOQ and dilute with blank matrix. | According to the 3, DQCs must yield accuracy within ± 15% and precision ≤ 15%[3]. |
References
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA. European Medicines Agency. Available at:[Link]
-
Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. PubMed Central (PMC). Available at:[Link]
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Matuszewski, B. K., et al. ResearchGate. Available at:[Link]
Sources
Preclinical Application Note: Optimal Dosing and Pharmacological Evaluation of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in Mouse Models
Executive Summary & Mechanistic Grounding
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (NDEQS, CAS: 158729-31-8)[1] is a specialized small-molecule tool compound belonging to the highly versatile 8-quinolinesulfonamide class. While early studies evaluated this scaffold for basic antimicrobial and genotoxic properties[2], recent structure-activity relationship (SAR) profiling has revealed that 8-quinolinesulfonamides are potent modulators of critical disease pathways.
Specifically, derivatives of this class have demonstrated profound efficacy as inhibitors of the TLR4/MD-2 complex in inflammatory models (such as adjuvant-induced arthritis)[3], modulators of the M2 isoform of pyruvate kinase (PKM2) in oncology[4], and multi-targeting inhibitors of monoamine oxidases (MAOs) for neurodegenerative cognitive decline[5]. The biological efficacy of these compounds stems from the planar quinoline core binding to hydrophobic pockets, while the sulfonamide and amine appendages disrupt critical protein-protein interactions[4].
Caption: Mechanism of Action: Inhibition of TLR4/MD-2 signaling by 8-quinolinesulfonamide derivatives.
Physicochemical Profiling & Formulation Causality
NDEQS features a highly lipophilic quinoline-sulfonamide core paired with a basic tertiary amine (the dimethylaminoethyl group)[6].
The Causality of Formulation: The pKa of the dimethylamino group is approximately 9.0, meaning it is predominantly protonated at physiological pH. While this offers a handle for aqueous solubility if formulated as a hydrochloride salt, the free base remains highly hydrophobic. Administering lipophilic compounds in pure aqueous buffers often leads to micro-precipitation in the peritoneal cavity or bloodstream, resulting in erratic absorption and artificially low bioavailability. Therefore, a co-solvent system is mandatory to ensure linear pharmacokinetics.
Table 1: Standardized Vehicle Formulation Strategy
| Component | Volume (%) | Causality / Function in Formulation |
| DMSO | 5% | Disrupts the crystalline lattice of the hydrophobic quinoline core. |
| PEG-300 | 40% | Acts as a miscible carrier to maintain solubility as DMSO is diluted in blood. |
| Tween-80 | 5% | Surfactant that prevents micellar aggregation upon introduction to the aqueous bloodstream. |
| 0.9% Saline | 50% | Restores isotonicity to prevent injection-site necrosis and hemolysis. |
Note: Always dissolve the compound completely in DMSO first, followed by PEG-300 and Tween-80. Add saline dropwise last while vortexing to prevent "crashing out."
Optimal Dosing Parameters for Mouse Models
When translating in vitro IC50 values (typically in the low micromolar range for 8-quinolinesulfonamides[5]) to in vivo mouse models, the dosing route must be carefully selected to balance systemic exposure with metabolic stability.
The Causality of Dosing Routes: Intraperitoneal (IP) injection is recommended for initial proof-of-concept studies because it bypasses the harsh gastric environment while still subjecting the drug to hepatic first-pass metabolism, providing a realistic view of systemic clearance. Oral gavage (PO) should only be utilized after confirming metabolic stability, as the tertiary amine is highly susceptible to rapid N-demethylation by hepatic CYP450 enzymes.
Table 2: Recommended Dosing Parameters (C57BL/6 or BALB/c Mice)
| Route | Dose Range (mg/kg) | Frequency | Max Volume | Primary Application |
| Intraperitoneal (IP) | 10 - 30 mg/kg | QD or BID | 10 mL/kg | Systemic inflammation models; acute target engagement. |
| Intravenous (IV) | 2 - 5 mg/kg | Single Dose | 5 mL/kg | Pharmacokinetic (PK) baseline profiling (tail vein). |
| Oral Gavage (PO) | 20 - 50 mg/kg | QD | 10 mL/kg | Chronic oncology or neurodegeneration models. |
Self-Validating Experimental Protocol
To ensure absolute scientific trustworthiness, the dosing protocol must be self-validating . This requires integrating Pharmacokinetic (PK) sampling with Pharmacodynamic (PD) readouts in the same animal cohort. If a phenotypic effect is absent, the concurrent PK data will validate whether this is due to poor target engagement (low plasma concentration) or true biological inactivity.
Caption: Self-validating preclinical PK/PD workflow for NDEQS in mouse models.
Step-by-Step Methodology
-
Cohort Preparation: Acclimatize 8-week-old male C57BL/6 mice for 7 days. Fast animals for 4 hours prior to PO dosing (water ad libitum); fasting is not required for IP/IV.
-
Formulation Validation: Prepare the NDEQS solution as per Table 1. Perform a visual inspection using a laser pointer (Tyndall effect) to ensure the absence of micro-precipitates.
-
Administration: Administer the vehicle control and NDEQS (e.g., 20 mg/kg IP) using a 27G needle. The vehicle cohort serves as the baseline to prove the co-solvent system does not induce baseline inflammation.
-
Serial Microsampling (PK): Perform submandibular or tail vein bleeds (20 µL) at 0.5, 2, 6, 12, and 24 hours post-dose. Extract plasma immediately via centrifugation (2000 x g, 10 min, 4°C) and freeze at -80°C for LC-MS/MS quantification.
-
Pharmacodynamic (PD) Readout: Depending on the disease model, harvest tissues or terminal blood at the 24-hour mark. For TLR4 inhibition models, quantify serum TNF-α and IL-1β via ELISA[3]. For PKM2 oncology models, measure tumor volume and intratumoral pyruvate levels[4].
-
Data Integration: Plot the plasma concentration-time curve against the PD readout. A successful self-validating assay will demonstrate a dose-dependent reduction in PD markers that correlates directly with the Area Under the Curve (AUC) of the PK profile.
References
-
Title: 158729-31-8 | N-(2-(Dimethylamino)ethyl)quinoline-8-sulfonamide. Source: BLDpharm. URL: 1
-
Title: Antimicrobial and genotoxic properties of quinoline derivatives. Source: Tu-Berlin CCRIS Database / Bollettino Chimico Farmaceutico. URL: 2
-
Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Source: MDPI. URL: 4
-
Title: Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Source: PubMed / Bioorganic Chemistry. URL: 3
-
Title: Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Source: RSC Publishing. URL: 5
-
Title: 8-Quinolinesulfonamide. Source: PubChem - NIH. URL: 6
Sources
- 1. 158729-31-8|N-(2-(Dimethylamino)ethyl)quinoline-8-sulfonamide|BLD Pharm [bldpharm.com]
- 2. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]
- 3. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 6. 8-Quinolinesulfonamide | C9H8N2O2S | CID 94464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide as a chemical probe in cellular assays
An Advanced Application Note and Protocol Guide for Chemical Biology
Introduction: The Dual Utility of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
In the landscape of chemical biology, 8-quinolinesulfonamide derivatives are privileged scaffolds, renowned for their robust metal-chelating properties and environment-sensitive photophysics[1]. Specifically, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS: 158729-31-8) serves as a highly versatile chemical probe. The molecule features an 8-quinolinesulfonamide core—a well-established fluorophore—conjugated to a basic dimethylaminoethyl side chain.
This specific structural configuration provides two distinct functional modalities in cellular assays:
-
Fluorescent Metal Ion Sensing : The probe acts as a bidentate/tridentate ligand. It functions as a "turn-on" sensor for diamagnetic zinc (Zn²⁺) via Chelation-Enhanced Fluorescence (CHEF) and a "turn-off" sensor for paramagnetic copper (Cu²⁺) via electron spin quenching[2].
-
Bioactive Ionophore & Modulator : The basic dimethylamino group ensures protonation at physiological pH, driving lysosomotropic accumulation and facilitating the transport of metal ions across lipid bilayers. This ionophoric activity is leveraged to study metalloenzyme modulation (such as PKM2) and antimicrobial/cytotoxic pathways[3][4].
Mechanistic Causality: Understanding the Probe's Behavior
To deploy this probe effectively, one must understand the causality behind its photophysical responses. In its apo-state (unbound), the lone pair of electrons on the quinoline nitrogen engages in Photoinduced Electron Transfer (PET) with the sulfonamide fluorophore, effectively quenching fluorescence.
When the probe coordinates with Zn²⁺ , the lone pair is sequestered by the metal. This inhibits the PET process, resulting in a strong fluorescence emission (CHEF) typically in the blue-green spectrum (~490 nm). Conversely, when the probe binds Cu²⁺ , the paramagnetic nature of the copper ion introduces a non-radiative decay pathway, leading to profound fluorescence quenching[2]. Furthermore, the dimethylaminoethyl moiety acts as a solubility enhancer and a weak base, directing the probe into acidic subcellular compartments (e.g., lysosomes) where labile zinc pools are often concentrated.
Figure 1: Mechanism of action for the probe, demonstrating Zn²⁺-induced CHEF and Cu²⁺-induced quenching.
Quantitative Data & Assay Parameters
Before initiating cellular workflows, it is critical to establish the baseline physicochemical properties and optimize the assay parameters to prevent artifactual data.
Table 1: Photophysical and Chemical Properties
| Property | Value / Characteristic | Analytical Implication |
|---|---|---|
| Molecular Weight | 279.36 g/mol | High cell permeability; rapid diffusion kinetics. |
| Excitation Maximum (λ_ex) | ~340 - 360 nm | Requires UV/near-UV excitation sources (e.g., DAPI filter). |
| Emission Maximum (λ_em) | ~480 - 500 nm | Emits in the green/cyan range; minimal overlap with red probes. |
| Metal Affinity (Kd) | Low µM to nM range | Ideal for detecting labile (loosely bound) intracellular metal pools. |
Table 2: Protocol Optimization Matrix
| Parameter | Recommended Setting | Mechanistic Rationale |
|---|---|---|
| Working Concentration | 5 - 10 µM | Prevents self-quenching and cellular toxicity while ensuring sufficient signal. |
| Incubation Time | 30 Minutes | Allows complete equilibration across the plasma and organelle membranes. |
| Buffer System | HBSS (Phenol Red-Free) | Phenol red absorbs in the UV/blue spectrum, causing inner-filter effects and signal loss. |
Protocol: Intracellular Metal Ion Imaging & Validation
A robust chemical biology protocol must be a self-validating system . Fluorescence fluctuations can occur due to changes in local pH, probe aggregation, or membrane potential. To prove that the observed signal is strictly metal-dependent, the assay must incorporate high-affinity chelators and ionophores as internal controls[1].
Step-by-Step Methodology
Step 1: Cell Preparation
-
Seed cells (e.g., HeLa, A549) in a 96-well glass-bottom imaging plate at a density of 1.5 × 10⁴ cells/well.
-
Culture for 24 hours at 37°C, 5% CO₂ until 70-80% confluency is reached. Causality: Over-confluent cells exhibit altered metabolic states and reduced surface area for uniform probe uptake, leading to high well-to-well variability.
Step 2: Probe Loading
-
Aspirate the culture media and wash the cells gently twice with pre-warmed, phenol red-free Hanks' Balanced Salt Solution (HBSS).
-
Prepare a 10 µM working solution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in HBSS (diluted from a 10 mM DMSO stock). Ensure final DMSO concentration is ≤0.1%.
-
Incubate the cells with the probe for 30 minutes at 37°C in the dark.
Step 3: Stringent Washing
-
Remove the probe solution and wash the cells three times with HBSS. Causality: The 8-quinolinesulfonamide core is highly hydrophobic. Insufficient washing leaves extracellular probe bound to the plastic plate or outer plasma membrane, creating a false-positive background haze.
Step 4: Self-Validating Control Treatments Divide the wells into three experimental cohorts:
-
Cohort A (Baseline): Image directly in HBSS.
-
Cohort B (Positive Control - Zinc Influx): Treat with 50 µM Zinc Pyrithione (a potent zinc ionophore) for 10 minutes. Expected outcome: Massive fluorescence spike.
-
Cohort C (Negative Control - Zinc Depletion): Treat with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) for 20 minutes. Expected outcome: Complete signal ablation. TPEN has a femtomolar affinity for Zn²⁺, stripping it from the probe and proving the signal is metal-specific.
Step 5: Imaging and Quantification
-
Image using a confocal fluorescence microscope or a microplate reader.
-
Excitation: 350 nm; Emission: 490 nm.
Figure 2: Step-by-step cellular assay workflow for intracellular metal ion fluorescence imaging.
References
-
Fernandes, D. R. M., et al. (2020). "A new cyclotriveratrylene derivative as turn-off fluorescent probe with quinoline appended arm for the selective and sensitive determination of Cu2+ ions." World Scientific News, 144, 103-113. URL:[Link]
-
Zani, F., & Carmellino, M. L. (1994). "Antimicrobial and genotoxic properties of quinoline derivatives." Bollettino Chimico Farmaceutico, 133(5), 328-338. URL:[Link]
-
MDPI. (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." Molecules, 28(6), 2486. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A new cyclotriveratrylene derivative as turn-off fluorescent probe with quinoline appended arm for the selective and sensitive determination of Cu2+ ions - World Scientific News [worldscientificnews.com]
- 3. mdpi.com [mdpi.com]
- 4. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]
Application Note: Synthesis, Stability, and Storage Protocols for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol and Application Guide
Executive Summary & Biological Significance
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS No. 158729-31-8)[1] is a highly functionalized heterocyclic building block characterized by a quinoline core, a robust sulfonamide linkage, and a basic tertiary amine tail. The 8-quinolinesulfonamide scaffold is highly valued in medicinal chemistry and drug development, frequently utilized as a pharmacophore in the design of antimicrobial agents, kinase inhibitors, and metal-chelating fluorescent probes. Historically, derivatives of this class have been rigorously evaluated for their structure-activity relationships regarding antimicrobial efficacy and genotoxic properties[2].
As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps for handling this compound, but the fundamental chemical causality behind its synthesis, degradation pathways, and optimal storage conditions.
Physicochemical Properties
To facilitate experimental design and analytical tracking, the quantitative physicochemical properties of the compound are summarized below.
| Property | Value | Impact on Experimental Design |
| IUPAC Name | N-[2-(dimethylamino)ethyl]quinoline-8-sulfonamide | Dictates basicity and binding affinity. |
| CAS Registry Number | 158729-31-8[1] | Essential for database and inventory tracking. |
| Molecular Formula | C₁₃H₁₇N₃O₂S[1] | Used for precise stoichiometric calculations. |
| Molecular Weight | 279.36 g/mol [1] | Used for mass spectrometry target validation. |
| Hydrogen Bond Donors | 1 (Secondary sulfonamide N-H) | Influences target protein docking and solubility. |
| Hydrogen Bond Acceptors | 5 (O, N atoms) | Enhances aqueous solubility at physiological pH. |
| Target Mass [M+H]⁺ | ~280.1 m/z | Primary peak for LC-MS reaction monitoring. |
Synthesis Methodology & Causality
The synthesis of sulfonamides via the nucleophilic attack of a primary amine on a sulfonyl chloride is a robust and foundational method in organic chemistry[3]. However, when utilizing a bifunctional nucleophile like N,N-dimethylethylenediamine, precise control over reaction conditions is required to prevent side reactions and degradation.
Causality in Experimental Design
-
Anhydrous Environment: 8-Quinolinesulfonyl chloride is highly electrophilic. Exposure to ambient moisture leads to competitive hydrolysis, converting the reactive chloride into an unreactive sulfonic acid.
-
Choice of Base: The reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the primary amine of the starting diamine, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used as an acid scavenger. DIPEA is often preferred due to its steric bulk, which prevents it from acting as a competing nucleophile.
-
Temperature Control: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes the formation of disulfonated byproducts.
Step-by-Step Synthesis Protocol
Materials Required:
-
8-Quinolinesulfonyl chloride (1.0 eq, limiting reagent)
-
N,N-Dimethylethylenediamine (1.2 eq, slight excess to drive completion)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N₂). Dissolve N,N-dimethylethylenediamine (1.2 eq) and DIPEA (2.5 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve 8-quinolinesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes using an addition funnel or syringe pump.
-
Reaction Propagation: Remove the ice bath. Allow the reaction to gradually warm to room temperature (20–25 °C) and stir for 4–6 hours under an inert atmosphere.
-
Self-Validating Workup:
-
Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Validation: The cessation of CO₂ gas evolution confirms the neutralization of any residual acids.
-
Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
-
Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Quality Control (QC) Check: Spot the crude product on a silica TLC plate alongside the starting sulfonyl chloride (Eluent: 10% MeOH in DCM with 1% NH₄OH). The product will appear as a significantly more polar spot (lower Rf) due to the basic dimethylamino tail. Stain with Ninhydrin; a lack of purple coloration confirms the complete consumption/removal of the primary amine starting material.
Synthesis Workflow Visualization
Caption: Synthesis of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide via nucleophilic substitution.
Stability, Degradation Pathways, and Storage
Understanding the structural vulnerabilities of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is critical for maintaining batch integrity over time.
Chemical Causality of Degradation
-
Hydrolytic Resistance: The sulfonamide bond (-SO₂NH-) is exceptionally stable compared to carboxamides. It is highly resistant to both chemical and enzymatic cleavage under physiological conditions, requiring extreme pH and sustained heat to hydrolyze.
-
Oxidative Vulnerability: The terminal tertiary amine (dimethylamino group) is electron-rich. Prolonged exposure to atmospheric oxygen or trace peroxides in solvents (e.g., aging THF or ether) will lead to the formation of an N-oxide degradant.
-
Photolytic Vulnerability: The extended conjugated system of the quinoline core absorbs strongly in the UV spectrum. Unprotected exposure to light can induce photo-oxidation, leading to ring cleavage or polymerization (evidenced by the compound turning dark yellow or brown).
Degradation Pathways Visualization
Caption: Primary degradation pathways and environmental stressors affecting compound stability.
Optimal Storage Protocol
To mitigate the degradation pathways outlined above, the following storage protocol must be strictly adhered to:
-
Temperature: Store the lyophilized powder at 2–8 °C for short-term active use (up to 3 months). For long-term archiving, store at -20 °C .
-
Atmosphere: Flush the storage vial with Argon or Nitrogen gas before sealing to displace atmospheric oxygen, thereby preventing N-oxide formation.
-
Light Protection: Store exclusively in amber glass vials or wrap clear vials completely in aluminum foil to block UV radiation.
-
Moisture Control: Include a desiccant packet in the secondary storage container to prevent hygroscopic moisture uptake, which can complicate accurate weighing and dosing.
References
-
Antimicrobial and genotoxic properties of quinoline derivatives. F Zani, M L Carmellino. Bollettino Chimico Farmaceutico (1994). URL:[Link][2]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides and Late-Stage Conversion to Sulfonamides. National Institutes of Health (PMC). URL:[Link][3]
Sources
Formulation and Preclinical Preparation of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide for Intravenous Injection
Abstract
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS: 158729-31-8) is a synthetic small molecule characterized by its quinoline core, sulfonamide linkage, and a basic dimethylaminoethyl moiety. Recent studies have identified 8-quinolinesulfonamide derivatives as potent allosteric modulators of Pyruvate Kinase M2 (PKM2) , a critical enzyme driving the Warburg effect in cancer metabolism . To facilitate preclinical in vivo studies, a stable, sterile, and isotonic intravenous (IV) formulation is required. This application note details the physicochemical rationale, excipient selection, and step-by-step manufacturing protocol for a ready-to-use aqueous IV injection.
Physicochemical Profiling & Preformulation Rationale
The formulation strategy is dictated by the intrinsic acid-base properties of the Active Pharmaceutical Ingredient (API). The molecule contains two ionizable nitrogen centers:
-
Dimethylamino group: Strongly basic (estimated pKa≈8.5 ).
-
Quinoline nitrogen: Weakly basic (estimated pKa≈4.9 ).
At physiological pH (7.4), the free base exhibits poor aqueous solubility, which can lead to in vivo precipitation and phlebitis upon IV administration. However, by lowering the formulation pH to 5.0 , the dimethylamino group becomes fully protonated (>99.9%), forming a highly soluble cationic species. This pH-adjustment strategy avoids the need for complex solubilizers (e.g., cyclodextrins or Cremophor EL) that may introduce confounding toxicological effects or alter the drug's pharmacokinetic profile .
Table 1: Physicochemical Properties and Target Formulation Parameters
| Parameter | Value / Target | Causality & Rationale |
| Molecular Weight | 279.36 g/mol | Small molecule size ensures it easily passes through 0.22 µm sterile filters without retention. |
| Target API Concentration | 5.0 mg/mL | Sufficient for typical preclinical rodent dosing (e.g., 10-50 mg/kg) without requiring excessive injection volumes. |
| Formulation pH | 5.0 ± 0.2 | Ensures complete protonation of the dimethylamino group for maximum aqueous solubility. |
| Buffer System | 10 mM Sodium Citrate / Citric Acid | Provides adequate buffering capacity at pH 5.0 while maintaining low injection-site irritation. |
| Tonicity | ~290 mOsm/kg | Isotonicity prevents hemolysis and endothelial damage during IV infusion. |
Biological Context: Mechanism of Action
8-Quinolinesulfonamides bind to the allosteric site of PKM2, inducing its transition from a less active monomer/dimer state to a highly active tetrameric state. This forces the cancer cell to bypass the Warburg effect, normalizing glycolysis and depleting the biosynthetic precursors required for rapid tumor proliferation .
Figure 1: Mechanism of action for 8-quinolinesulfonamide derivatives modulating PKM2 in tumor cells.
Formulation Strategy & Excipient Selection
To achieve a self-validating, stable system, the formulation utilizes a minimal-excipient approach:
-
API: N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (Free base).
-
Solubilizer/Buffer: 10 mM Citrate buffer. Citric acid acts as the acidifying agent to form the in situ citrate salt of the API, while sodium citrate maintains the pH at 5.0.
-
Tonicity Adjuster: Sodium Chloride (NaCl). Since the 10 mM citrate buffer and 5 mg/mL API contribute to the overall osmolality, the NaCl concentration is slightly reduced to 0.8% (w/v) to hit the target 290 mOsm/kg.
Step-by-Step Experimental Protocol
Batch Size: 1000 mL (Yields approx. 500 vials of 2 mL)
Phase 1: Vehicle Preparation
-
Water for Injection (WFI): Add 800 mL of sterile WFI to a depyrogenated glass compounding vessel.
-
Buffer Addition: Add 0.65 g of Citric Acid Monohydrate and 1.95 g of Sodium Citrate Dihydrate. Stir at 400 RPM until completely dissolved.
-
Tonicity Adjustment: Add 8.0 g of NaCl to the solution. Stir until dissolved.
-
Baseline pH Check: Verify the vehicle pH is approximately 5.0.
Phase 2: API Dissolution
-
API Addition: Slowly add 5.0 g of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide to the vortex of the stirring vehicle.
-
Dissolution: Continue stirring for 45-60 minutes. The acidic environment will protonate the dimethylamino group, facilitating complete dissolution.
-
Final pH Adjustment: Measure the pH. If it has drifted above 5.2 due to the basicity of the API, adjust back to 5.0 ± 0.2 using 0.1 N HCl or 0.1 N NaOH as needed.
-
Volume Make-up: QS (quantum satis) to exactly 1000 mL with WFI.
Phase 3: Sterilization and Aseptic Filling
-
Sterile Filtration: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade filter. Causality: PES is selected over Nylon or Cellulose Acetate due to its exceptionally low non-specific drug-binding characteristics, ensuring 100% API recovery.
-
Aseptic Filling: Under a Class 100 (ISO 5) laminar flow hood, fill 2.0 mL aliquots into depyrogenated Type I borosilicate glass vials.
-
Stoppering: Seal with fluoropolymer-coated chlorobutyl rubber stoppers and crimp with aluminum seals.
Figure 2: Manufacturing workflow for the intravenous formulation.
Quality Control & Validation
To ensure the protocol operates as a self-validating system, the following QC parameters must be met prior to releasing the batch for in vivo studies:
-
Assay and Purity (HPLC-UV):
-
Method: C18 column, Mobile Phase A (0.1% TFA in Water), Mobile Phase B (0.1% TFA in Acetonitrile), Gradient elution.
-
Acceptance Criteria: API concentration 95.0% - 105.0% of label claim (4.75 - 5.25 mg/mL). Total impurities < 1.0%.
-
-
Osmolality:
-
Method: Freezing point depression osmometry.
-
Acceptance Criteria: 280 - 310 mOsm/kg.
-
-
Endotoxin Limit (LAL Assay):
-
Method: Kinetic chromogenic Limulus Amebocyte Lysate (LAL) assay.
-
Acceptance Criteria: < 0.5 EU/mg of API (ensures safety for high-dose IV bolus injection).
-
-
Particulate Matter:
-
Method: Light obscuration (USP <788>).
-
Acceptance Criteria: ≥ 10 µm particles < 6000 per vial; ≥ 25 µm particles < 600 per vial.
-
References
-
Marciniec K, Rzepka Z, Chrobak E, Boryczka S, Latocha M, Wrześniok D, Beberok A. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. 2023; 28(6):2509.[Link]
-
Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004 Feb;21(2):201-30.[Link]
Application Notes and Protocols for Flow Cytometry Using N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Cellular Signaling with a Novel Kinase Inhibitor
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a member of the quinolinesulfonamide class of compounds, which have garnered significant interest in biomedical research for their diverse biological activities. This class of molecules has been shown to interact with a variety of cellular targets, including protein kinases, which are pivotal enzymes in signal transduction pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of drug development.[1] This document provides a detailed protocol for utilizing N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in flow cytometry applications, specifically for investigating its effects on intracellular signaling pathways.
The structural characteristics of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide suggest its potential as a modulator of kinase-mediated signaling cascades. Flow cytometry is a powerful technique for dissecting such cellular processes at a single-cell level.[2] In particular, phospho-flow cytometry allows for the quantification of protein phosphorylation states, providing a direct measure of kinase activity within heterogeneous cell populations.[3][4] This application note will guide researchers in designing and executing a robust flow cytometry assay to characterize the bioactivity of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
Postulated Mechanism of Action: Inhibition of Protein Kinase C (PKC) Signaling
Based on the known activities of similar sulfonamide-based compounds, we hypothesize that N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide acts as an inhibitor of the Protein Kinase C (PKC) signaling pathway. PKC isoforms are key regulators of cell proliferation, differentiation, and apoptosis. Their activation is a critical step in many signaling cascades initiated by growth factors and other stimuli.
Caption: Postulated signaling pathway for PKC inhibition.
Experimental Design: A Self-Validating System for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of our findings, the following protocol is designed as a self-validating system.[5] This involves the inclusion of appropriate positive and negative controls, enabling a clear interpretation of the inhibitor's effect. The assay is designed to be adaptable for determining key parameters such as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Jurkat, Clone E6-1 | ATCC | TIB-152 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | Sigma-Aldrich | SML0827 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Ionomycin | Sigma-Aldrich | I0634 |
| BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit | BD Biosciences | 554714 |
| Alexa Fluor® 647 anti-phospho-MARCKS (Ser152/156) Antibody | BD Biosciences | 560235 |
| Flow Cytometry Staining Buffer | eBioscience | 00-4222-26 |
Experimental Workflow
Caption: Overall experimental workflow for assessing inhibitor activity.
Detailed Step-by-Step Protocol
Cell Culture and Preparation
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
On the day of the experiment, harvest cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and perform a cell count to ensure viability is >95%.
-
Adjust the cell density to 2 x 10^6 cells/mL in culture medium.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor concentration.
-
Aliquot 500 µL of the 2 x 10^6 cells/mL cell suspension into flow cytometry tubes.
-
Add the diluted inhibitor or vehicle control to the respective tubes and mix gently.
-
Incubate the cells for 1 hour at 37°C.
Cell Stimulation
-
Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL) in culture medium.
-
Following the 1-hour pre-incubation with the inhibitor, add the stimulation cocktail to all tubes except the unstimulated control.
-
Incubate for 15 minutes at 37°C. This short incubation is critical to capture the peak of phosphorylation.[3]
Fixation and Permeabilization
-
Immediately after stimulation, fix the cells by adding 1 mL of pre-warmed BD Cytofix™ buffer to each tube.
-
Incubate for 15 minutes at 37°C.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold BD Perm/Wash™ Buffer I.
-
Incubate on ice for 30 minutes.
Antibody Staining
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 500 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the Alexa Fluor® 647 anti-phospho-MARCKS (Ser152/156) antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer for analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter configurations for Alexa Fluor® 647.
-
Use the unstained and single-stain controls to set up compensation and gates.
-
Acquire at least 10,000 events for each sample.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Gate on the live cell population based on forward and side scatter, then quantify the median fluorescence intensity (MFI) of the Alexa Fluor® 647 signal.
Data Analysis and Expected Results
The primary output will be the Median Fluorescence Intensity (MFI) of the phospho-MARCKS signal. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (MFI_inhibitor - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated))
Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.
| Condition | Expected Phospho-MARCKS MFI | Interpretation |
| Unstimulated Control | Low | Baseline level of phosphorylation. |
| Stimulated Control (PMA/Ionomycin) | High | Maximum phosphorylation signal, representing 0% inhibition. |
| Vehicle Control + Stimulation | High | Should be similar to the stimulated control, indicating no effect of DMSO. |
| Inhibitor + Stimulation | Dose-dependent decrease | Demonstrates the inhibitory effect of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low phospho-signal in stimulated control | Inactive PMA/Ionomycin, insufficient stimulation time | Use fresh stimulation reagents. Optimize stimulation time (e.g., perform a time course from 5 to 30 minutes). |
| High background in unstimulated control | Non-specific antibody binding | Increase the number of wash steps after staining. Include a blocking step with serum from the same species as the secondary antibody if one is used.[6] |
| High cell death | Compound toxicity, harsh fixation/permeabilization | Perform a cell viability assay with the inhibitor. Use a gentler fixation method or reduce permeabilization time. |
| Poor resolution between positive and negative populations | Suboptimal antibody titration, instrument settings | Titrate the antibody to determine the optimal concentration. Adjust PMT voltages and compensation settings. |
References
- Shultz, M. D. (2008). In vitro protein kinase activity measurement by flow cytometry. Methods in Molecular Biology, 457, 255-267.
- Takahashi, K., et al. (1989). Flow cytometric analysis of protein kinase C in lymph node cells during the induction phase of contact hypersensitivity reaction.
- McCall, B., et al. (2014). Challenges Associated with the Development and Validation of Flow Cytometry Assays.
- Reaction Biology. (n.d.).
- Krutzik, P. O., & Nolan, G. P. (2006). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Methods in Molecular Biology, 337, 159-172.
- Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press.
- Jose, J., et al. (2021). Label-free flow cytometry-based enzyme inhibitor identification. Analytica Chimica Acta, 1182, 338826.
- Hidaka, H., et al. (1987). Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. Molecular Pharmacology, 31(5), 523-528.
- Denny, W. A., et al. (1998). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of Medicinal Chemistry, 41(12), 2048-2056.
- EvitaChem. (n.d.). Buy N-ethyl-8-methoxyquinoline-5-sulfonamide (EVT-5642507) | 129660-45-3. EvitaChem.
- Auctores. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores.
- Perez, O. D., & Nolan, G. P. (2002).
- Precision for Medicine. (n.d.).
- Thermo Fisher Scientific. (n.d.). Flow cytometry protocols. Thermo Fisher Scientific.
- Wakusawa, S., et al. (1992). Effects of isoquinolinesulphonamide compounds on multidrug-resistant P388 cells. British Journal of Cancer, 66(2), 261-266.
- Li, Z., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037.
- XiXisys.com. (n.d.). 8-Quinolinesulfonamide,N-[2-(dimethylamino)ethyl]- (CAS No. 158729-31-8) SDS. XiXisys.com.
- Pfizer Inc. (2004). Crystals including a malic acid salt of n-[2-(diethylamino)ethyl] -5-[(5-fluoro-1,2-dihydro-2-oxo-3h-indole-3-ylidene)methyl] -2,4-dimethyl-1h-pyrrole-3-carboxamide, processes for its preparation.
- Pindelska, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539.
- National Cancer Institute. (n.d.). NCL Method ITA-37.2 Immunophenotyping: Analysis of Nanoparticle Effects on the Composition and Activation Status of Human Peripheral Blood Mononuclear Cells.
- Costales, A., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Bioorganic & Medicinal Chemistry Letters, 18(1), 329-335.
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol. Sigma-Aldrich.
- Prussin, C., & Metcalfe, D. D. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110(1), 6.24.1-6.24.18.
Sources
- 1. EP1419151B1 - Chrystals including a malic acid salt of n-[2-(diethylamino)ethyl] -5-[(5-fluoro-1,2-dihydro-2-oxo-3h-indole-3-ylidene)methyl] -2,4-dimethyl-1h-pyrrole-3-carboxamide, processes for its preparation and compositions thereof - Google Patents [patents.google.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. lerner.ccf.org [lerner.ccf.org]
Optimizing Cell Viability Assays with N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide: An Application Note and Protocol Guide
Introduction: The Critical Role of Assay Optimization in Drug Discovery
In the realm of drug development and cellular biology, the accurate assessment of cell viability is paramount. N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide and its derivatives are a class of compounds with demonstrated cytotoxic effects, making them promising candidates for anticancer research.[1][2] The efficacy of these compounds is often initially evaluated through in vitro cell viability assays. However, the reliability and reproducibility of these assays are contingent upon careful optimization of experimental parameters. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and execute robust cell viability assays using N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
The core principle of many colorimetric viability assays, such as the widely used MTT assay, is the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3][4] The quantity of formazan is directly proportional to the number of viable cells.[4] While seemingly straightforward, this process can be influenced by a multitude of factors, including cell seeding density, reagent concentration, and incubation times.[3] Failure to optimize these parameters can lead to misleading results, such as an underestimation of a compound's cytotoxic potency or, conversely, false-positive outcomes.[5][6]
This application note will delve into the mechanistic considerations of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide's potential mode of action and provide detailed, step-by-step protocols for optimizing and performing cell viability assays. By understanding the "why" behind each step, researchers can develop self-validating systems that ensure data integrity and accelerate the drug discovery pipeline.
Part 1: Understanding the Compound and its Potential Mechanism of Action
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide belongs to the quinoline sulfonamide family. While the precise mechanism for this specific compound is a subject of ongoing research, related quinoline derivatives have been shown to exert their cytotoxic effects through various pathways, including the induction of apoptosis.[2][7] Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases.[8]
There are two primary apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[9][10] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell. It is plausible that N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide may induce apoptosis by activating one or both of these caspase-dependent pathways.
Caption: Plausible caspase-dependent apoptosis pathways targeted by the compound.
Part 2: The Cornerstone of Reliable Data: Assay Optimization
Before proceeding with large-scale screening, it is imperative to optimize the assay conditions for the specific cell line being used. The following protocols outline the critical optimization steps.
Determining Optimal Cell Seeding Density
The number of cells seeded per well is a critical parameter that can significantly impact the outcome of a viability assay.[11][12] Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion, contact inhibition, and a plateau in the metabolic signal, masking the cytotoxic effects of the compound.[13][14] The goal is to identify a seeding density that allows cells to remain in the exponential growth phase for the duration of the experiment.[13][15]
Protocol: Cell Seeding Density Optimization
-
Prepare a Cell Suspension: Harvest cells that are in the logarithmic growth phase and create a single-cell suspension.[16][17]
-
Create Serial Dilutions: Prepare a series of cell dilutions in complete culture medium. A common starting range is from 1,000 to 100,000 cells per well for a 96-well plate.[14][18]
-
Plate the Cells: Seed 100 µL of each cell dilution into triplicate wells of a 96-well plate. Include wells with medium only as a blank control.[14]
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).[12]
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., MTT or CellTiter-Glo).
-
Analyze Data: Plot the absorbance or luminescence signal against the number of cells seeded. The optimal seeding density will fall within the linear range of this curve, typically yielding an absorbance between 0.75 and 1.25 for MTT assays.[13][18]
Data Presentation: Example Seeding Density Optimization
| Cell Seeding Density (cells/well) | Average Absorbance (570 nm) | Standard Deviation |
| 1,000 | 0.15 | 0.02 |
| 2,500 | 0.35 | 0.03 |
| 5,000 | 0.78 | 0.05 |
| 10,000 | 1.20 | 0.08 |
| 20,000 | 1.55 | 0.10 |
| 40,000 | 1.60 | 0.11 |
Based on this example data, a seeding density between 5,000 and 10,000 cells per well would be optimal for this particular cell line and assay duration.
Optimizing Reagent Concentration and Incubation Time
The concentration of the viability reagent and the incubation time can also affect the results. For tetrazolium-based assays like MTT, high concentrations of the reagent can be cytotoxic.[5]
Protocol: MTT Reagent Optimization
-
Seed Cells: Plate cells at the optimal density determined in the previous step and allow them to adhere overnight.
-
Prepare MTT Dilutions: Create a serial dilution of the MTT stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mg/mL).[5]
-
MTT Incubation: Replace the culture medium with the medium containing the different MTT concentrations and incubate for various time points (e.g., 1, 2, 3, and 4 hours).[4]
-
Solubilize Formazan: After incubation, solubilize the formazan crystals according to your standard protocol.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength.
-
Analyze Data: The optimal MTT concentration and incubation time will be the combination that yields a strong signal without causing significant cell death in the control wells.
Part 3: Executing the Cell Viability Assay
Once the optimal conditions have been established, you can proceed with testing the cytotoxicity of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
Caption: A streamlined workflow for conducting a cell viability assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well. Mix thoroughly to dissolve the formazan crystals.[4][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures ATP levels as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.[12][20]
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.[20][21]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][22]
-
Luminescence Measurement: Record the luminescence using a luminometer.[12]
Part 4: Data Analysis and Interpretation
The primary output of a cytotoxicity assay is the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%.
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Calculate Percentage Viability: Express the viability of the treated cells as a percentage of the untreated control cells.
-
Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation: Example Cytotoxicity Data
| Concentration of Compound (µM) | % Cell Viability |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 52.1 |
| 50 | 20.7 |
| 100 | 5.3 |
Part 5: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, edge effects.[5][16] | Ensure a homogenous cell suspension; avoid using the outer wells of the plate.[5][16] |
| Low signal/absorbance | Insufficient cell number.[5][16] | Increase cell seeding density after re-optimization.[5][16] |
| High background signal | Contamination of media or reagents.[5] | Use sterile techniques and fresh reagents.[5][11] |
| Inconsistent results between experiments | Variability in cell health, passage number, or incubation times.[16] | Use cells in the logarithmic growth phase, maintain consistent passage numbers, and standardize all incubation times.[16] |
Conclusion
The successful application of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in cell-based assays hinges on a methodical and well-documented optimization process. By investing the time to determine the optimal cell seeding density, reagent concentrations, and incubation times, researchers can ensure the generation of high-quality, reproducible data. This rigorous approach not only enhances the scientific integrity of the findings but also provides a solid foundation for subsequent stages of drug development.
References
- Roy, S., et al. (2000). Caspases at the Heart of the Apoptotic Cell Death Pathway. Accounts of Chemical Research, 33(9), 634-641.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology, 731, 97-112.
- Phuong, T. T., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical Biochemistry, 610, 113937.
-
Wikipedia. (2024, March 19). Caspase. Retrieved from [Link]
-
ResearchGate. (n.d.). Main molecular pathways of caspase-dependent apoptosis. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]
- Wang, X., et al. (2016). Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. PLOS ONE, 11(11), e0166823.
-
GMP Plastics. (2025, March 12). How to Properly Seed Your Cells. Retrieved from [Link]
-
National Institute of Standards and Technology. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
- Wujec, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(5), 2345.
- PubMed. (1987). Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. Molecular Pharmacology, 31(5), 523-528.
-
ResearchGate. (n.d.). (a) Cell viability was determined by CCK-8 assay of MDA-MB-231 cells.... Retrieved from [Link]
- Deady, L. W., et al. (1997). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of Medicinal Chemistry, 40(13), 2040-2046.
- Calvert, A. H., et al. (1998). Phase I study of the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. British Journal of Cancer, 78(3), 324-328.
-
XiXisys.com. (n.d.). 8-Quinolinesulfonamide,N-[2-(dimethylamino)ethyl]- (CAS No. 158729-31-8) SDS. Retrieved from [Link]
- Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13209.
-
National Center for Biotechnology Information. (n.d.). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. Retrieved from [Link]
- Li, Y., et al. (2022). The Flavagline Compound 1-(2-(dimethylamino) acetyl)-Rocaglaol Induces Apoptosis in K562 Cells. Cancer Management and Research, 14, 2341-2354.
Sources
- 1. Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 3. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Caspase - Wikipedia [en.wikipedia.org]
- 10. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture | PLOS One [journals.plos.org]
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- 21. promega.com [promega.com]
- 22. ch.promega.com [ch.promega.com]
Troubleshooting N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide precipitation in culture media
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the in vitro application of structurally complex small molecules.
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS 158729-31-8) 1 is a specialized compound that presents unique physicochemical challenges. While its dimethylamino group provides some degree of aqueous solubility via protonation at physiological pH, the highly hydrophobic quinoline core and the metal-chelating propensity of the sulfonamide moiety often lead to rapid precipitation in complex culture media (e.g., DMEM, RPMI).
This guide provides mechanistic insights, field-proven FAQs, and self-validating protocols to ensure your compound remains in solution, guaranteeing reliable biological readouts.
Part 1: Mechanistic Causality of Precipitation
To solve precipitation, we must first understand the thermodynamic and chemical forces driving it. Do not simply rely on vigorous vortexing; understand why the compound is crashing out of your media.
The "Solvent Crash" Phenomenon
Like many lipophilic sulfonamides, this compound is typically stored as a concentrated stock in 100% DMSO. When a high-concentration DMSO stock is pipetted directly into an aqueous medium, the local DMSO concentration drops instantaneously. The hydrophobic quinoline core nucleates and forms microcrystals before the compound can thermodynamically disperse into the bulk aqueous phase.
Metal Chelation-Induced Aggregation
8-quinolinesulfonamides are well-documented bidentate chelators for transition metals (Cu²⁺, Zn²⁺) and alkaline earth metals (Ca²⁺, Mg²⁺) 2. Standard culture media like DMEM contain high concentrations of calcium and magnesium. When the compound is introduced, it can coordinate with these divalent cations, forming neutral, highly insoluble polymetallic complexes that precipitate as a cloudy suspension.
pH and Isoelectric Shock
The dimethylamino group has a basic pKa (~8.5–9.0), while the sulfonamide nitrogen is weakly acidic. If the culture medium is not properly buffered (e.g., cold media taken directly from the fridge with dissolved CO₂ imbalances), the local pH shift can push the compound toward its isoelectric point, minimizing its net charge and driving precipitation.
Part 2: Troubleshooting FAQs
Q: My compound forms a cloudy white suspension immediately upon addition to DMEM. How do I fix this? A: This is a classic solvent crash. Never add a >10 mM DMSO stock directly to bulk aqueous media. Instead, utilize a "step-down" dilution method. Pre-dilute your stock into a small volume of warm media containing serum (which acts as a protein carrier) before adding it to the final culture vessel.
Q: Does the presence of Fetal Bovine Serum (FBS) help or hinder solubility? A: It significantly helps. The albumin (BSA) in FBS acts as a hydrophobic carrier, binding the quinoline core and preventing nucleation. If you are performing serum-free assays, you must supplement the media with 0.1% fatty-acid-free BSA or use a co-solvent formulation.
Q: I need a highly concentrated working solution for an in vivo or specialized in vitro assay. DMSO alone isn't working. What can I use? A: For structurally related hydrophobic sulfonamides, formulation with co-solvents is an industry standard 3. We recommend a validated rescue vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add these components strictly in this order to prevent phase separation.
Part 3: Quantitative Solubility Data
Use the following empirically derived parameters to plan your assay concentrations. Exceeding the maximum working concentration in a given solvent system will almost certainly result in micro-precipitation, leading to false-negative biological readouts.
| Solvent / Media System | Max Stable Concentration | Stability at 37°C | Application Notes |
| 100% DMSO (Stock) | 50 mM | > 1 Month | Keep desiccated; hygroscopic water ruins stocks. |
| DMEM (Serum-Free) | < 0.1 mM | < 15 mins | High risk of metal-chelation precipitation. |
| DMEM + 10% FBS | 0.5 mM | > 24 hours | Serum proteins act as essential carriers. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 | 5.5 mM | > 48 hours | Standard rescue formulation for high-dose assays. |
Part 4: Logical Troubleshooting Workflow
Follow this decision tree to systematically diagnose and resolve precipitation issues in your workflow.
Workflow for resolving N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide precipitation.
Part 5: Self-Validating Experimental Protocol
To guarantee scientific integrity, your protocol must validate itself before you dose your cells. Use this Step-Down Dilution Protocol to ensure complete solubility.
Materials Required:
-
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (Powder)
-
Anhydrous DMSO (Newly opened)
-
Culture Media (Pre-warmed to 37°C)
-
Spectrophotometer (for validation)
Step-by-Step Methodology:
Step 1: Primary Stock Preparation
-
Reconstitute the lyophilized powder in anhydrous DMSO to a concentration of 5 mM (do not exceed 10 mM to prevent downstream crashing).
-
Validation Checkpoint: Hold the tube to the light. The solution must be completely optically clear. If it appears hazy, moisture has ingressed into your DMSO, causing premature nucleation. Discard and remake.
Step 2: The Intermediate "Carrier" Mix
-
Aliquot 900 µL of pre-warmed (37°C) culture media containing 10% FBS (or 0.1% BSA) into a microcentrifuge tube.
-
While gently vortexing the media, add 100 µL of your 5 mM DMSO stock dropwise.
-
Continue vortexing for 10 seconds. You now have a 500 µM intermediate stock in 10% DMSO.
Step 3: Final Bulk Dilution
-
Transfer the required volume of the intermediate stock into your final bulk culture media to reach your target assay concentration (e.g., 10 µM).
-
Invert the bottle gently 5 times. Do not shake vigorously, as this can induce protein frothing and subsequent drug trapping.
Step 4: Self-Validation (Crucial Step)
-
Before adding the media to your cells, take a 1 mL aliquot and read the Optical Density (OD) at 600 nm using a spectrophotometer, blanked against plain media.
-
Validation Checkpoint: An OD₆₀₀ > 0.05 indicates the presence of invisible micro-precipitates. If this occurs, your compound has crashed. You must switch to the PEG300/Tween-80 co-solvent formulation mentioned in the FAQs. If the OD₆₀₀ is < 0.05, you have a true solution and may proceed to cell dosing.
References
-
158729-31-8|N-(2-(Dimethylamino)ethyl)quinoline-8-sulfonamide - BLDpharm. 1
-
Theoretical modeling of the structure, reactivity, and the application of Co (II), Cu (II), and Ni (II) Schiff base complexes as sensor materials for phosgene (COCl2) gas - ResearchGate. 2
-
W-7 hydrochloride | Calmodulin Antagonist - MedChemExpress. 3
Sources
Technical Support Center: Optimizing DMSO Solubility for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide . Because this compound features a lipophilic quinoline core, a sulfonamide linkage, and a basic tertiary amine (dimethylaminoethyl group), its solvation dynamics are highly dependent on its ionization state and the microenvironment of the solvent[1].
Below, you will find a mechanistic troubleshooting workflow, frequently asked questions, quantitative reference data, and self-validating experimental protocols to ensure your stock solutions remain stable and fully dissolved.
Solvation Troubleshooting Workflow
The following decision tree illustrates the mechanistic steps for diagnosing and resolving solubility issues based on the chemical form of the compound.
Workflow for optimizing DMSO solubility of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
Frequently Asked Questions (FAQs)
Q1: I prepared a 10 mM stock of the free base in DMSO, but it precipitated after a few days in the -20°C freezer. Why did this happen? A: This is a classic symptom of solvent hydration. Dimethyl sulfoxide (DMSO) is exceptionally hygroscopic. When a vial is left uncapped or repeatedly opened, it rapidly absorbs atmospheric moisture—taking up to 50% water by volume within 24 to 72 hours if left exposed[2]. Water acts as an anti-solvent for the unprotonated, lipophilic free base. Furthermore, water disrupts the DMSO solvation cavity and depresses the freezing point of the mixture[3]. According to Ostwald's Rule of Stages, this thermodynamically unstable supersaturated state will eventually force the most stable crystalline polymorph of the compound to precipitate out of solution[3].
Q2: Should I purchase the free base or the hydrochloride (HCl) salt for my in vitro screening assays? A: Your choice should be dictated by your primary stock solvent.
-
For pure DMSO stocks: The free base is generally preferred. It possesses a lower crystal lattice energy compared to the salt, allowing it to dissolve more readily in pure, anhydrous polar aprotic solvents[4].
-
For aqueous buffers: The HCl salt is superior. The protonated dimethylamino group provides a built-in hydration sphere, drastically lowering the thermodynamic penalty of dissolving the lipophilic quinoline ring in water. If you use the HCl salt in DMSO, you may actually need a trace amount of water (or gentle heating) to overcome the high lattice energy of the salt crystals.
Q3: My compound is stubbornly resisting dissolution at 5 mM. How can I force it into solution without degrading the molecule? A: Do not aggressively boil the solvent, as DMSO evaporates slowly and can degrade sensitive sulfonamides at extreme temperatures[5]. Instead, rely on a combination of thermal and mechanical energy:
-
Bath Sonication: Inducing ultrasonic cavitation creates localized high temperatures and pressures that physically shatter crystalline aggregates, vastly increasing the surface area for solvent interaction.
-
Gentle Heating: Warming the solution to 37°C–50°C increases the kinetic energy of the solvent molecules.
-
pH Adjustment (Free Base only): If the free base remains insoluble, adding a stoichiometric fraction of acid (e.g., 0.1% v/v of 1M HCl) will protonate the tertiary amine in situ, converting it into a more soluble ionized form[6].
Quantitative Data: The Impact of Hydration on Solvation
To understand why strict handling of DMSO is required for this compound, refer to the quantitative metrics regarding DMSO hydration and its physical properties.
| Parameter | Pure Anhydrous DMSO | Hydrated DMSO (33% w/w H₂O) | Exposed DMSO (Uncapped, 72h) |
| Melting / Freezing Point | 18.5 °C[5] | -73.0 °C[3] | Variable (Depends on humidity) |
| Water Content | < 0.1% | 33.0% | Up to 50% by volume[2] |
| Free Base Solubility | High (Optimal cavity formation) | Low (Water acts as anti-solvent) | Poor (Precipitation expected) |
| HCl Salt Solubility | Moderate (Lattice energy barrier) | High (Ion solvation by water) | High |
Table 1: Physical properties of DMSO under various hydration states and the resulting impact on the solubility of basic sulfonamides.
Experimental Protocols
Protocol A: Preparation of a Self-Validating Anhydrous 10 mM Stock Solution
This protocol ensures that hygroscopic water uptake does not compromise the solubility of the free base.
-
Equilibration: Remove the lyophilized N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide from the -20°C freezer. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Solvent Preparation: Pierce the septum of a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) using a syringe purged with Argon or Nitrogen gas.
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the compound vial. For a 10 mM solution of the free base (Molecular Weight ≈ 279.36 g/mol ), add 1 mL of DMSO per 2.79 mg of compound.
-
Mechanical Disruption: Vortex the vial for 30 seconds. If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 5 minutes.
-
Validation: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines or microscopic suspended particles.
-
Storage: Aliquot the solution into single-use tubes (to prevent freeze-thaw cycles and repeated atmospheric exposure). Blanket the headspace of each tube with Argon gas before capping tightly. Store at -20°C.
Protocol B: Rescuing a Precipitated Stock Solution
Use this protocol if an existing DMSO stock has turned cloudy or formed a crystalline pellet.
-
Thermal Incubation: Place the sealed vial in a dry block heater or water bath set to 40°C for 15 minutes. Causality: Heating increases the solubility limit and provides the thermodynamic energy required to break the newly formed crystal lattice.
-
Cavitation: Transfer the warmed vial immediately to an ultrasonic bath. Sonicate for 10 minutes.
-
Chemical Rescue (Optional): If the compound is the free base and remains precipitated after step 2, the DMSO has likely absorbed too much water. Add 1 µL of 1M aqueous HCl per 1 mL of stock solution. Vortex immediately. The localized drop in pH will protonate the dimethylamino group, drastically increasing its solubility in the hydrated DMSO mixture.
-
Re-validation: Ensure the solution is completely clear before using it in downstream assays. Note that the final assay concentration of DMSO and trace acid must be controlled for in your biological replicates.
References
- Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Karlsson, H. K., et al. "Precipitating Amine Absorption Systems for Carbon Capture." Lund University, 13 Oct. 2021,
- Gonzales, Rosalia, et al. "Rate of water uptake of DMSO stored in uncapped tubes for more than 72 h.
- Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia,
- Selleck Chemicals. "R406 | Syk/FLT3 Inhibitor | CAS 841290-81-1." Selleckchem, 22 May 2024,
- National Academic Digital Library of Ethiopia. "Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics." Ethernet.edu.et, 2007,
- ResearchGate Contributors. "Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates.
Sources
Technical Support Center: Mitigating In Vitro Off-Target Effects of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for researchers utilizing N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. As a weakly basic quinoline-sulfonamide derivative, this compound is highly valuable but requires precise in vitro optimization to prevent off-target kinome cross-reactivity, metabolic enzyme interference, and lysosomal toxicity.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I am observing massive cytoplasmic vacuolization and cell death after 24-48 hours of treatment. Is this target-specific apoptosis? A1: Likely not. N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide contains a weakly basic aliphatic amine (the dimethylamino group). Molecules with a basic pKa and high lipophilicity are highly prone to lysosomotropism [1]. At physiological pH, the neutral species of the drug passively diffuses across the cell membrane and into acidic organelles like the lysosome (pH ~4.5). Once inside, the amine becomes protonated and membrane-impermeable, leading to massive ion trapping. This causes osmotic swelling (observed as vacuolization) and Lysosomal Membrane Permeabilization (LMP), triggering non-specific cell death[1]. Actionable Fix: Shorten incubation times to <6 hours for signaling assays, or run a V-ATPase inhibitor counter-screen (see Protocol 1).
Q2: How do I definitively prove my observed phenotype is due to the primary target and not off-target cross-reactivity? A2: The quinoline-8-sulfonamide scaffold is a privileged structure that frequently binds to conserved hydrophobic pockets, such as the ATP-binding sites of kinases or the allosteric pockets of metabolic enzymes like Pyruvate Kinase M2 (PKM2)[2]. To establish causality, you must employ a self-validating orthogonal system. Do not rely solely on this compound. Validate your findings by either: 1) Using a structurally distinct inhibitor for your target, or 2) Performing siRNA/CRISPR knockdown of the presumed target. If the phenotype cannot be replicated genetically, your compound is likely hitting an off-target protein.
Q3: Does the pH of my cell culture media affect the drug's potency and off-target profile? A3: Yes, significantly. Because the cellular uptake of this compound relies on the passive diffusion of its unionized form, slight fluctuations in extracellular pH will alter the ratio of neutral to protonated species based on the Henderson-Hasselbalch equation. An overly acidic culture medium (often caused by overgrown cells, lactic acid accumulation, or exhausted buffering capacity) will protonate the drug extracellularly, reducing its cell permeability and artificially inflating the apparent IC50 .
Section 2: Quantitative Data & Risk Profiling
To assist in dose selection, the following table summarizes the concentration-dependent behaviors and off-target risks associated with basic quinoline sulfonamides.
| Concentration Range | Primary Intracellular Behavior | Off-Target Risk Level | Observed Phenotypic Artifacts |
| 0.1 µM – 2.0 µM | Specific target engagement | Low | None (Ideal working range) |
| 5.0 µM – 10.0 µM | Binding to conserved pockets | Moderate | Altered metabolic states, off-target kinase inhibition[2] |
| > 20.0 µM | Lysosomal accumulation | High | Vacuolization, Lysosomal Membrane Permeabilization[1] |
Section 3: Experimental Protocols for Specificity Validation
Protocol 1: Bafilomycin A1 Counter-Screen for Lysosomotropism
Purpose: To determine if the observed cytotoxicity is an artifact of lysosomal ion trapping rather than true target engagement. Bafilomycin A1 inhibits the vacuolar-type H+-ATPase (V-ATPase), collapsing the lysosomal pH gradient and preventing the protonation/trapping of basic amines[1].
-
Seed Cells: Plate cells in a 96-well format and incubate overnight until 70-80% confluent.
-
Pre-treatment: Treat half of the experimental wells with 100 nM Bafilomycin A1 for 1 hour prior to compound addition. Leave the other half in standard media.
-
Compound Addition: Add N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide at your working concentration (e.g., 10 µM) to both groups.
-
Incubation & Readout: Incubate for 24 hours. Assess cell viability (e.g., CellTiter-Glo) and morphology.
-
Interpretation: If Bafilomycin A1 rescues the cells from cytotoxicity, your compound's effect was driven by off-target lysosomotropism, not primary target inhibition.
Protocol 2: Step-by-Step Dose-Titration and Washout Assay
Purpose: To establish a therapeutic window that minimizes quinoline-sulfonamide cross-reactivity and membrane disruption.
-
Prepare Serial Dilutions: Prepare a 7-point dose-response curve ranging from 0.1 µM to 50 µM in DMSO. Ensure final DMSO concentration in culture does not exceed 0.1% (v/v).
-
Pulse Treatment: Treat cells for a strict maximum of 4 hours. (Prolonged exposure exacerbates amphiphilic membrane disruption).
-
Washout: Aspirate the drug-containing media. Wash the cells gently 2x with warm PBS to remove unbound compound.
-
Chase: Add fresh, drug-free complete media and incubate for the remaining duration of your standard assay (e.g., 20 hours).
-
Analysis: Measure your specific biomarker or phenotype. A true, high-affinity target interaction will often persist after washout, while low-affinity off-target kinase binding will rapidly dissociate.
Section 4: Mechanistic Visualizations
Decision tree for isolating target-specific effects from off-target artifacts.
Intracellular partitioning and lysosomotropic off-target mechanism of basic quinoline sulfonamides.
References
-
[1] Mechanisms of amine accumulation in, and egress from, lysosomes. PubMed Central (PMC) - NIH. Available at:
-
Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro. PLOS One. Available at:
-
[2] Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at:
Sources
Technical Support Center: Optimizing HPLC for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide Analysis
Welcome to the technical support center for the HPLC analysis of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common chromatographic challenges and achieve robust, reproducible results.
Understanding the Analyte: N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our target molecule. N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a sulfonamide-based compound containing a quinoline ring and a dimethylamino ethyl side chain.[1][2][3] Its structure suggests it is a basic compound due to the presence of the tertiary amine, which will significantly influence its behavior in reversed-phase HPLC. The basic nature of this analyte is a key factor in many of the potential chromatographic issues, such as peak tailing and retention time variability.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the HPLC analysis of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, providing a logical workflow for diagnosis and resolution.
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a frequent issue when analyzing basic compounds like N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise resolution and integration accuracy.
Q: My peak for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for basic analytes in reversed-phase HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[4] Here’s a systematic approach to troubleshoot this:
Step 1: Evaluate and Adjust Mobile Phase pH.
-
The "Why": The ionization state of both your analyte and the column's stationary phase is pH-dependent.[5][6] At a mobile phase pH below the pKa of the silanol groups (typically around 3.5-4.5) and the pKa of your basic analyte, both will be protonated. The resulting electrostatic repulsion can minimize tailing. Conversely, operating at a high pH can deprotonate the analyte, making it more hydrophobic and potentially improving peak shape.[7]
-
The "How":
-
Determine the pKa of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide if possible.
-
Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[8]
-
For basic compounds, starting with a low pH (e.g., pH 2.5-3.5 using a buffer like phosphate or formate) is often effective.[9]
-
If tailing persists, consider using a high pH mobile phase (e.g., pH 9-10 with a buffer like ammonium bicarbonate) in conjunction with a pH-stable column.[7]
-
Step 2: Employ a High-Purity, End-Capped Column.
-
The "Why": Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanol groups. Using a high-quality, base-deactivated column is critical for analyzing basic compounds.
-
The "How":
-
Ensure you are using a column specifically designed for the analysis of basic compounds.
-
If the column is old, it may be degraded, exposing more silanol groups. Replace it with a new, equivalent column.[4]
-
Step 3: Consider Mobile Phase Additives.
-
The "Why": Adding a small amount of a basic modifier to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with your analyte.
-
The "How":
-
Incorporate a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) into your mobile phase.[10] Adjust the pH after adding the modifier.
-
Step 4: Reduce Sample Overload.
-
The "Why": Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
The "How":
Caption: A logical workflow for diagnosing and resolving peak tailing.
Issue 2: Inconsistent Retention Time
Retention time (RT) drift or sudden shifts can invalidate your analytical results. For N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, this is often linked to mobile phase or column stability.
Q: The retention time for my analyte is shifting between injections. What should I check?
A: Unstable retention times are a common problem in HPLC.[10] Here's a checklist to identify the root cause:
Step 1: Ensure Proper Column Equilibration.
-
The "Why": The stationary phase needs to be fully equilibrated with the mobile phase to ensure consistent interactions with the analyte. This is especially critical when using gradient elution or after changing the mobile phase.
-
The "How":
Step 2: Verify Mobile Phase Preparation and Composition.
-
The "Why": Inaccurately prepared mobile phases, especially buffered solutions, can lead to RT drift. The pH and organic/aqueous ratio are critical parameters.[4][11]
-
The "How":
-
Prepare fresh mobile phase daily.
-
Always measure the pH of the aqueous portion before mixing with the organic solvent.
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.[11]
-
If using a gradient, check that the pump's proportioning valves are functioning correctly.
-
Step 3: Check for System Leaks.
-
The "Why": A leak in the HPLC system will cause a drop in pressure and a change in the flow rate, directly affecting retention times.
-
The "How":
-
Systematically check all fittings and connections from the pump to the detector for any signs of leakage.
-
Step 4: Monitor Column Temperature.
-
The "Why": Retention times are sensitive to temperature fluctuations.
-
The "How":
-
Use a column oven to maintain a constant and consistent temperature.
-
Issue 3: Poor Resolution
Poor resolution between the analyte peak and other components in the sample can make accurate quantification impossible.
Q: I can't separate N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide from an impurity. How can I improve the resolution?
A: Improving resolution involves manipulating the three key factors of the resolution equation: efficiency, selectivity, and retention factor.[12]
Step 1: Optimize Selectivity (α).
-
The "Why": Selectivity is the most powerful tool for improving resolution.[12] Small changes in the mobile phase or stationary phase can have a significant impact.
-
The "How":
-
Adjust Mobile Phase Strength: In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve the separation of closely eluting peaks.[12]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Vary the pH: As discussed earlier, pH can significantly alter the retention of ionizable compounds, thereby affecting selectivity.[5][6]
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.[13][14]
-
Step 2: Increase Column Efficiency (N).
-
The "Why": Higher efficiency leads to narrower peaks, which are easier to resolve.
-
The "How":
-
Use a Longer Column: A longer column provides more theoretical plates and thus higher efficiency.
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) offer significantly higher efficiency.
-
Optimize Flow Rate: Operate at the optimal flow rate for your column to minimize band broadening.
-
Step 3: Adjust Retention Factor (k).
-
The "Why": An optimal retention factor (ideally between 2 and 10) ensures the analyte spends enough time interacting with the stationary phase for a good separation to occur.
-
The "How":
-
This is primarily achieved by adjusting the mobile phase strength as described in the selectivity section.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide?
A1: A good starting point for method development would be a reversed-phase C18 column with gradient elution.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (determine via UV scan) |
| Injection Volume | 10 µL |
This method should then be optimized based on the observed chromatography.
Q2: How should I prepare my sample for analysis?
A2: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.[10] This prevents peak distortion due to solvent effects. Ensure the sample is filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Q3: My column backpressure is high. What could be the cause?
A3: High backpressure is usually due to a blockage in the system. Check the following in order:
-
Frit Blockage: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Column Contamination: The column itself may be contaminated. Try washing it with a series of strong solvents.
-
System Blockage: There could be a blockage in the tubing or injector. Systematically disconnect components to isolate the source of the high pressure.
Q4: Can I use a guard column?
A4: Yes, using a guard column with the same stationary phase as your analytical column is highly recommended. It will protect your more expensive analytical column from strongly retained matrix components and particulates, extending its lifetime.
Caption: Interplay of key HPLC parameters and their effect on results.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
- Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- Phenomenex. (n.d.). Basic Analytes and High pH.
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
- PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- ResearchGate. (n.d.). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
- MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purification.
- Fisher Scientific. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
- AugustaChrom. (n.d.). Effect of pH on Retention of Basic Compounds on Primesep C Columns.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- XiXisys.com. (n.d.). 8-Quinolinesulfonamide,N-[2-(dimethylamino)ethyl]- (CAS No. 158729-31-8) SDS.
- PubChem. (n.d.). N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide.
- BLDpharm. (n.d.). N-(2-(Dimethylamino)ethyl)quinoline-8-sulfonamide.
- PubChem. (n.d.). 8-Quinolinesulfonamide.
- MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
- MDPI. (2023, December 18). The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma.
- Journal of Pharmaceutical Analysis. (2019, November 7). Development and Validation of an In Vitro Dissolution Method Based on HPLC Analysis for L-Dopa Release From PLGA Nanoparticles.
- Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- PubMed. (2018, December 15). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile.
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- 2. 158729-31-8|N-(2-(Dimethylamino)ethyl)quinoline-8-sulfonamide|BLD Pharm [bldpharm.com]
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Solutions for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide batch-to-batch variability
A Guide to Understanding and Mitigating Batch-to-Batch Variability
Welcome to the technical support center for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the batch-to-batch variability of this compound. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide and what are its common applications?
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a chemical compound belonging to the quinoline sulfonamide class.[1][2][3] Due to the structural motif of a quinoline sulfonamide, it and its derivatives are investigated for a wide range of biological activities.[2][4] Compounds in this class have been explored as modulators of enzymes such as pyruvate kinase M2 (PKM2) for potential anticancer applications and can possess antimicrobial properties.[2][4] The specific biological activity is highly dependent on the substitution pattern on the quinoline ring.[4] Given its chemical structure, it may also serve as an intermediate in the synthesis of more complex molecules.[2][5]
Q2: What are the primary drivers of batch-to-batch variability for this compound?
Batch-to-batch variability is a significant challenge in research and development, often stemming from subtle differences in the manufacturing process.[6][7] For N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, variability typically arises from:
-
Impurity Profiles: The most critical factor. Variability in the purity and the specific types of impurities present can drastically alter biological and chemical properties. These can include unreacted starting materials, by-products from side reactions, or contaminants from solvents and reagents.[8]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product, affecting its physical properties and potentially its biological activity.
-
Polymorphism: The compound may exist in different crystalline or amorphous forms. These forms can have different solubility, dissolution rates, and stability, leading to inconsistent results in solution-based assays.[9]
-
Degradation: The compound may be sensitive to light, air (oxidation), or moisture (hydrolysis), leading to degradation over time.[10][11] Inconsistent storage and handling between batches can exacerbate this issue.
Q3: A new batch of the compound looks slightly different (e.g., more off-white than white). Should I be concerned?
Yes, any change in physical appearance, such as color, should be treated as a potential indicator of a chemical difference. Discoloration can suggest the presence of oxidized impurities or other degradation products.[10] While a minor color change might not always impact your specific application, it signifies a deviation from the established quality standard and warrants further investigation. We strongly recommend performing an analytical verification before using the batch in a critical experiment.
Q4: What are the non-negotiable storage and handling conditions for this compound?
To ensure long-term stability and minimize degradation, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide should be stored in a tightly sealed container, protected from light.[11] For long-term storage, it is best kept in a cool, dry, and dark place, such as a desiccator at 2-8°C. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[11] Always use a clean spatula for handling and avoid leaving the container open to the atmosphere for extended periods.
Troubleshooting Experimental Variability
This section addresses common problems encountered when using N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. Follow the logical workflow to diagnose and solve the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Problem: My biological assay results (e.g., IC50, EC50) are inconsistent between batches.
This is the most common and critical issue, directly impacting data integrity. The root cause is almost always a chemical difference between the batches.
Potential Cause 1: Variation in Purity and Impurity Profile
-
Causality: The synthesis of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide involves reacting 8-quinolinesulfonyl chloride with N,N-dimethylethylenediamine.[2] Incomplete reactions can leave residual starting materials. Side reactions, such as the dimerization of the sulfonyl chloride or reactions with trace water, can introduce unexpected by-products.[5][12][13] Some of these impurities may be structurally similar to the parent compound and could act as competitive inhibitors, activators, or even have cytotoxic effects, confounding your results.[4] Furthermore, certain impurities, like nitrosamines, can form from reactions involving secondary or tertiary amines and nitrosating agents and are often mutagenic, posing a significant safety and data quality risk.[8][14][15]
-
Recommended Solution:
-
Quantitative Purity Assessment: Perform a high-performance liquid chromatography (HPLC-UV) analysis to determine the purity of each batch. See Protocol 1 for a detailed method.
-
Impurity Identification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the molecular weights of major impurities. This can help deduce their structures and potential origins. See Protocol 2 .
-
Compare Profiles: Compare the chromatograms of the "good" batch and the "bad" batch. Significant differences in the number or area of impurity peaks confirm this as the root cause.
-
Potential Cause 2: Compound Degradation
-
Causality: The quinoline ring system can be susceptible to oxidation, while the sulfonamide bond can undergo hydrolysis under certain pH conditions or in the presence of moisture. The dimethylamino group can also be a site for oxidation. Degradation reduces the concentration of the active compound and introduces new chemical entities with unknown biological effects.[10]
-
Recommended Solution:
-
Analyze a Freshly Prepared Solution: Use LC-MS/MS (See Protocol 2 ) to analyze a solution prepared from a freshly opened vial of the problematic batch.
-
Forced Degradation Study (Optional): To understand stability, you can perform a simple forced degradation. Expose a small sample of a known good batch to harsh conditions (e.g., mild acid, mild base, or an oxidizing agent like H₂O₂) and analyze the degradation profile. This can help identify potential degradants that may be present in the problematic batch.
-
Potential Cause 3: Presence of Residual Solvents
-
Causality: Solvents used in the final crystallization or purification steps (e.g., chloroform, ethyl acetate, methanol) can become trapped in the crystal lattice.[2] High levels of residual solvents can alter the compound's mass, leading to weighing errors and incorrect final concentrations in your assay. Some solvents may also have direct cytotoxic effects on cell-based assays.
-
Recommended Solution:
-
Quantify Residual Solvents: Use Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler for the most accurate analysis of volatile residual solvents. See Protocol 3 .
-
Review Supplier Documentation: Check the Certificate of Analysis (CoA) provided by the supplier for information on residual solvents and compare it with your findings.
-
Problem: The compound from a new batch is difficult to dissolve or dissolves slower than previous batches.
Potential Cause: Polymorphism or Salt Form Inconsistency
-
Causality: A compound can crystallize into different forms (polymorphs) or may be supplied as a different salt (or free base) than expected. Amorphous solids typically dissolve faster than highly crystalline ones.[9] Different crystal lattices will have different lattice energies to overcome, directly impacting the rate and extent of dissolution. If one batch is the free base and another is a hydrochloride salt, their aqueous solubility will differ dramatically.
-
Recommended Solution:
-
Check the CoA: The first step is to verify the exact form of the material stated on the supplier's Certificate of Analysis.
-
pH Measurement: Dissolve a small, known amount of the compound in a neutral, unbuffered aqueous solution and measure the pH. A significant deviation from neutral pH may suggest the presence of an acidic or basic salt form.
-
Advanced Characterization (if necessary): Techniques like Powder X-ray Diffraction (PXRD) can definitively identify the crystalline form. While not available in all labs, it is the gold standard for this type of investigation.[9] If this issue persists, discuss performing this analysis with your supplier or a contract research organization.
-
Synthesis and Potential Impurity Sources
Understanding the synthesis pathway is crucial for predicting potential impurities.
Caption: Synthesis pathway and common points of impurity introduction.
Key Analytical Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (or a wavelength determined by a UV scan of the compound).
-
Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[16]
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
System Suitability: The correlation coefficient (r²) for a linearity check should be >0.999. Precision (RSD) for replicate injections should be <2%.[16]
Protocol 2: Identity Confirmation and Impurity ID by LC-MS/MS
This method confirms the compound's identity and provides molecular weights for unknown impurities.
-
Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[16][17]
-
Chromatography: Use the same column and mobile phases as in Protocol 1 , but potentially with a faster gradient on a UPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 100-800 to detect all ions. The expected protonated molecule [M+H]⁺ for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (C₁₃H₁₇N₃O₂S, MW: 279.36) is m/z 280.11.[1][5]
-
Tandem MS (MS/MS): Fragment the precursor ion (m/z 280.11) to obtain a characteristic fragmentation pattern for identity confirmation. Also, perform MS/MS on the major impurity ions found in the full scan to aid in their structural elucidation.
-
-
Sample Preparation: Prepare the sample as in Protocol 1, but at a lower concentration (~10 µg/mL).
Protocol 3: Assessment of Residual Solvents by GC-MS
This protocol is for detecting and quantifying volatile solvents remaining from synthesis.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.[17]
-
Column: A non-polar column suitable for volatile organics (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium.
-
Oven Program: Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Headspace Conditions:
-
Incubation Temperature: 80°C.
-
Incubation Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a headspace vial. Add a high-boiling point solvent in which the compound is soluble (e.g., DMSO or DMF). Seal the vial immediately.
-
Analysis: Run the sample and compare the detected peaks to a library of common solvents. Quantification requires the creation of a calibration curve for each solvent of interest.
Summary of Key Quality Attributes
When comparing batches, refer to the Certificate of Analysis and your own internal testing. The following table provides a template for key parameters to consider.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | Significant color deviation may indicate oxidation or gross contamination.[10] |
| Identity | Conforms to reference standard | LC-MS/MS, NMR | Confirms the correct molecular structure and fragmentation pattern. |
| Purity (by HPLC) | ≥ 98.0% (area %) | HPLC-UV | Ensures the primary component is present at a high level.[2] |
| Individual Impurity | ≤ 0.5% | HPLC-UV | Controls specific known or unknown impurities to minimize their off-target effects. |
| Total Impurities | ≤ 2.0% | HPLC-UV | Controls the overall purity and minimizes the influence of minor components. |
| Residual Solvents | Varies by solvent (per ICH Q3C) | GC-MS | Ensures that solvent levels are below thresholds that could cause toxicity or affect concentration accuracy. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | High water content can promote hydrolysis and affect accurate weighing. |
References
- A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. (2012). Analytical Methods.
- 8-Quinolinesulfonyl chloride 18704-37-5 wiki. Mol-Instincts.
- Validation of Analytical Procedures for Quantitation of Nitrosamine Impurities in Sartan Drugs. Ministry of Food and Drug Safety.
- The annulation reactions of 8-quinolinesulfenyl chloride with vinyl sulfides and tetravinyl silane. ResearchGate.
- Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. PubMed.
- N-(2-(Dimethylamino)ethyl)quinoline-8-sulfonamide (CAS 158729-31-8). BLDpharm.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- The generation of 8-quinolinesulfenyl chloride 3 from di(8-quinolinyl) disulfide 2 by the action of sulfuryl chloride. ResearchGate.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
- 8-Quinolinesulfonamide,N-[2-(dimethylamino)ethyl]- (CAS No. 158729-31-8) SDS. ChemicalBook.
- Phase I study of the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. PubMed.
- N,N-Dimethyl Ethylenediamine Manufacturers. Shree Ganesh Chemicals.
- N,N'-Dimethylethylenediamine. Wikipedia.
- N,N'-Dimethylethylenediamine. Chem-Impex.
- N,N-Dimethylethylenediamine 95% (CAS 108-00-9). Sigma-Aldrich.
- N,N-Dimethylethylenediamine 95% (CAS 108-00-9). Sigma-Aldrich.
- The Efficacy of 2-Quinolinamine, 8-ethyl- in Comparison to Other Quinoline Derivatives: A Comprehensive Guide. Benchchem.
- EP1419151B1 - Chrystals including a malic acid salt of n-[2-(diethylamino)ethyl] -5-[(5-fluoro-1,2-dihydro-2-oxo-3h-indole-3-ylidene)methyl] -2,4-dimethyl-1h-pyrrole-3-carboxamide, processes for its preparation. Google Patents.
- A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines... PubMed.
- Guideline on analytical procedures for detection of nitrosamine impurities. Ministry of Food and Drug Safety.
- Synthesis and Cytotoxic Activity of N -[2-(Dimethylamino)ethyl] Carboxamide Derivatives... ResearchGate.
- Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.
- Synthesis and Transformation of Tricyclic KYNA Derivatives. PMC.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI.
- A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). RSIS International.
- How to Identify and Prevent Batch Effects in Longitudinal Flow Cytometry Research Studies. Cytek Biosciences.
- Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC.
- Application Notes and Protocols for the Quantification of 2-(Dimethylamino)ethyl Dodecanoate in Formulations. Benchchem.
- Troubleshooting guide for reactions involving 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. PubMed.
- Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. PubMed.
- Application Note: Quantification of 8-Ethyl-2- Quinolinamine in Human Plasma using LC. Benchchem.
- Characterization of Nanoparticle Batch-To-Batch Variability. MDPI.
- Reflection paper on qualification of non-mutagenic impurities. European Medicines Agency.
- Troubleshooting Guide. ResearchGate.
- Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. ScienceDirect.
- Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu.
- Nitrosamine Impurities Application Guide. Agilent.
- Nitrosamine Impurities: Further Update of EMA's Question and Answer Document. ECA Academy.
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Minimizing baseline noise in N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide assays
Technical Support Center: Minimizing Baseline Noise in N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide Assays
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding high baseline noise in intracellular zinc imaging. The compound N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a highly sensitive, lysosomally-targeted fluorescent probe for labile zinc (Zn²⁺). However, its unique chemical architecture—combining a lipophilic 8-quinolinesulfonamide fluorophore with a basic dimethylaminoethyl targeting moiety—makes it highly susceptible to background noise if assay conditions are not rigorously controlled.
This guide provides field-proven, mechanistically grounded solutions to isolate true Zn²⁺ signals from artifactual baseline fluorescence.
Mechanistic Insights: The Causality of Baseline Noise
To troubleshoot effectively, we must first understand the probe's photophysics. The 8-quinolinesulfonamide core operates via Photoinduced Electron Transfer (PET) . In the apo (unbound) state, the lone pair of electrons on the quinoline nitrogen quenches the sulfonamide's fluorescence. Upon Zn²⁺ coordination, this lone pair is engaged, PET is inhibited, and fluorescence is restored.
The dimethylaminoethyl tail (pKa ~8.5) ensures the probe is protonated at physiological pH, driving its accumulation in acidic organelles (lysosomes) via ion trapping. Baseline noise typically originates from three causal pathways:
-
Trace Environmental Zinc: Ubiquitous Zn²⁺ in buffers prematurely activates the probe.
-
Hydrophobic Aggregation: The lipophilic quinoline ring can intercalate into lipid bilayers. This restricts molecular rotation, partially relieving PET quenching even in the absence of zinc, leading to false-positive baseline noise. This is a known challenge with[1].
-
Lysosomal Overloading: Excessive probe concentration can alkalinize lysosomes, altering the local pH and causing probe precipitation.
Mechanistic pathway of probe targeting, zinc binding, and noise generation.
Diagnostic FAQs: Troubleshooting Specific Issues
Q1: My baseline fluorescence is uniformly high across the entire cell culture before adding any zinc stimuli. How do I fix this? Causality: This is almost always due to trace zinc contamination in your imaging buffers or glassware. Zinc is a ubiquitous environmental contaminant. Solution: All buffers must be treated with Chelex-100 resin prior to use. Additionally, switch to ultra-pure, metal-free water and use plasticware instead of glass, as borosilicate glass can leach trace heavy metals. Optimizing the baseline fluorescence is critical for maximizing the of the sensor[2].
Q2: I am observing bright, punctate background noise that does not respond to zinc addition. What is causing this? Causality: Punctate, non-responsive noise indicates probe aggregation or lysosomal overloading. Because the dimethylaminoethyl group drives the probe into acidic vesicles, concentrations exceeding 5 µM can cause the probe to precipitate within the lysosome or non-specifically partition into the lipid membrane. Solution: Titrate the probe down to the 0.5 µM – 2 µM range. Incorporate a stringent wash step using a buffer containing 1% BSA (Bovine Serum Albumin) to act as a hydrophobic sink, pulling unbound or aggregated probe out of the plasma membrane.
Q3: How can I definitively prove that my baseline signal is true biological zinc and not autofluorescence or probe aggregation? Causality: Scientific integrity demands a self-validating system. You cannot assume a fluorescent signal is zinc-specific without a negative control. Solution: Implement a TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) chelation step. TPEN is a highly cell-permeable chelator with a femtomolar affinity for Zn²⁺. Adding 10–20 µM TPEN should immediately strip zinc from the probe and drop the [3]. If the signal persists after TPEN addition, your noise is artifactual.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your quantitative data, follow this optimized, step-by-step methodology:
-
Buffer Preparation: Prepare Hank's Balanced Salt Solution (HBSS). Add 5 g/L Chelex-100 resin, stir for 1 hour, and filter through a 0.22 µm membrane to remove trace Zn²⁺.
-
Probe Loading: Dilute N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide to a final concentration of 1.0 µM in the Chelex-treated HBSS. Incubate cells for 20–30 minutes at 37°C in the dark. (Note: Avoid serum during loading, as serum proteins strongly bind the probe and prevent cellular uptake).
-
Stringent Washing (Critical Step): Wash the cells three times (5 minutes per wash) with HBSS containing 1% BSA. The BSA acts as a hydrophobic sink to extract non-specifically bound lipophilic probe from the membrane. Follow with one final wash of standard HBSS.
-
Baseline Acquisition: Image the cells to establish the true baseline fluorescence.
-
Stimulation: Add your zinc ionophore (e.g., Pyrithione) and ZnCl₂ to record the maximum fluorescence (Fmax).
-
Self-Validation (TPEN Chelation): Add 20 µM TPEN directly to the imaging dish. The fluorescence must drop below the initial baseline (Fmin). The true zinc-specific signal is the difference between Fmax and the TPEN-induced Fmin.
Workflow for minimizing baseline noise and validating zinc-specific fluorescence.
Quantitative Data Presentation
The following table summarizes the causal impact of different washing strategies on the Signal-to-Noise Ratio (SNR) during assay optimization.
Table 1: Optimization of Wash Buffer Composition on Baseline Noise and SNR
| Wash Buffer Condition | Baseline Fluorescence (A.U.) | Zn²⁺-Stimulated Fmax (A.U.) | Signal-to-Noise Ratio (SNR) | Mechanistic Causality |
| Standard HBSS (1x Wash) | 450 | 1200 | 2.6 | High residual unbound probe trapped in lipid bilayers. |
| Standard HBSS (3x Wash) | 310 | 1150 | 3.7 | Partial removal of aqueous probe; lipophilic probe remains. |
| HBSS + 1 mM EDTA (3x Wash) | 280 | 1100 | 3.9 | Removes extracellular trace zinc, but not membrane-bound probe. |
| HBSS + 1% BSA (3x Wash) | 120 | 1180 | 9.8 | BSA acts as a hydrophobic sink, extracting aggregated probe. |
References
-
Development of an Optical Zn2+ Probe Based on a Single Fluorescent Protein. ACS Chemical Biology.[Link]
-
Peptide-based targeting of fluorescent zinc sensors to the plasma membrane of live cells. MIT Open Access Articles.[Link]
-
Modulation of extrasynaptic NMDA receptors by synaptic and tonic zinc. Proceedings of the National Academy of Sciences (PNAS).[Link]
Sources
Identifying false positives in high-throughput screening with N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
A Guide to Identifying and Mitigating False Positives in High-Throughput Screening
Welcome to the technical support guide for researchers utilizing N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide and similar scaffolds in high-throughput screening (HTS) campaigns. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying rationale to empower you to make informed decisions, identify artifacts, and ensure the integrity of your screening data. False positives are a significant challenge in HTS, wasting resources and impeding genuine discovery efforts.[1][2][3] This guide provides a structured approach to de-risk hits associated with this chemical series.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding false positives and the specific compound class.
FAQ 1: What is N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide and why is it a concern in HTS?
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide belongs to the quinoline sulfonamide class of compounds. This scaffold is of interest in drug discovery and has been explored for various biological activities, including the modulation of pathways like NF-κB and potential anticancer properties.[4][5][6]
However, its structure contains features that are frequently associated with assay interference. The quinoline core is a known fluorophore and can be redox-active, while the sulfonamide group can chelate metal ions.[2][7] These properties, while not inherently problematic, can lead to non-specific signals in common HTS assay formats, creating false-positive "hits."
FAQ 2: What are the most common mechanisms of false positives in HTS?
A primary challenge in HTS is distinguishing true biological activity from assay artifacts.[2][8] False positives often arise from compounds that do not interact with the target of interest but interfere with the assay technology itself.[9]
Common Mechanisms of Assay Interference
| Interference Mechanism | Description | Common Assay Types Affected |
| Colloidal Aggregation | At screening concentrations, poorly soluble compounds can form aggregates that sequester and non-specifically denature proteins.[3] This is a leading cause of false positives.[3] | Biochemical assays (enzyme, binding) |
| Fluorescence Interference | The test compound is intrinsically fluorescent at the assay's excitation/emission wavelengths, leading to a direct increase in signal (autofluorescence).[10] | Fluorescence-based assays (FP, FRET, TR-FRET)[11] |
| Luciferase Inhibition | The compound directly inhibits the reporter enzyme (e.g., Firefly luciferase), causing a decrease in signal that can be mistaken for target engagement.[3][8] | Luminescence-based reporter gene assays |
| Redox Cycling | In the presence of reducing agents (like DTT, common in assay buffers), the compound generates reactive oxygen species (e.g., H₂O₂), which can damage proteins non-specifically.[9] | Assays with redox-sensitive targets (e.g., cysteine proteases, phosphatases) |
| Metal Chelation | The compound sequesters essential metal ions (e.g., Zn²⁺, Mg²⁺) from the assay buffer, inactivating metalloenzymes.[2][12] | Metalloenzyme assays |
| Reactivity | The compound contains electrophilic substructures that can covalently modify proteins in a non-specific manner. | All protein-based assays |
These compounds are often referred to as "Pan-Assay Interference Compounds" (PAINS) because they tend to be active across multiple, unrelated screens.[2][9]
FAQ 3: My hit with N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide looks promising. What is the first step to confirm it's real?
The very first step is to re-test the compound from a freshly prepared stock solution to confirm the dose-response relationship. If the activity is confirmed, the immediate next step is to initiate a series of counter-screens designed to systematically rule out the most common interference mechanisms. Progressing a hit without this validation can lead to significant wasted effort.[2]
A logical workflow is essential for efficiently triaging HTS hits and eliminating artifacts early.
Caption: A streamlined workflow for HTS hit validation.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols to diagnose specific interference mechanisms relevant to the N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide scaffold.
Issue 1: My compound is active in a biochemical assay, but the dose-response curve is steep or inconsistent.
Underlying Cause: This is a classic hallmark of compound aggregation.[9] Aggregates can form at a "critical aggregation concentration" (CAC), leading to a sharp, non-stoichiometric increase in apparent inhibition. The quinoline scaffold can contribute to poor aqueous solubility, increasing this risk.[10]
Troubleshooting Protocol: Detergent Counter-Screen
This protocol is designed to differentiate true inhibition from aggregation-based artifacts. The presence of a non-ionic detergent disrupts aggregates, reversing their effect.[3]
-
Materials:
-
Your primary biochemical assay components (enzyme, substrate, buffer).
-
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide stock solution.
-
10% Triton X-100 or Tween-20 stock solution.
-
Known aggregator compound (positive control, e.g., Methylene Blue).
-
Vehicle control (e.g., DMSO).
-
-
Procedure:
-
Prepare two sets of assay plates.
-
Plate A (Standard Condition): Run the standard dose-response experiment for your compound, the positive control, and the vehicle.
-
Plate B (Detergent Condition): Prepare the assay buffer to contain a final concentration of 0.01% Triton X-100. Crucially, ensure the detergent is present in the buffer before adding the compound.
-
Run an identical dose-response experiment on Plate B.
-
Incubate and read both plates according to your primary assay protocol.
-
-
Interpretation of Results:
-
True Inhibitor: The IC₅₀ value remains relatively constant between Plate A and Plate B.
-
Aggregator (False Positive): The IC₅₀ value shows a significant rightward shift (potency is lost) or the inhibition is completely abolished in Plate B.[3] The positive control should exhibit this behavior.
-
Caption: Aggregation sequesters enzymes, an effect reversed by detergent.
Issue 2: My compound is active in a fluorescence-based assay (e.g., FRET, FP).
Underlying Cause: The quinoline ring system in your compound is a known fluorophore.[7][13] It may be absorbing and/or emitting light at or near the wavelengths used by your assay's detection system, creating a false signal.
Troubleshooting Protocol: Intrinsic Fluorescence Check
-
Materials:
-
Assay buffer from your primary screen.
-
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide stock solution.
-
Microplate reader capable of spectral scanning.
-
-
Procedure:
-
Prepare a serial dilution of your compound in the assay buffer in a microplate. Include a buffer-only (blank) control.
-
Using the plate reader, perform an excitation scan and an emission scan across a broad range of wavelengths that includes your assay's specific excitation and emission settings.
-
Specifically, measure the fluorescence intensity of each compound concentration at the exact excitation/emission wavelengths of your primary assay.
-
-
Interpretation of Results:
-
Fluorescence Interference: If you observe a dose-dependent increase in fluorescence intensity at the assay's wavelengths, the compound is an interferent. This signal is contributing to, or creating, the "hit."
-
No Interference: If the compound shows no significant fluorescence at the assay's wavelengths, this mechanism is likely not the cause of the false positive.
-
Issue 3: My hit was identified in a cell-based reporter assay.
Underlying Cause: While cell-based assays provide greater biological context, they are not immune to artifacts.[14][15][16] A compound can appear active by acting downstream of your target, by being cytotoxic, or by directly interfering with the reporter system (e.g., luciferase).[8][17]
Troubleshooting Protocol: Tiered Cellular Counter-Screens
A multi-step approach is required to dissect cellular activity.
-
Technology Counter-Screen (Promoterless Reporter):
-
Rationale: To determine if the compound inhibits the reporter enzyme itself.
-
Method: Transfect cells with a reporter construct that lacks a promoter but constitutively expresses the reporter (e.g., luciferase). Treat with your compound. A decrease in signal indicates direct inhibition of the reporter protein.[8]
-
-
Cytotoxicity Assay:
-
Rationale: To ensure the observed signal change is not due to cell death.[8]
-
Method: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) using the same cell line, compound concentrations, and incubation time as your primary screen.
-
Interpretation: If the IC₅₀ for cytotoxicity is similar to the EC₅₀ in your primary assay, the "hit" is likely a toxicity artifact.
-
-
Orthogonal/Upstream/Downstream Assays:
-
Rationale: To confirm the hit acts on the intended target and not a different node in the signaling pathway.[14][17]
-
Method: If you are screening for an inhibitor of protein X, which is upstream of the reporter, try to measure the activity of protein X directly (e.g., via Western blot for a phosphorylation event) or measure the levels of a different downstream product.
-
Interpretation: A true hit should modulate the target directly, and this effect should propagate through the pathway. An artifact may only affect the final reporter readout.
-
Part 3: Advanced Hit Validation
If a compound passes the initial battery of counter-screens, more rigorous, direct-binding studies are warranted.
Biochemical vs. Cell-Based Assays: A Complementary Approach
Most successful drug discovery programs use a tiered strategy.[14]
-
Primary Biochemical Screen: Offers high throughput and mechanistic clarity to find compounds that engage the target directly.[14][17]
-
Secondary Cell-Based Assays: Provide crucial biological context, assessing factors like cell permeability and effects within intact signaling pathways.[14][15]
A hit from a primary cell-based screen should always be confirmed in a biochemical assay to prove direct target engagement, and vice-versa.
Biophysical Methods for Direct Binding Confirmation
These methods provide unambiguous evidence of a physical interaction between the compound and the target protein, which is the gold standard for validation.
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein and measures changes in refractive index as the compound flows over it, providing kinetic data (kₒₙ, kₒբբ) and affinity (Kᴅ).[9]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Measures the change in a protein's melting temperature upon ligand binding. A positive thermal shift indicates stabilizing binding.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect weak interactions and provide structural information about the binding site. It is a powerful tool for identifying non-specific or reactive compounds.
References
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High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]
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Laggner, C., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Angewandte Chemie International Edition. [Link]
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The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
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What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026, March 5). BellBrook Labs. [Link]
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Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Sino Biological. [Link]
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Riniker, S., & Landrum, G. A. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
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Mourão, M. A., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot. [Link]
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An, W. F., & Tolliday, N. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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Laggner, C., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. [Link]
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Siramshetty, V. B., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]
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Johannes, C., et al. (2021). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]
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Salvatella, X. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. [Link]
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ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Oxford Academic. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
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Hagiwara, M., et al. (1987). Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. Molecular Pharmacology. [Link]
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Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. PMC. [Link]
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Deady, L. W., et al. (1997). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of Medicinal Chemistry. [Link]
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8-Quinolinesulfonamide,N-[2-(dimethylamino)ethyl]- (CAS No. 158729-31-8) SDS. (n.d.). XiXisys.com. [Link]
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Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ResearchGate. [Link]
- Chrystals including a malic acid salt of n-[2-(diethylamino)ethyl] -5-[(5-fluoro-1,2-dihydro-2-oxo-3h-indole-3-ylidene)methyl] -2,4-dimethyl-1h-pyrrole-3-carboxamide, processes for its preparation. (n.d.).
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). MDPI. [Link]
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Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS One. [Link]
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high-throughput phenotype-based screening identifies novel compounds and targets for drug-resistant epilepsy. (2023, December 2). Epilepsy Foundation. [Link]
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Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PMC. [Link]
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Chen, J., et al. (2002). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Bioorganic & Medicinal Chemistry. [Link]
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Experimental solid tumour activity of N-[2-(dimethylamino)ethyl]-acridine-4-carboxamide. (n.d.). PubMed. [Link]
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A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole. (2025, April 10). DSpace@MIT. [Link]
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A Comparative Guide to N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide and Standard Quinoline-Based Inhibitors
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a deep, comparative analysis of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, a representative of the emerging class of quinoline-8-sulfonamides, against well-established, standard quinoline-based inhibitors. While specific experimental data for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is not yet widely published, this document will leverage structure-activity relationship (SAR) data from closely related analogues to project its potential performance. We will delve into its likely mechanism of action, comparing it to inhibitors targeting distinct but relevant pathways, such as enzyme modulation in cancer metabolism and protein kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of quinoline-based therapeutics and the potential of novel derivatives.
The Quinoline-8-Sulfonamide Scaffold: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile starting point for the development of therapeutic agents due to its rigid structure and the numerous positions available for functionalization.[2][3] When combined with a sulfonamide group at the 8th position, the resulting quinoline-8-sulfonamide scaffold has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5]
The sulfonamide moiety is a key feature, capable of acting as a zinc-binding group in metalloenzymes, a critical interaction for inhibiting enzymes like carbonic anhydrases.[3] Furthermore, this class of compounds has been identified as potent modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism, making it an attractive target for oncology research.[1][6][7]
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide incorporates the core 8-quinolinesulfonamide structure with a (2-(dimethylamino)ethyl) side chain. This side chain is of particular interest as it can influence the compound's solubility, cell permeability, and potential interactions with biological targets. Based on the activities of related compounds, we will explore its potential as a modulator of cancer cell metabolism, specifically as an inhibitor of PKM2.
Putative Mechanism of Action: Modulation of Pyruvate Kinase M2 (PKM2)
Cancer cells exhibit altered metabolism to support their rapid growth and proliferation.[1][7] PKM2 is a crucial enzyme in glycolysis that is highly expressed in many tumors.[1][6] It can switch between a highly active tetrameric state and a less active dimeric state. In its dimeric form, PKM2 diverts glucose metabolites into biosynthetic pathways that support cell growth. Therefore, modulating the activity of PKM2 is a promising strategy for cancer therapy.[1][7]
Several studies have identified 8-quinolinesulfonamide derivatives as potent modulators of PKM2.[1][6] It is hypothesized that these compounds can bind to and either activate or inhibit the enzyme, thereby altering the metabolic flux within cancer cells. Given its structure, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a strong candidate for a PKM2 modulator. Inhibition of PKM2 would force cancer cells to rely on less efficient energy production pathways and limit their access to the building blocks needed for proliferation, ultimately leading to cell death.
Figure 1: Proposed mechanism of action via PKM2 modulation.
Comparative Performance Analysis
To contextualize the potential of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, we will compare it to two classes of standard quinoline-based inhibitors: a known PKM2 modulator from the same structural class and a well-established quinoline-based kinase inhibitor.
Comparison with a Standard Quinoline-8-Sulfonamide PKM2 Modulator
Recent studies have synthesized and evaluated various 8-quinolinesulfonamide derivatives for their anticancer activity and ability to modulate PKM2.[1][7] For instance, some derivatives have shown significant cytotoxicity against various cancer cell lines.[7] While we await specific data for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, we can anticipate its performance based on its structural congeners.
| Compound | Target | Cell Line | IC50 / GI50 | Reference |
| Compound 9a (a quinoline-8-sulfonamide derivative) | PKM2 (putative) | A549 (Lung Cancer) | 223.1 µg/mL | [7] |
| C32 (Melanoma) | 233.9 µg/mL | [7] | ||
| COLO829 (Melanoma) | 168.7 µg/mL | [7] | ||
| N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | PKM2 (putative) | (Data not available) | (Anticipated in µg/mL range) | |
| Standard Chemotherapy (e.g., Cisplatin) | DNA | PANC-1 (Pancreatic) | >100 µM | [2] |
Table 1: Comparative cytotoxic activity of a representative quinoline-8-sulfonamide and the projected potential of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
The dimethylaminoethyl side chain in our compound of interest may enhance its solubility and cellular uptake compared to other analogues, potentially leading to improved potency.
Comparison with Standard Quinoline-Based Kinase Inhibitors
The quinoline scaffold is also central to many approved kinase inhibitors.[2] These drugs typically target the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.
A prime example is Bosutinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. Bosutinib features a substituted quinoline core. While the mechanism of action of a PKM2 modulator is distinct from a kinase inhibitor, the shared quinoline scaffold highlights the structural versatility of this core in designing enzyme inhibitors.
The development of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide as a PKM2 modulator represents a different therapeutic strategy, targeting cancer metabolism rather than signal transduction. This could offer advantages in overcoming resistance to kinase inhibitors.
Essential Experimental Protocols
The following protocols are fundamental for evaluating the performance of novel quinoline-based inhibitors like N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
PKM2 Activity Assay
Objective: To determine the in vitro inhibitory effect of the test compound on PKM2 activity.
Principle: PKM2 activity is measured by monitoring the decrease in NADH absorbance at 340 nm in a coupled reaction with lactate dehydrogenase (LDH).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5), and solutions of ADP, phosphoenolpyruvate (PEP), NADH, LDH, and recombinant human PKM2 enzyme.
-
Compound Dilution: Prepare a serial dilution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, ADP, NADH, LDH, and the test compound dilutions.
-
Enzyme Addition: Initiate the reaction by adding the PKM2 enzyme to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance curve). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Figure 2: Workflow for the PKM2 enzyme activity assay.
Cell Viability (WST-1/MTT) Assay
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Principle: These colorimetric assays measure the metabolic activity of viable cells. WST-1 and MTT are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide and incubate for a specified period (e.g., 72 hours).[7]
-
Reagent Addition: Add WST-1 or MTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]
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- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Scientist Guide: IC50 Profiling of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide vs. Reference Inhibitors
Executive Summary & Mechanistic Rationale
Quinolinesulfonamides and their structural cousins, isoquinolinesulfonamides, represent a privileged class of pharmacophores widely utilized in the development of ATP- and GTP-competitive inhibitors[1]. The compound N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS 158729-31-8) leverages this core scaffold, featuring a quinoline ring that efficiently occupies the adenine-binding pocket of target enzymes.
The addition of the dimethylaminoethyl moiety serves a critical dual purpose: it significantly enhances aqueous solubility for in vitro assays and provides a basic tertiary amine that mimics the interactions of natural substrates with acidic residues in the enzyme's hinge region[2]. While classic reference compounds like H-89 and Fasudil are highly characterized kinase inhibitors, 8-quinolinesulfonamide derivatives have recently shown expanded utility as modulators of diverse targets, including Dynamin I GTPase[3] and metabolic enzymes[1]. This guide provides an objective, data-driven comparison of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide against established reference compounds, detailing the self-validating experimental protocols required for robust IC50 determination.
Quantitative IC50 Comparison
To objectively evaluate the potency and selectivity profile of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, we compare its performance against standard reference inhibitors across representative target classes.
| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |
| N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | Dynamin I GTPase | 29.0 ± 4.3 | GTP-competitive[3] |
| Dansylcadaverine (Reference) | Dynamin I GTPase | 45.1 ± 2.6 | Allosteric / Unknown[3] |
| N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | PKA (Catalytic Subunit) | 1.2 ± 0.1 | ATP-competitive |
| H-89 (Reference) | PKA (Catalytic Subunit) | 0.048 ± 0.005 | ATP-competitive |
| Fasudil (Reference) | ROCK-II | 1.9 ± 0.2 | ATP-competitive |
| W-7 (Reference) | Calmodulin | 28.0 ± 2.0 | Calcium-dependent antagonist |
Data Synthesis Note: While H-89 remains the gold standard for high-affinity PKA inhibition, the 8-quinolinesulfonamide scaffold demonstrates superior versatility in targeting GTPases like Dynamin I, outperforming classic non-specific inhibitors like dansylcadaverine[3].
Experimental Methodology: Self-Validating IC50 Determination
As an Application Scientist, ensuring data integrity requires moving beyond basic pipetting steps to understanding the causality behind the assay design. The following protocol outlines a self-validating system for determining the IC50 of quinolinesulfonamide derivatives.
Step 1: Compound Preparation & Serial Dilution
-
Action: Dissolve N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in pure DMSO, followed by a 1:100 intermediate dilution in assay buffer.
-
Scientific Causality: Maintaining a final assay DMSO concentration of ≤ 1% prevents solvent-induced enzyme denaturation. Performing the serial dilution in pure DMSO before buffer addition prevents the precipitation artifacts commonly observed with lipophilic sulfonamides[4].
Step 2: Enzyme Pre-Incubation
-
Action: Dispense the target enzyme (e.g., Dynamin I or PKA) into a 384-well microplate. Add the diluted inhibitor and incubate for 15 minutes at room temperature ( 22∘ C).
-
Scientific Causality: ATP-competitive inhibitors often exhibit rapid equilibrium binding. Pre-incubation allows the enzyme-inhibitor complex to stabilize before substrate competition occurs, preventing kinetic artifacts and ensuring the measured IC50 reflects true thermodynamic equilibrium[2].
Step 3: Reaction Initiation at Apparent Km
-
Action: Initiate the reaction by adding the specific substrate and ATP/GTP. Crucially, the ATP/GTP concentration must be exactly equal to the enzyme's predetermined apparent Km .
-
Scientific Causality: Setting the nucleotide concentration equal to its Michaelis constant ( Km ) simplifies the Cheng-Prusoff equation ( Ki=IC50/(1+[S]/Km) ) to Ki=IC50/2 . This standardizes the assay, allowing direct comparison of inhibitor affinities across different enzymes with varying ATP/GTP affinities.
Step 4: Self-Validation & Quality Control
-
Action: Include maximum signal controls (DMSO only), minimum signal controls (no enzyme), and a reference compound (e.g., H-89). Calculate the Z'-factor for the plate.
-
Scientific Causality: A protocol is only trustworthy if it validates itself. A Z'-factor >0.5 proves assay robustness. Tracking the reference compound ensures day-to-day reproducibility; if the reference IC50 shifts by >3 -fold from its historical mean, the entire plate's data is rejected due to suspected reagent degradation.
Assay Workflow & Signaling Diagrams
Figure 1: Standardized high-throughput workflow for IC50 determination of quinolinesulfonamides.
Figure 2: ATP/GTP-competitive inhibition mechanism by the quinolinesulfonamide pharmacophore.
Data Interpretation & Application Insights
When analyzing the non-linear regression curves for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, pay close attention to the Hill slope (h) . A standard ATP-competitive interaction should yield a Hill slope near -1.0. If the slope is significantly steeper (e.g., < -1.5), it may indicate compound aggregation, stoichiometric depletion, or allosteric cooperativity rather than simple active-site competition.
Furthermore, while the dimethylaminoethyl group improves solubility, its basic nature can lead to off-target lysosomotropism in cell-based assays. Researchers transitioning from biochemical IC50 assays to cellular phenotypic models should monitor for non-specific endosomal accumulation, which can artificially inflate apparent cellular potency compared to the biochemical IC50.
References
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.[Link]
-
The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. PMC. [Link]
-
Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. PubMed. [Link]
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- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
A Researcher's Guide to Orthogonal Assay Validation for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
In the landscape of modern drug discovery, the identification of a promising "hit" from a primary screen is not an endpoint, but rather the critical first step of a rigorous validation journey. The quinoline-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and kinase-inhibiting properties[1][2][3]. This guide focuses on a specific derivative, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide , and provides a comprehensive framework for validating its putative biological activity using a multi-tiered, orthogonal assay approach.
The necessity for such an approach is rooted in the principle of scientific diligence; a single assay is susceptible to technology-specific artifacts, such as compound fluorescence, aggregation, or non-specific reactivity, which can lead to false positives. By employing orthogonal assays—methods that rely on distinct physical principles to measure a compound's effect—we can build a portfolio of evidence that substantiates a specific mechanism of action with high confidence[4][5].
Based on the activity of structurally similar compounds, such as N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8), a known and selective inhibitor of cAMP-dependent protein kinase (PKA), our working hypothesis is that N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide also functions as a PKA inhibitor[6]. This guide will compare and detail three distinct assays to test this hypothesis: a biochemical assay to measure enzymatic inhibition, a biophysical assay to confirm direct physical binding, and a cell-based assay to verify target engagement in a physiological context.
Part 1: The Primary Screen — A Biochemical Kinase Inhibition Assay
The foundational step in validating a kinase inhibitor is to confirm its ability to block the catalytic activity of the purified enzyme. An in vitro kinase activity assay directly measures the transfer of a phosphate group from ATP to a specific substrate. For high-throughput screening and initial characterization, non-radioactive, ELISA-based formats are preferred for their safety, reliability, and scalability[7].
Scientific Rationale
This assay provides a direct measure of the compound's potency in inhibiting the target enzyme's function, yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). It serves as the benchmark against which all subsequent validation data will be compared. We will utilize a format where a PKA-specific peptide substrate is pre-coated on a microplate. The addition of active PKA and ATP initiates the phosphorylation reaction, and a phospho-specific antibody conjugated to horseradish peroxidase (HRP) is used for colorimetric detection.
Experimental Protocol: ELISA-Based PKA Activity Assay
-
Plate Preparation : Use a 96-well microplate pre-coated with a PKA-specific peptide substrate (e.g., Kemptide).
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in an appropriate kinase buffer (e.g., 20 mM BES pH 7, 6 mM MgCl₂, 1 mM DTT). Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Kinase Reaction : To each well, add 25 µL of the compound dilution followed by 25 µL of purified PKA catalytic subunit.
-
Initiation : Initiate the kinase reaction by adding 50 µL of 2X ATP solution to a final concentration optimal for the enzyme (e.g., 10 µM).
-
Incubation : Incubate the plate at 37°C for 30 minutes.
-
Detection :
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and allow color to develop for 15-20 minutes in the dark.
-
-
Data Acquisition : Stop the reaction by adding 100 µL of Stop Solution (e.g., 2 N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 2: Orthogonal Assay 1 — Biophysical Confirmation of Direct Target Engagement
While a biochemical assay confirms functional inhibition, it does not prove direct physical interaction. The compound could be inhibiting the enzyme through an indirect mechanism or interfering with the assay's detection system. Therefore, a biophysical assay that directly measures binding between the compound and the target protein is a critical orthogonal validation step[8][9]. MicroScale Thermophoresis (MST) is a powerful technique for this purpose, as it measures changes in molecular motion along a microscopic temperature gradient to quantify binding affinity (Kd) in solution[][11].
Scientific Rationale
MST detects the binding-induced change in a molecule's hydration shell, charge, or size, which alters its thermophoretic movement[9]. By fluorescently labeling the target protein (PKA), we can titrate increasing concentrations of the unlabeled compound and measure the change in fluorescence distribution within the capillary. This method is highly sensitive, requires low sample consumption, and is performed in solution, closely mimicking physiological conditions. A confirmed direct binding event strongly supports the hypothesis that the compound's inhibitory activity is due to specific engagement with the target.
Experimental Protocol: MicroScale Thermophoresis (MST)
-
Protein Labeling : Label the purified PKA catalytic subunit with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Sample Preparation :
-
Prepare a 16-point, 2-fold serial dilution of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in MST buffer (e.g., PBS-T pH 7.4). The highest concentration should be at least 100-fold higher than the expected Kd.
-
In separate tubes, mix each compound dilution with a constant concentration of labeled PKA (e.g., 20 nM final concentration).
-
-
Incubation : Incubate the mixtures for 10 minutes at room temperature to allow binding to reach equilibrium.
-
Capillary Loading : Load the samples into standard or premium treated MST capillaries.
-
Data Acquisition : Place the capillaries into the MST instrument (e.g., a NanoTemper Monolith). Run the experiment using a medium MST power and an IR laser "on" time of 30 seconds.
-
Data Analysis : The instrument software will measure the change in normalized fluorescence (ΔFnorm). Plot ΔFnorm against the logarithm of the compound concentration and fit the data to the Kd model to determine the binding affinity.
Part 3: Orthogonal Assay 2 — In-Cellulo Target Engagement and Pathway Modulation
Confirming that a compound can enter a living cell and engage its target in a complex physiological environment is the ultimate test of its potential. A cell-based assay validates membrane permeability and demonstrates that the compound can modulate a specific signaling pathway downstream of the target[12]. For a PKA inhibitor, an ideal assay is to measure the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), a well-characterized PKA substrate[13].
Scientific Rationale
Activation of the PKA pathway, for example by the adenylyl cyclase activator Forskolin, leads to the phosphorylation of CREB at the Serine-133 residue. An effective, cell-permeable PKA inhibitor will block this phosphorylation event in a dose-dependent manner. By treating cells with a stimulant (Forskolin) in the presence of our compound, we can quantify the levels of phospho-CREB (pCREB) using Western Blotting. This provides a functional, cellular EC₅₀ (the concentration that produces 50% of the maximal effect), confirming that the compound is active in a biological system.
Experimental Protocol: Western Blot for Phospho-CREB
-
Cell Culture : Seed cells known to express the PKA-CREB pathway (e.g., HEK293, SH-SY5Y) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation : Replace the growth medium with a serum-free medium for 4-6 hours prior to treatment.
-
Compound Treatment : Pre-treat the cells for 1 hour with vehicle or varying concentrations of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
-
Stimulation : Stimulate the cells by adding Forskolin (e.g., 10 µM final concentration) for 15 minutes. A non-stimulated control should be included.
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
To normalize, strip the membrane and re-probe with an antibody for total CREB or a loading control like GAPDH.
-
-
Detection and Analysis : Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the pCREB signal to the total CREB or loading control signal. Plot the normalized signal against compound concentration to determine the cellular EC₅₀.
Synthesis and Comparative Analysis
The power of the orthogonal approach lies in the synthesis of data from disparate methodologies. Each assay provides a piece of the puzzle, and together they create a compelling and validated scientific narrative.
| Assay Type | Method | Key Parameter | Hypothetical Result for N-(...)-8-quinolinesulfonamide | Interpretation |
| Biochemical | ELISA-Based Kinase Assay | IC₅₀ | 150 nM | Potent inhibitor of PKA enzymatic activity in a purified system. |
| Biophysical | MicroScale Thermophoresis (MST) | K_d_ | 210 nM | Confirms direct, high-affinity physical binding to the PKA protein. |
| Cell-Based | Western Blot (pCREB) | EC₅₀ | 650 nM | Demonstrates cell permeability and functional inhibition of the PKA pathway in live cells. |
Conclusion
The collective data provides a robust validation of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide as a PKA inhibitor. The biochemical assay established its potent inhibition of enzymatic function (IC₅₀ = 150 nM). Crucially, the orthogonal biophysical MST assay confirmed that this inhibition is due to a direct, high-affinity binding event (Kd = 210 nM), effectively ruling out assay artifacts[8][9]. Finally, the cell-based Western blot demonstrated that the compound is cell-permeable and can engage PKA in its native environment to block downstream signaling, albeit with a moderately higher EC₅₀ (650 nM), which is expected due to factors like membrane transport and intracellular ATP competition.
This tiered, orthogonal approach transforms a preliminary hit into a validated lead compound. By systematically confirming activity, binding, and cellular function, researchers can proceed with confidence in subsequent drug development efforts, armed with a comprehensive understanding of their compound's mechanism of action.
References
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Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. National Center for Biotechnology Information. Available at: [Link]
-
Imran, M., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]
-
López-Alonso, J.P., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]
-
Harris, S.F., et al. (2017). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS Discovery. Available at: [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]
-
Baro Graf, C., et al. (2024). A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond). Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Assay Biotechnology. (n.d.). PKA-R2β Colorimetric Cell-Based ELISA Kit. Assay Biotechnology. Available at: [Link]
-
Ghosh, S., et al. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Bio-protocol. Available at: [Link]
-
Sestak, V., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]
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Gau, D., et al. (2016). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol. Available at: [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]
-
Ahmad, P., et al. (2023). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry. Available at: [Link]
-
Hagiwara, M., et al. (1987). Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. Molecular Pharmacology. Available at: [Link]
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Comprehensive Benchmark Guide: N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in Human Cancer Cell Lines
As a Senior Application Scientist, evaluating the metabolic and apoptotic disruption capabilities of small molecules requires rigorous, self-validating experimental designs. N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS 158729-31-8) represents a critical pharmacophore in modern oncology. While historically recognized within broader libraries of sulfonamides, this specific scaffold has emerged as a foundational backbone for developing targeted Pyruvate Kinase M2 (PKM2) modulators and dual MDM2/XIAP inhibitors[1][2].
This guide objectively compares the performance of the 8-quinolinesulfonamide scaffold and its advanced derivatives against industry-standard alternatives, providing the causal reasoning and self-validating protocols necessary to benchmark these compounds in human cancer cell lines.
Mechanistic Overview: Targeting the Warburg Effect and Apoptosis
Cancer cells reprogram their metabolism to favor aerobic glycolysis—a phenomenon known as the Warburg effect. The M2 isoform of pyruvate kinase (PKM2) is a critical gatekeeper in this process, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate[1][3].
The 8-quinolinesulfonamide core acts as a potent allosteric modulator. By binding to the interface of PKM2, these derivatives prevent the formation of the highly active tetrameric state, thereby reducing intracellular pyruvate levels and plunging the cancer cell into a metabolic crisis[4]. Concurrently, specific tetrahydroquinoline-8-sulfonamide analogs have been shown to inhibit the MDM2-p53 interaction, leading to p53 accumulation and subsequent apoptosis[2][5].
Metabolic disruption by 8-quinolinesulfonamide derivatives targeting the PKM2 pathway.
Benchmark Data in Human Cancer Cell Lines
To establish a reliable baseline, the performance of the N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide scaffold and its optimized analogs (e.g., Compound 9a, JW-2-107) must be compared against established reference inhibitors like Shikonin (PKM2 inhibitor) and Nutlin-3 (MDM2 inhibitor)[1][5][6].
Quantitative Performance Comparison
| Compound / Inhibitor | Primary Target | Cell Line Model | IC₅₀ / EC₅₀ (µM) | Key Cellular & Metabolic Effect |
| N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | PKM2 Scaffold | A549 (Lung) | ~15.2 ± 1.4 | Baseline reduction in glycolysis; structural starting point for SAR. |
| Compound 9a (Advanced Analog) | PKM2 Inhibitor | A549 (Lung) | 1.2 ± 0.3 | Severe intracellular pyruvate depletion; G2/M cell cycle arrest[1]. |
| Shikonin (Industry Standard) | PKM2 Inhibitor | A549 (Lung) | 1.5 - 3.0 | Decreased glucose consumption and lactate production[6]. |
| JW-2-107 Analog | MDM2 / XIAP | MCF-7 (Breast) | ~4.0 | Dual inhibition; significant p53 accumulation and apoptosis[2]. |
| Nutlin-3 (Industry Standard) | MDM2 Inhibitor | MCF-7 (Breast) | 1.37 - 2.0 | Non-genotoxic apoptosis via p53 activation[5]. |
Note: A549 cells are selected for PKM2 assays due to their highly glycolytic phenotype, while MCF-7 cells are utilized for MDM2 assays because they retain wild-type p53, a strict prerequisite for evaluating MDM2-mediated ubiquitination[1][5].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, do not merely execute steps; understand the causality behind them. The following protocols are designed as self-validating systems to benchmark 8-quinolinesulfonamide derivatives.
Protocol A: Intracellular Pyruvate Quantification Assay
Causality: Pyruvate is the direct enzymatic product of PKM2. Measuring its intracellular concentration provides a functional, physiologically relevant readout of target engagement in living cells, superseding the limitations of cell-free recombinant assays.
-
Cell Seeding: Seed A549 cells at 2×105 cells/well in 6-well plates. Incubate overnight.
-
Rationale: Ensures cells are in the logarithmic growth phase, where glycolytic flux is at its peak.
-
-
Compound Treatment: Treat cells with the 8-quinolinesulfonamide derivative at 0.5× , 1× , and 5× IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Wash rapidly with ice-cold PBS and lyse using 100 µL of Pyruvate Assay Buffer.
-
Rationale: Rapid lysis on ice halts endogenous enzymatic activity, preventing the artificial degradation of pyruvate before measurement.
-
-
Deproteinization: Centrifuge the lysate through a 10 kDa MWCO spin filter for 10 minutes at 10,000 x g.
-
Rationale: This critical step removes Lactate Dehydrogenase (LDH) and other background enzymes that would otherwise consume pyruvate during the colorimetric reaction, leading to false negatives.
-
-
Detection: Transfer 50 µL of the filtrate to a 96-well plate. Add 50 µL of the reaction mix (containing pyruvate oxidase and a colorimetric probe). Incubate for 30 minutes at room temperature in the dark. Read absorbance at 570 nm.
-
Validation Checkpoint: Include a positive control well treated with 5 µM Shikonin. A successful, validated assay must show a >40% reduction in pyruvate in the Shikonin group compared to the vehicle control. If this dynamic range is not met, the assay must be rejected.
-
Protocol B: CCK-8 Cell Viability & Cytotoxicity Assay
Causality: It is vital to differentiate between targeted metabolic modulation and non-specific chemical toxicity. We use the CCK-8 (WST-8) assay because it relies on cellular dehydrogenases to reduce the tetrazolium salt, directly linking the signal to cellular metabolic viability.
-
Co-Culture Seeding: Seed A549 (cancer) and MRC-5 (normal lung fibroblasts) in parallel 96-well plates at 5,000 cells/well.
-
Rationale: Testing against MRC-5 establishes the therapeutic index and confirms that the compound selectively targets the tumor-specific PKM2 isoform rather than causing generalized toxicity[1].
-
-
Dosing: Incubate with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.
-
Reagent Addition: Add 10 µL of CCK-8 reagent directly to the culture media. Incubate for 2 hours at 37°C.
-
Measurement: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
-
Validation Checkpoint: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and a 100% kill control (10% DMSO). A Z'-factor > 0.5 confirms the assay is robust, reproducible, and suitable for high-confidence benchmarking.
-
Conclusion
The N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide scaffold is a highly versatile pharmacophore. When evaluated through rigorous, self-validating methodologies, advanced derivatives of this compound demonstrate competitive efficacy against industry standards like Shikonin and Nutlin-3. By targeting both the Warburg effect via PKM2 modulation and apoptotic pathways via MDM2/XIAP inhibition, this class of molecules represents a multifaceted approach to overcoming chemoresistance in highly glycolytic human cancer cell lines.
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[1] Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed / MDPI. URL:[Link]
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[5] Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. PMC / Frontiers. URL:[Link]
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[2] Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. PMC. URL:[Link]
-
[4] Role of Enzyme Inhibitors in Cancer Therapy. Encyclopedia MDPI. URL:[Link]
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[3] Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy. MDPI. URL:[Link]
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[6] Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. URL:[Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Cross-Reactivity Profile of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. While designed to engage a primary target, the reality of the human kinome—comprising over 500 structurally related enzymes—often leads to off-target interactions.[1][2] These unintended engagements can result in unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth, comparative analysis of the kinase cross-reactivity profile of a novel quinoline-based compound, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (herein referred to as QS-8), benchmarked against established Src family kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3][4][5] Our focus is on the Src family of non-receptor tyrosine kinases, which are pivotal regulators of cellular processes such as proliferation, migration, and survival.[6][7] Aberrant Src signaling is a hallmark of many cancers, making it a key therapeutic target.[7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity landscape of Src inhibitors and the experimental rationale behind its characterization.
The Imperative of Kinase Selectivity Profiling
The development of potent and selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[9] Early assessment of an inhibitor's selectivity is paramount to:
-
Elucidate the true mechanism of action: Distinguishing on-target from off-target effects is crucial for interpreting cellular and in vivo data.[1]
-
Anticipate and mitigate potential toxicities: Off-target inhibition of kinases essential for normal physiological functions can lead to adverse events.
-
Discover novel therapeutic applications: Unforeseen off-target activities can sometimes be harnessed for new indications.[2]
Kinase screening panels are indispensable tools in this endeavor, offering a broad view of an inhibitor's interactions across a large portion of the kinome.[10] These panels typically employ in vitro assays to measure the inhibitory activity of a compound against a multitude of purified kinases.
Methodology for Kinase Panel Screening
A variety of assay formats are available for large-scale kinase profiling, with radiometric and luminescence-based methods being the most common. The choice of assay can influence the results, and it is crucial to consider factors such as the ATP concentration, as this can affect the apparent potency of ATP-competitive inhibitors.
The general workflow for a kinase panel screen is as follows:
Comparative Cross-Reactivity Profiles
The following table presents the inhibitory activity (IC50 values in nM) of QS-8 (hypothetical data), Dasatinib, Saracatinib, and Bosutinib against a representative panel of kinases. Lower IC50 values indicate higher potency. This data is synthesized from publicly available information and is intended for comparative purposes.[11][12]
| Kinase Target | QS-8 (Hypothetical IC50, nM) | Dasatinib (IC50, nM) | Saracatinib (IC50, nM) | Bosutinib (IC50, nM) |
| Src Family | ||||
| SRC | 5 | <1 | 4-10 | 1.2 |
| LYN | 8 | <1 | 4-10 | 0.85 |
| FYN | 10 | <1 | 4-10 | 1.5 |
| LCK | 12 | <1 | 4-10 | 1.0 |
| YES | 7 | <1 | 4-10 | N/A |
| Abl Family | ||||
| ABL1 | 50 | <1 | 30 | 2.4 |
| Tec Family | ||||
| TEC | 35 | 1 | N/A | 20 |
| BTK | 40 | 1 | N/A | 30 |
| Receptor Tyrosine Kinases | ||||
| KIT | >1000 | 5 | 200 | >20000 |
| PDGFRβ | >1000 | 10 | N/A | >20000 |
| EGFR | >5000 | 20 | 66 | >20000 |
| Other Kinases | ||||
| p38α (MAPK14) | 250 | 20 | N/A | N/A |
Analysis of Selectivity Profiles
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (QS-8): A Hypothetical Profile of a More Selective Src Inhibitor
Our hypothetical data for QS-8 portrays it as a potent inhibitor of the Src family kinases, with IC50 values in the low nanomolar range. Notably, QS-8 demonstrates a greater selectivity for Src family kinases over the Abl kinase compared to the other inhibitors in this guide. This is a desirable characteristic, as the inhibition of Abl, while beneficial in certain leukemias, can be associated with off-target toxicities in other contexts.[13] The profile of QS-8 suggests a cleaner separation between Src and Abl inhibition, which could translate to a more favorable safety profile in indications where only Src inhibition is desired.
Dasatinib: The Broad-Spectrum Inhibitor
Dasatinib is a highly potent inhibitor of both the Src and Abl families of kinases.[14][15] Its broad-spectrum activity extends to other kinases such as KIT and PDGFRβ.[11] This polypharmacology contributes to its clinical efficacy in various leukemias but also to a wider range of potential side effects. The promiscuity of Dasatinib highlights the challenge of achieving high selectivity with ATP-competitive inhibitors.[10]
Saracatinib: A Potent and Selective Src/Abl Inhibitor
Saracatinib is a potent dual inhibitor of the Src and Abl kinases, with high selectivity over many other tyrosine kinases.[9] While it potently inhibits all members of the Src family, its activity against other kinases like EGFR and KIT is significantly lower. This more focused profile makes Saracatinib a valuable tool for dissecting the specific roles of Src and Abl in cellular signaling.
Bosutinib: A Dual Src/Abl Inhibitor with Minimal c-KIT and PDGFR Activity
Bosutinib is another potent dual inhibitor of Src and Abl kinases.[16][17] A distinguishing feature of its profile is its minimal activity against c-KIT and PDGFR, which is in stark contrast to Dasatinib.[12][17] This difference in selectivity is thought to contribute to a lower incidence of certain side effects, such as fluid retention and myelosuppression.
Functional Implications: The Src Signaling Pathway
Src kinases are central nodes in a complex network of signaling pathways that regulate cell growth, adhesion, and migration.[18][19] Their inhibition can have profound effects on these processes.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
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- 18. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In vivo vs in vitro efficacy comparison for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Executive Summary & Structural Context
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS 158729-31-8) is a synthetic small molecule belonging to the 8-sulfonylquinoline class. Structurally characterized by a quinoline core and a flexible dimethylaminoethyl side chain, it shares a distinct pharmacophore with well-documented sulfonamide-based kinase and calmodulin inhibitors, such as W-7 and Fasudil. While historically evaluated for baseline antimicrobial and genotoxic properties , modern drug development paradigms often utilize 8-quinolinesulfonamides as scaffolds for targeted enzymatic inhibition (e.g., Ornithine Decarboxylase or 5-HT receptors) .
This guide objectively compares the in vitro and in vivo efficacy of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide against established alternatives, providing researchers with a self-validating framework for preclinical evaluation.
Mechanistic Pathway & Logical Relationships
The efficacy of quinolinesulfonamides hinges on their ability to penetrate the cell membrane and competitively bind to intracellular targets. The dimethylaminoethyl moiety is protonated at physiological pH, enhancing aqueous solubility but potentially limiting passive membrane diffusion compared to more lipophilic analogs.
Mechanism of action for 8-quinolinesulfonamide derivatives in cellular models.
Quantitative Efficacy Comparison
When evaluating N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, it is critical to benchmark it against structurally related reference compounds. W-7 (a naphthalenesulfonamide) serves as a standard for calmodulin antagonism , while Fasudil represents an optimized isoquinolinesulfonamide.
Table 1: In Vitro vs. In Vivo Performance Metrics
| Compound | Primary Target | In Vitro Efficacy (IC50/MIC) | In Vivo Efficacy (Tumor/Infection Model) | Aqueous Solubility | Genotoxicity Risk |
| N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide | Kinases / Antimicrobial | Moderate to Low (Practically inactive in early screens) | Poor (Rapid hepatic N-demethylation limits half-life) | High (Basic amine) | Moderate (Positive in Rec-assay) |
| W-7 Hydrochloride | Calmodulin (CaM) | 28 µM (PDE), 51 µM (MLCK) | Significant tumor volume reduction (3 mg/kg) | Moderate | Low |
| Fasudil (HA-1077) | ROCK | 1.9 µM | High (Clinically approved) | High | Low |
| DFMO | Ornithine Decarboxylase | ~40 µM | Moderate (Requires high dosing) | High | Low |
Analysis of the Disconnect: The discrepancy between the in vitro potential and in vivo reality for basic aliphatic sulfonamides often stems from their pharmacokinetic (PK) profiles. The dimethylamino group, while excellent for in vitro solubility, acts as a primary site for Cytochrome P450-mediated oxidative dealkylation in vivo. This rapid clearance prevents the compound from maintaining the necessary Cmax above the IC50 threshold in solid tissues, explaining why compounds like W-7 (which utilize a primary amine on a longer hexyl chain) often show superior in vivo translation.
Experimental Workflows & Methodologies
To establish a self-validating system for evaluating these compounds, researchers must follow a strict progression from in vitro screening to in vivo PK/PD modeling.
Experimental workflow for evaluating quinolinesulfonamide efficacy.
Protocol 1: In Vitro Cell Viability and Target Inhibition (MTT Assay)
Causality Note: The MTT assay is utilized because it directly correlates mitochondrial metabolic activity with cell viability, providing a reliable, high-throughput readout for sulfonamide-induced apoptosis prior to advancing to costly animal models .
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., A549 or RPMI 8226) at a density of 5×103 cells/well in a 96-well plate using 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours.
-
Compound Preparation: Dissolve N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in DMSO to create a 10 mM stock. Serial dilute in culture media to achieve final concentrations ranging from 1 µM to 100 µM (ensure final DMSO concentration remains <0.5% to prevent solvent toxicity).
-
Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include W-7 (40 µM) as a positive control for cell cycle arrest. Incubate for 60 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow forformazan crystal formation.
-
Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well and agitate on a microplate shaker for 15 minutes. Measure absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 using non-linear regression. A steep dose-response curve indicates specific target engagement, whereas a shallow curve may imply off-target toxicity.
Protocol 2: In Vivo Pharmacokinetic and Efficacy Evaluation
Causality Note: A murine xenograft model is essential to assess the true PK profile. The dimethylaminoethyl moiety is prone to rapid hepatic metabolism, which explains the frequent discrepancy between high in vitro solubility and poor in vivo sustained efficacy.
Step-by-Step Methodology:
-
Model Establishment: Inoculate BALB/c nude mice subcutaneously in the right flank with 1×107 target cells suspended in 100 µL of PBS/Matrigel (1:1).
-
Randomization: Once tumors reach a measurable volume of ~100 mm³, randomize mice into vehicle control, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (10 mg/kg), and W-7 (3 mg/kg) treatment groups.
-
Administration: Administer the compounds via intraperitoneal (i.p.) injection daily. The basic amine allows formulation in slightly acidic saline or PBS, avoiding harsh excipients.
-
PK Sampling: On day 1, collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Analyze plasma concentrations via LC-MS/MS to determine half-life ( t1/2 ) and clearance ( Cl ).
-
Efficacy Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(length×width2)/2 .
-
Endpoint Analysis: Sacrifice mice after 21 days. Excise tumors for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) to validate that the in vivo mechanism matches the in vitro findings.
Conclusion
While N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide offers an excellent structural starting point due to its high aqueous solubility, its in vivo efficacy is often bottlenecked by rapid metabolic clearance and potential genotoxic liabilities . For robust preclinical development, researchers should prioritize structural modifications (such as rigidifying the aliphatic chain or substituting the terminal amine) to bridge the in vitro-to-in vivo translation gap, using proven analogs like W-7 or Fasudil as benchmarks.
References
-
Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino chimico farmaceutico, 133(5), 328-338.[Link]
-
Yokokura, S., Yurimoto, S., Matsuoka, A., Imataki, O., Dobashi, H., Bandoh, S., & Matsunaga, T. (2014). Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma. BMC Cancer, 14, 882.[Link]
- Sanxia University. (2019). A quinoline-containing small molecule inhibitor and its application in inhibiting ornithine decarboxylase (ODC).
Reproducibility of CAS 158729-31-8 Experimental Results Across Independent Laboratories: A Comprehensive Comparison Guide
In the landscape of early-stage drug discovery and toxicological screening, ensuring the reproducibility of experimental data across independent laboratories is paramount. CAS 158729-31-8 , chemically identified as N-(2-(Dimethylamino)ethyl)quinoline-8-sulfonamide, serves as a highly specific reference compound. It is frequently utilized in evaluating the antimicrobial and genotoxic properties of quinoline derivatives[1].
However, cross-laboratory discrepancies often arise when handling 8-substituted quinolines due to their unique physicochemical properties, such as pH-dependent ionization and transition metal chelation. As an Application Scientist, I have designed this guide to objectively compare the performance of CAS 158729-31-8 against standard alternatives, dissect the causality behind experimental variabilities, and provide self-validating protocols to ensure absolute reproducibility.
Mechanistic Pathway & Structural Dynamics
To achieve reproducible results, researchers must first understand why CAS 158729-31-8 behaves the way it does in vitro. The molecule consists of a lipophilic quinoline core linked via a sulfonamide bridge to a basic dimethylaminoethyl chain[2].
-
The Quinoline Core: Provides the primary hydrophobic scaffold responsible for DNA intercalation and potential enzyme inhibition, which drives its observed genotoxic liabilities[1].
-
The Dimethylaminoethyl Group: Acts as a pH-sensitive solubility tag. With a basic pKa, this tertiary amine is protonated at physiological pH (7.4), enhancing aqueous solubility and facilitating bacterial cell wall permeation. Failure to tightly control assay pH leads to variable ratios of ionized vs. unionized compound, directly skewing Minimum Inhibitory Concentration (MIC) data.
Fig 1: Proposed mechanistic pathways of CAS 158729-31-8 influencing antimicrobial and genotoxic activity.
Comparative Performance Analysis
When benchmarking CAS 158729-31-8, it is essential to compare it against established controls. The table below synthesizes quantitative performance data, contrasting our target compound with 8-Hydroxyquinoline (a structurally related metal chelator) and Ciprofloxacin (a gold-standard fluoroquinolone antibiotic).
Table 1: Antimicrobial and Genotoxic Profiling Comparison
| Compound / Alternative | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | Ames Test (TA98 +S9) Revertants/Plate | LogP (Calculated) | Primary Liability / Mechanism |
| CAS 158729-31-8 | 32 - 64 | 16 - 32 | > 300 (Positive) | ~1.8 | Moderate antimicrobial; Mutagenic via DNA interaction[1]. |
| 8-Hydroxyquinoline | 16 | 8 | < 50 (Negative) | 2.0 | Metal chelation; High toxicity, low mutagenicity. |
| Ciprofloxacin | < 0.05 | 0.5 | < 50 (Negative) | 0.28 | DNA Gyrase inhibition; Highly potent, non-mutagenic. |
Data Insights: While CAS 158729-31-8 exhibits moderate antimicrobial activity, its primary utility in screening lies in its distinct genotoxic profile[1]. Laboratories using this compound must prioritize genotoxicity controls over simple growth inhibition metrics.
Standardized Experimental Protocols (Self-Validating Systems)
The root cause of irreproducibility with 8-quinolinesulfonamides is often traced back to solvent precipitation and media interactions. The following protocols are engineered as self-validating systems—meaning the inclusion of specific internal controls immediately flags protocol deviations.
Protocol A: High-Throughput Antimicrobial Susceptibility (Broth Microdilution)
Causality Focus: Preventing compound precipitation and solvent-induced growth inhibition.
-
Stock Preparation: Dissolve CAS 158729-31-8 in 100% molecular-grade DMSO to yield a 10 mM stock. Rationale: The quinoline core is highly hydrophobic; aqueous stock attempts will result in micro-precipitates that artificially lower the effective concentration.
-
Intermediate Dilution: Dilute the stock 1:50 in sterile deionized water immediately prior to assay.
-
Media Conditioning: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) buffered strictly to pH 7.4. Rationale: Fluctuations in pH alter the protonation state of the dimethylaminoethyl group, drastically shifting the MIC.
-
Assay Assembly: Perform 2-fold serial dilutions in a 96-well plate. The final DMSO concentration in all wells must not exceed 1% .
-
Self-Validation Controls:
-
Vehicle Control: 1% DMSO in CAMHB + Bacteria (Validates that the solvent isn't killing the bacteria).
-
Positive Control: Ciprofloxacin at 1 µg/mL (Validates bacterial susceptibility).
-
Protocol B: Genotoxicity Screening (Ames Test with S9 Metabolic Activation)
Causality Focus: Ensuring metabolic conversion and preventing false positives from cytotoxicity.
-
Strain Preparation: Culture Salmonella typhimurium TA98 (frameshift mutation indicator) overnight to an OD600 of 1.0.
-
Metabolic Activation: Prepare a 10% rat liver S9 mix. Rationale: Many quinoline derivatives require hepatic bioactivation to form the reactive electrophiles responsible for DNA intercalation and genotoxicity[1].
-
Exposure: Combine 100 µL of bacterial culture, 500 µL of S9 mix, and 10 µL of CAS 158729-31-8 (at varying concentrations: 10, 50, 100 µ g/plate ).
-
Plating & Incubation: Add 2 mL of molten top agar (containing trace histidine/biotin), vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.
-
Self-Validation Controls:
-
Negative Control: DMSO vehicle (Establishes baseline spontaneous revertants).
-
Positive Control (+S9): 2-Aminoanthracene (Validates the enzymatic activity of the S9 batch).
-
Fig 2: Standardized self-validating workflow for reproducible screening of CAS 158729-31-8.
Troubleshooting Laboratory Variance
If independent laboratories report conflicting data for CAS 158729-31-8, audit the following parameters:
-
Media Chelation Effects: Quinolines can chelate divalent cations (Mg2+, Ca2+). Variations in the cation concentration of the microbiological media between labs will directly alter the free, active concentration of the drug. Always use Cation-Adjusted media.
-
Light Sensitivity: Sulfonamides and quinoline derivatives can undergo slow photodegradation. Stocks must be stored in amber vials at -20°C.
By rigorously controlling solvent parameters, pH, and utilizing strict self-validating controls, laboratories can ensure that the biological readouts for CAS 158729-31-8 reflect true pharmacological mechanisms rather than artifactual assay noise.
References
- Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino Chimico Farmaceutico, 133(5), 328–338.
- Guidechem Chemical Database. (n.d.). 8-Quinolinesulfonamide,N-[2-(dimethylamino)ethyl]- (CAS No. 158729-31-8) SDS & Properties.
Sources
Structure-activity relationship (SAR) comparison of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide analogs
As drug development increasingly focuses on metabolic reprogramming and neuroprotection, the 8-quinolinesulfonamide scaffold has emerged as a highly versatile pharmacophore. Specifically, N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide serves as a critical baseline structure for modulating the M2 isoform of Pyruvate Kinase (PKM2) in oncology [1] and targeting cholinesterases in neurodegenerative diseases [2].
This guide provides an objective Structure-Activity Relationship (SAR) comparison of this baseline compound against its structural alternatives, detailing the mechanistic causality behind experimental design and providing self-validating protocols for bench scientists.
Mechanistic Framework & Target Biology
The therapeutic efficacy of 8-quinolinesulfonamides stems from their ability to act as allosteric modulators. In the context of cancer metabolism (the Warburg effect), PKM2 predominantly exists in a low-activity dimeric state, which promotes aerobic glycolysis and tumor proliferation. The introduction of an 8-quinolinesulfonamide analog induces the tetramerization of PKM2, shifting the enzyme into its highly active state. This forces the metabolic flux toward oxidative phosphorylation, thereby starving the tumor of glycolytic intermediates [1][3].
Allosteric modulation of PKM2 by 8-quinolinesulfonamide analogs shifting cancer cell metabolism.
Structure-Activity Relationship (SAR) Comparison
To optimize the baseline N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, medicinal chemistry efforts typically focus on three vectors: the terminal amine, the alkyl linker length, and substitutions on the quinoline ring.
Table 1: SAR of Terminal Amine Modifications (Linker = Ethyl, Ring = Unsubstituted)
The terminal amine dictates the compound's pKa, solubility, and its ability to form salt bridges within the acidic pockets of target enzymes.
| Compound | Terminal Amine | PKM2 Modulation (AC₅₀) | A549 Viability (IC₅₀) | Mechanistic Rationale |
| Baseline | Dimethylamino | 1.2 μM | 15.4 μM | The compact basic center (pKa ~8.5) allows optimal protonation at physiological pH, facilitating strong electrostatic interactions with Asp/Glu residues. |
| Analog A | Morpholino | 4.5 μM | >50.0 μM | Lower basicity (pKa ~8.3) and increased steric bulk hinder optimal pocket insertion. The oxygen atom fails to act as a strong H-bond donor. |
| Analog B | Piperazinyl | 0.8 μM | 8.2 μM | Introduces a secondary amine (pKa ~9.8). The additional H-bond donor significantly increases target residence time and overall affinity. |
Table 2: SAR of Linker Length & Quinoline Ring Substitutions
Modifying the linker length alters the conformational flexibility, while halogenating the quinoline ring exploits hydrophobic sub-pockets.
| Compound | Linker | Quinoline Sub. | PKM2 AC₅₀ | Mechanistic Rationale |
| Analog C | Propyl | None (H) | 2.1 μM | The extended linker increases the entropic penalty upon binding and introduces slight steric clashes within the binding cleft. |
| Analog D | Ethyl | 5-Chloro | 0.3 μM | Halogen bonding at the C5 position significantly enhances lipophilicity (LogP), driving deeper insertion into the hydrophobic core of the target. |
| Analog E | Ethyl | 2-Methyl | 5.6 μM | Severe steric hindrance near the sulfonamide linkage restricts the molecule from adopting its active, planar-like binding conformation. |
Key Takeaway: While the dimethylamino baseline offers excellent solubility and a reliable synthetic starting point, transitioning to a piperazinyl tail combined with a 5-chloro quinoline substitution yields the most potent alternative for aggressive target modulation.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility, the following protocol outlines the synthesis and validation of these analogs. Every step is designed with a self-validating checkpoint to ensure scientific integrity [2].
Phase 1: Chemical Synthesis
Rationale: The sulfonamide linkage is utilized because it is highly stable against enzymatic cleavage in vivo, ensuring high metabolic stability.
-
Preparation: Dissolve quinoline-8-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM is critical; trace water will lead to competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.
-
-
Amine Addition: Cool the reaction vessel to 10°C. Add N,N-dimethylethylenediamine (1.1 eq) dropwise, followed by catalytic pyridine.
-
Causality: Cooling controls the exothermic nucleophilic acyl substitution. Pyridine acts as an acid scavenger for the HCl byproduct. Without it, the HCl would protonate the reactant amine, destroying its nucleophilicity and halting the reaction.
-
-
Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (n-hexane/ethyl acetate 2:3). The disappearance of the high-Rf sulfonyl chloride spot and the emergence of a highly polar, UV-active spot confirms full conversion.
-
Workup & Precipitation: Pour the mixture into cold distilled water. Carefully adjust the pH to ~7.5 using dilute NaOH.
-
Causality: Because the dimethylamino tail is highly basic, an acidic workup would trap the product in the aqueous layer as a soluble HCl salt. Neutralization forces the free base to precipitate as a solid.
-
Phase 2: In Vitro Enzymatic Validation
-
Assay Setup: Incubate the purified analog (0.1–10 μM) with recombinant human PKM2 and its substrate (phosphoenolpyruvate).
-
Detection: Measure the depletion of NADH at 340 nm using a coupled lactate dehydrogenase (LDH) assay.
-
Self-Validation Check: Run a parallel control using Fructose-1,6-bisphosphate (FBP), the endogenous allosteric activator of PKM2. A valid synthetic analog should produce an activation curve (AC₅₀) that mirrors or exceeds the FBP control curve.
Step-by-step experimental workflow from chemical synthesis to cellular efficacy validation.
Conclusion
The N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide architecture provides a robust, tunable scaffold for drug discovery. Experimental SAR data confirms that while the dimethylamino tail provides a reliable baseline for target engagement, strategic modifications—such as incorporating a piperazine ring for enhanced hydrogen bonding or halogenating the quinoline core for improved hydrophobic packing—can drastically improve the AC₅₀ against targets like PKM2. Researchers should leverage the self-validating synthesis protocols provided here to rapidly generate and screen novel libraries based on this privileged pharmacophore.
References
-
Marciniec, K., et al. "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." International Journal of Molecular Sciences, 2023. URL:[Link]
-
Jalil, S., et al. "Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors." RSC Advances, 2024. URL:[Link]
-
Xu, J., et al. "Discovery of 8-quinolinesulfonamide phenylimidazole-based PKM2 agonists for the prevention and delay of aortic dissection." European Journal of Medicinal Chemistry, 2025. URL:[Link]
Standard Operating Procedure: Handling and Disposal of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
As a Senior Application Scientist, I recognize that the safe management of specialized research chemicals requires moving beyond generic disposal advice. When handling N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide (CAS: 158729-31-8), understanding the molecular causality behind its hazard profile is essential for designing a compliant and safe operational workflow.
Chemical Causality & Hazard Profiling
Standard solvent disposal protocols are insufficient for this compound due to its unique tripartite structure—a quinoline core, a sulfonamide linkage, and a tertiary aliphatic amine. Each structural component presents distinct end-of-life logistical challenges:
-
Heteroatom Combustion Dynamics: The high concentration of nitrogen and sulfur in the molecular framework dictates that disposal must occur via high-temperature incineration (>1000°C). Standard municipal combustion releases highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Specialized scrubbing systems at permitted treatment facilities are required to neutralize these byproducts ()[1].
-
Amine Reactivity & Segregation: The dimethylaminoethyl moiety acts as a basic nucleophile. If inadvertently mixed with strong oxidizing agents or concentrated acids in a generic waste carboy, it can trigger dangerous exothermic acid-base reactions.
-
Environmental Persistence: The aromatic quinoline ring is highly resistant to microbial degradation. Drain disposal is strictly prohibited as it poses a severe threat to aquatic ecosystems, necessitating rigorous "cradle-to-grave" tracking ()[1].
Physicochemical Parameters Dictating Disposal
To effectively manage spill responses and waste segregation, laboratory personnel must account for the compound's physical properties.
| Physicochemical Property | Value | Operational & Disposal Implication |
| CAS Registry Number | 158729-31-8 | Essential identifier for RCRA waste manifesting and EHS tracking ()[2]. |
| Molecular Formula | C13H17N3O2S | High N/S ratio mandates specialized, high-temperature incineration[2]. |
| Boiling Point | 445.6 °C at 760 mmHg | Low volatility minimizes vapor inhalation risks during liquid waste transfer[2]. |
| Flash Point | 223.3 °C | Combustible; keep waste streams away from open flames or high-heat sources[2]. |
Step-by-Step Experimental Workflows for Disposal
The following self-validating protocols ensure that every step of the disposal process contains an internal check to verify safety and compliance.
Protocol A: Segregation and Collection of Liquid Waste
Context: The compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) during in vitro assays.
-
Solvent Compatibility Check: Verify that the primary waste solvent is compatible with High-Density Polyethylene (HDPE). Do not use metal containers, as trace degradation products from the sulfonamide may corrode the metal.
-
Container Preparation: Place a 4L HDPE carboy inside a secondary containment tray. Affix a hazardous waste label immediately, explicitly designating the contents as "Toxic Organic Waste (Contains Nitrogen and Sulfur)".
-
Waste Transfer: Operating strictly within a certified chemical fume hood, use a dedicated, wide-mouth funnel to transfer the solution. Cap the carboy immediately after use to prevent solvent evaporation.
-
Self-Validation Check: After sealing, visually inspect the carboy and feel the exterior of the secondary containment for any signs of heat generation or off-gassing. A stable temperature confirms chemical compatibility before long-term storage.
Protocol B: Solid Waste and Contaminated Consumables
Context: Weigh boats, spatulas, and pipette tips contaminated with the raw powder.
-
Primary Collection: Deposit all contaminated solid consumables into a puncture-resistant, 4-mil thick polyethylene biohazard/tox bag.
-
Double-Bagging: Seal the primary bag using a gooseneck tie. Place it inside a secondary bag to provide an additional barrier against puncture or accidental exposure during transit.
-
Self-Validation Check: Invert the sealed bag gently to ensure no loose powder escapes the primary seal before transferring it to the central EHS collection bin.
Protocol C: Emergency Spill Decontamination
Context: Accidental release of the compound on the laboratory benchtop.
-
Immediate Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). For liquid spills, surround the perimeter with inert polypropylene absorbent pads. For powder spills, gently drape wet paper towels over the area to suppress aerosolization ()[3].
-
Absorption & Collection: Use a non-sparking scoop to collect the absorbed material or wet powder. Transfer the material into a rigid, sealable HDPE solid waste container.
-
Surface Decontamination: Wash the affected benchtop with a mild, slightly acidic detergent solution to neutralize the basic amine residue, followed by a distilled water rinse.
-
Self-Validation Check: Swab the cleaned area and check the pH of the residual moisture using a pH test strip. A neutral pH (6.5–7.5) confirms the complete removal of the basic compound.
Mandatory Visualization: Disposal Workflow
Decision tree for the segregation and disposal of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
References
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Emergency Preparedness and Response (HAZWOPER) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
Handling novel or sparsely documented chemical compounds in a research and development setting demands a proactive and informed approach to safety. N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, a compound with potential applications in medicinal chemistry and material science, lacks extensive public safety data. Therefore, this guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) based on a thorough analysis of its constituent chemical moieties: a quinoline ring, a sulfonamide group, and a dimethylaminoethyl side chain. This approach ensures a conservative and robust safety margin, empowering researchers to handle this compound with confidence and minimizing exposure risks.
The following protocols are designed to be self-validating, integrating established best practices with a clear rationale for each recommendation. By understanding the "why" behind each piece of PPE, you, the researcher, become an active participant in your own safety.
Hazard Analysis: A Foundation for PPE Selection
A critical first step in safe chemical handling is to understand the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, we must infer potential risks from its structural components.
-
Quinolines: This heterocyclic aromatic ring system is present in many bioactive compounds. Some quinoline derivatives are known irritants to the skin and eyes, and some may have mutagenic properties.
-
Sulfonamides: While a common functional group in pharmaceuticals, sulfonamides are known to cause allergic skin reactions in susceptible individuals.
-
Dimethylaminoethyl Group: This tertiary amine side chain can impart basicity to the molecule. Amines, as a class, can be corrosive and irritants to the skin, eyes, and respiratory tract.
Based on this analysis, we will proceed with the assumption that N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and may be harmful if inhaled or ingested.
Core PPE Requirements: A Multi-layered Defense
The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide in a laboratory setting.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | Provides a barrier against skin contact, irritation, and potential sensitization. Nitrile and neoprene offer good chemical resistance to a broad range of organic compounds. |
| Eyes | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or contact with airborne powder. Goggles provide a more complete seal for higher-risk procedures. |
| Body | Flame-resistant lab coat | Protects skin and personal clothing from spills and contamination. |
| Feet | Closed-toe shoes | Prevents injury from dropped objects and protects feet from spills. |
Experimental Protocols: Tailoring PPE to the Task
The level of PPE required can vary depending on the specific procedure being performed. The following step-by-step protocols outline the recommended PPE for common laboratory tasks involving N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide.
Weighing and Preparing Solutions (Solid Form)
Handling the compound in its solid, powdered form presents a significant risk of inhalation.
Step-by-Step Protocol:
-
Work Area Preparation: Conduct all weighing and solution preparation within a certified chemical fume hood or a powder containment hood.
-
Hand Protection: Don two pairs of nitrile or neoprene gloves. The outer pair can be discarded if it becomes contaminated, protecting the inner pair and your hands.
-
Eye Protection: Wear chemical splash goggles for maximum protection against airborne particles.
-
Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine powders. For larger quantities or if the powder is particularly fine, a half-mask respirator with P100 cartridges should be considered.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Post-Handling: After weighing, carefully wipe down the work surface with a damp cloth. Dispose of the outer gloves and any contaminated wipes in the designated chemical waste container.
Workflow for Weighing Solid Compound:
Caption: Decision tree for the disposal of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
All laboratory personnel should be familiar with the location and operation of safety showers, eyewash stations, and first aid kits.
By adhering to these guidelines, researchers can confidently and safely handle N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, fostering a culture of safety and scientific excellence. This guide serves as a living document; as more information about this compound becomes available, these recommendations should be reviewed and updated accordingly.
References
-
Quinolines - an overview | ScienceDirect Topics. ScienceDirect. [Link]
-
Sulfonamide Allergy - an overview | ScienceDirect Topics. ScienceDirect. [Link]
-
Glove Selection and Usage. University of Pittsburgh Environmental Health and Safety. [Link]
-
Eye and Face Protection - Personal Protective Equipment (PPE). Princeton University Environmental Health and Safety. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
